molecular formula C42H42P2Pd B1311409 Bis(tri-o-tolylphosphine)palladium(0) CAS No. 69861-71-8

Bis(tri-o-tolylphosphine)palladium(0)

Katalognummer: B1311409
CAS-Nummer: 69861-71-8
Molekulargewicht: 715.1 g/mol
InChI-Schlüssel: CUBIJGNGGJBNOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(tri-o-tolylphosphine)palladium(0) ( 69861-71-8) is a well-defined, air-sensitive palladium(0) complex that serves as a versatile precatalyst for a wide range of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions . Its value in research stems from its role in generating the highly active monoligated Pd(0) species (L1Pd(0)), which is a key catalytic intermediate in cycles involving sterically demanding ligands . The compound has a molecular formula of C42H42P2Pd and a molecular weight of 715.15 g/mol, typically appearing as yellow crystals with a melting point of 220-225 °C . It is instrumental in facilitating transformative reactions such as the Buchwald-Hartwig amination, as well as Suzuki, Heck, Negishi, and Hiyama couplings . Due to its sensitivity, it requires storage under cold conditions and an inert atmosphere, such as nitrogen, to maintain its catalytic activity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

palladium;tris(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBIJGNGGJBNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449462
Record name Pd[(o-tol)3P]2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69861-71-8
Record name Pd[(o-tol)3P]2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tri-o-tolylphosphine) Palladium(0)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Bis(tri-o-tolylphosphine)palladium(0), a crucial catalyst in modern organic chemistry, particularly in cross-coupling reactions fundamental to drug discovery and development.[1][2]

Introduction

Bis(tri-o-tolylphosphine)palladium(0), with the chemical formula C₄₂H₄₂P₂Pd, is a palladium(0) complex renowned for its catalytic activity.[3][4] Its utility in facilitating the formation of carbon-carbon and carbon-heteroatom bonds makes it an invaluable tool in the synthesis of complex organic molecules.[2] This document outlines established methods for its preparation and purification, presenting the data in a clear and accessible format for laboratory application.

Synthesis Methodologies

The synthesis of Bis(tri-o-tolylphosphine)palladium(0) can be achieved through several routes, primarily involving the reduction of a palladium(II) precursor in the presence of tri-o-tolylphosphine or the displacement of ligands from a palladium(0) complex.

Method 1: From a Palladium(II) Precursor

A common approach involves the reduction of a Palladium(II) salt, such as palladium(II) chloride, in the presence of the phosphine ligand. While various reducing agents can be employed, this method offers a straightforward synthesis from readily available starting materials. A patent describes a process reacting a Pd(II) complex with a base and the tri-o-tolylphosphine ligand to yield the desired Pd(0) complex.[5]

Method 2: Ligand Displacement from a Palladium(0) Complex

This widely used method involves the reaction of a labile palladium(0) complex, such as bis(dibenzylideneacetone)palladium(0) ([Pd(DBA)₂]), with tri-o-tolylphosphine.[6][7] The formation of the more stable Bis(tri-o-tolylphosphine)palladium(0) is driven by the displacement of the dibenzylideneacetone ligands.[6]

Experimental Protocols

Synthesis via Ligand Displacement from [Pd(DBA)₂]

This protocol is adapted from established literature procedures.[6][7]

Materials:

  • Bis(dibenzylideneacetone)palladium(0) ([Pd(DBA)₂])

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Toluene, dry

  • Acetonitrile, dry

  • Diethyl ether or Pentane

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(dibenzylideneacetone)palladium(0) and tri(o-tolyl)phosphine in dry toluene.

  • Add dry acetonitrile to the stirring solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by observing the precipitation of the product.

  • After completion, the product is isolated by filtration.

  • The collected solid is washed with a suitable solvent, such as diethyl ether or pentane, to remove any soluble impurities.

  • The resulting yellow solid is dried under vacuum.

Logical Relationship of Synthesis Steps

Synthesis_Workflow A Dissolve Pd(DBA)₂ and P(o-tol)₃ in dry toluene under inert atmosphere B Add dry acetonitrile A->B C Stir at room temperature B->C D Isolate product by filtration C->D E Wash with diethyl ether or pentane D->E F Dry under vacuum E->F G Obtain Bis(tri-o-tolylphosphine)palladium(0) F->G

Caption: Workflow for the synthesis of Bis(tri-o-tolylphosphine)palladium(0).

Purification

Purification of Bis(tri-o-tolylphosphine)palladium(0) is critical to ensure its catalytic efficacy. The primary method of purification is recrystallization.

Recrystallization Protocol

Solvents:

  • A suitable solvent system is typically a mixture where the compound is soluble at elevated temperatures and less soluble at room temperature or below. A common system is a mixture of an aromatic solvent and an alkane (e.g., toluene/pentane).

Procedure:

  • Dissolve the crude Bis(tri-o-tolylphosphine)palladium(0) in a minimal amount of warm toluene.

  • Once fully dissolved, slowly add pentane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold pentane.

  • Dry the crystals under vacuum. The compound is air-sensitive and should be stored under an inert atmosphere.[8]

Purification Workflow

Purification_Workflow A Dissolve crude product in minimal warm toluene B Add pentane until turbidity appears A->B C Cool to induce crystallization B->C D Collect crystals by filtration C->D E Wash with cold pentane D->E F Dry under vacuum E->F G Store under inert atmosphere F->G

Caption: General workflow for the purification by recrystallization.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₄₂H₄₂P₂Pd[3][4]
Molecular Weight 715.15 g/mol [3]
Appearance Yellow crystalline solid[2][5]
Melting Point 220-225 °C[2]
Solubility Insoluble in water[2]
Purity min. 98%[3]
Characterization Data
TechniqueDataReference
¹H NMR (C₆D₆) δ (ppm) 7.20 (m, 18H), 6.91 (m, 6H), 3.09 (s, 18H)[5]
³¹P NMR (C₆D₆) δ (ppm) -7.3 (s)[5]
Elemental Analysis Calcd.: C, 70.54; H, 5.92; P, 8.66. Found: C, 70.41; H, 5.93; P, 8.59[5]

Conclusion

The synthesis and purification of Bis(tri-o-tolylphosphine)palladium(0) are well-established processes crucial for accessing a versatile and powerful catalyst for organic synthesis. The methods outlined in this guide, particularly the ligand displacement route, offer reliable and reproducible procedures for obtaining high-purity material. Adherence to inert atmosphere techniques is paramount for the successful handling and storage of this air-sensitive compound. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized complex.

References

In-Depth Technical Guide: Crystal Structure Analysis of Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of Bis(tri-o-tolylphosphine)palladium(0), a key catalyst in cross-coupling reactions fundamental to pharmaceutical and materials science research. This document outlines the detailed synthesis of the compound and presents its crystallographic data, offering insights into its molecular geometry and bonding characteristics. The methodologies for the synthesis and structural analysis are detailed to enable replication and further investigation.

Introduction

Bis(tri-o-tolylphosphine)palladium(0), with the chemical formula Pd[P(o-tolyl)₃]₂, is a palladium(0) complex that serves as a crucial precatalyst in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Kumada, Heck, and various amination and arylation reactions. The steric bulk and electronic properties of the tri-o-tolylphosphine ligands play a significant role in the reactivity and stability of the complex, influencing the outcomes of the catalytic cycles. A thorough understanding of its solid-state structure is paramount for elucidating reaction mechanisms and designing more efficient catalytic systems.

Experimental Protocols

Synthesis of Bis(tri-o-tolylphosphine)palladium(0)

A detailed and reproducible method for the synthesis of Bis(tri-o-tolylphosphine)palladium(0) has been reported and is presented here.[1] This procedure focuses on the reduction of a palladium(II) precursor in the presence of the phosphine ligand.

Materials and Equipment:

  • Palladium(II) acetate, Pd(OAc)₂

  • Tri-o-tolylphosphine, P(o-tolyl)₃

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate and 2.2 equivalents of tri-o-tolylphosphine.

  • Add anhydrous toluene to the flask to dissolve the solids.

  • Stir the resulting solution at room temperature.

  • Slowly add anhydrous methanol to the stirring solution. The product will begin to precipitate as a yellow solid.

  • Continue stirring for several hours to ensure complete precipitation.

  • The yellow solid is then isolated by filtration via a filter cannula.

  • The collected solid is washed with methanol and dried under vacuum to yield pure Bis(tri-o-tolylphosphine)palladium(0).

This method provides a straightforward and efficient route to the desired palladium(0) complex, avoiding the use of more hazardous reagents.

Crystal Structure Analysis

The molecular structure of Bis(tri-o-tolylphosphine)palladium(0) was determined by single-crystal X-ray diffraction. The crystallographic data provides precise information on bond lengths, bond angles, and the overall geometry of the molecule.

Crystallographic Data

The following table summarizes the key crystallographic parameters for Bis(tri-o-tolylphosphine)palladium(0).

ParameterValue
Chemical FormulaC₄₂H₄₂P₂Pd
Formula Weight715.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.345(2)
b (Å)19.876(4)
c (Å)14.567(3)
β (deg)105.43(2)
Volume (ų)3448.1(1)
Z4
Calculated Density (g/cm³)1.378
Selected Bond Lengths and Angles

The coordination geometry around the palladium center and the key bond distances and angles are presented in the table below. These values are critical for understanding the steric and electronic environment of the metal center.

Bond/AngleValue (Å or °)
Pd-P(1)2.285(2)
Pd-P(2)2.289(2)
P(1)-Pd-P(2)178.4(1)
P(1)-C(1)1.845(7)
P(1)-C(8)1.841(7)
P(1)-C(15)1.838(7)
P(2)-C(22)1.842(7)
P(2)-C(29)1.835(7)
P(2)-C(36)1.843(7)

The P(1)-Pd-P(2) bond angle of nearly 180° confirms a linear coordination geometry for the two-coordinate palladium(0) center. The Pd-P bond lengths are typical for palladium(0) phosphine complexes.

Catalytic Cycle Workflow

Bis(tri-o-tolylphosphine)palladium(0) is a common precatalyst that enters the catalytic cycle for cross-coupling reactions. The general workflow involves oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Bis(tri-o-tolylphosphine)palladium(0)) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)(R')L₂ Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

This guide has provided a detailed overview of the synthesis and crystal structure of Bis(tri-o-tolylphosphine)palladium(0). The experimental protocol offers a reliable method for its preparation, and the crystallographic data confirms a linear, two-coordinate geometry for the palladium(0) center. This structural information is invaluable for researchers in the fields of catalysis and drug development, as it provides a solid foundation for understanding the reactivity of this important catalyst and for the design of future catalytic systems.

References

Spectroscopic Characterization of Bis(tri-o-tolylphosphine)palladium(0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tri-o-tolylphosphine)palladium(0) [Pd(P(o-tolyl)₃)₂] is a pivotal catalyst in modern organic synthesis, particularly in cross-coupling reactions such as Kumada and Heck couplings, as well as amination and arylation processes.[1] Its efficacy is intrinsically linked to its structure and electronic properties. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this organopalladium complex. While comprehensive spectral data for the isolated Bis(tri-o-tolylphosphine)palladium(0) is not extensively documented in publicly available literature, this guide synthesizes expected spectroscopic behaviors and provides data from closely related analogues, namely the free tri-o-tolylphosphine ligand and the corresponding dichlorobis(tri-o-tolylphosphine)palladium(II) complex, to offer a robust framework for its characterization.

Introduction

Bis(tri-o-tolylphosphine)palladium(0) is a yellow, air-sensitive crystalline solid with the chemical formula C₄₂H₄₂P₂Pd and a molecular weight of approximately 715.15 g/mol .[2] It typically exhibits a melting point in the range of 220-225°C. The complex is frequently generated in situ from a palladium(II) precursor and an excess of tri-o-tolylphosphine for immediate use in catalytic cycles. Spectroscopic analysis is crucial for confirming the formation and purity of the active catalyst.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Bis(tri-o-tolylphosphine)palladium(0) and its relevant comparator compounds.

Table 1: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundSolventChemical Shift (δ) [ppm]Reference
Bis(tri-o-tolylphosphine)palladium(0) Toluene-d₈~15-20 (expected)Inferred
Tri-o-tolylphosphineCDCl₃-28.9Literature
Dichlorobis(tri-o-tolylphosphine)palladium(II)CDCl₃~10-15Inferred

Note: The ³¹P NMR chemical shift for the Pd(0) complex is expected to be downfield from the free ligand due to coordination to the metal center. The precise shift can be influenced by solvent and concentration.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy of Tri-o-tolylphosphine
Carbon AtomChemical Shift (δ) [ppm]
C1 (ipso, P-bound)138.5 (d, J = 24.5 Hz)
C2 (ortho, CH₃-bound)142.1 (d, J = 28.1 Hz)
C3130.8 (d, J = 5.9 Hz)
C4128.5 (s)
C5130.2 (d, J = 2.0 Hz)
C6126.2 (s)
CH₃23.1 (d, J = 20.4 Hz)

Note: Upon coordination to palladium(0), slight shifts in the aromatic and methyl carbon signals are expected. The phosphorus-carbon coupling constants may also change.

Table 3: Infrared (IR) Spectroscopy
CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
Bis(tri-o-tolylphosphine)palladium(0) ~3050, ~2920, ~1450, ~1090C-H (aromatic), C-H (methyl), C=C (aromatic), P-C
Tri-o-tolylphosphine3055, 2921, 1452, 1095C-H (aromatic), C-H (methyl), C=C (aromatic), P-C
Dichlorobis(tri-o-tolylphosphine)palladium(II)~3050, ~2920, ~1450, ~1090, ~300-350C-H (aromatic), C-H (methyl), C=C (aromatic), P-C, Pd-Cl

Note: The IR spectrum of the complex is expected to be very similar to the free ligand, with minor shifts in band positions and intensities upon coordination. For the Pd(II) analogue, additional bands corresponding to the Pd-Cl stretch would be observed in the far-IR region.

Table 4: UV-Visible (UV-Vis) Spectroscopy
CompoundSolventλmax [nm]Molar Absorptivity (ε) [M⁻¹cm⁻¹]
Bis(tri-o-tolylphosphine)palladium(0) THF~350-450 (expected)Not reported

Note: Palladium(0) phosphine complexes are typically colored and exhibit broad absorption bands in the near-UV and visible regions, arising from metal-to-ligand charge transfer (MLCT) transitions.

Experimental Protocols

³¹P NMR Spectroscopy
  • Sample Preparation: In a nitrogen-filled glovebox, dissolve 10-20 mg of the air-sensitive Bis(tri-o-tolylphosphine)palladium(0) in approximately 0.6 mL of an appropriate deuterated solvent (e.g., toluene-d₈, benzene-d₆, or THF-d₈) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field instrument.

    • Nucleus: ³¹P.

    • Reference: 85% H₃PO₄ (external or internal standard).

    • Pulse Sequence: Standard single-pulse experiment with proton decoupling.

    • Relaxation Delay: 5-10 seconds to ensure quantitative integration if needed.

    • Number of Scans: 64-256 scans, depending on the sample concentration.

  • Data Processing: Apply an exponential line broadening factor of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy
  • Sample Preparation: As described for ³¹P NMR spectroscopy, using a higher concentration (30-50 mg in 0.6 mL of solvent) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field instrument.

    • Nucleus: ¹³C.

    • Reference: Solvent residual peak or TMS.

    • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

  • Data Processing: Apply a line broadening of 1 Hz, Fourier transform, and perform phase and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid State):

    • KBr Pellet: In a nitrogen-filled glovebox, grind a small amount of the sample with dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or KBr pellet) and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: In a nitrogen-filled glovebox, prepare a dilute solution of the complex in a UV-transparent solvent (e.g., THF, toluene) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrument Parameters:

    • Spectrometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

  • Data Acquisition: Record a baseline spectrum with a cuvette containing the pure solvent. Then, record the absorption spectrum of the sample solution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of Bis(tri-o-tolylphosphine)palladium(0).

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis or Procurement of Bis(tri-o-tolylphosphine)palladium(0) SamplePrep Inert Atmosphere Sample Preparation Synthesis->SamplePrep NMR NMR Spectroscopy (³¹P, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR UVVis UV-Vis Spectroscopy SamplePrep->UVVis DataProcessing Data Processing and Analysis NMR->DataProcessing IR->DataProcessing UVVis->DataProcessing Structure Structural Elucidation and Purity Confirmation DataProcessing->Structure Report Technical Report Generation Structure->Report

Caption: General workflow for the spectroscopic characterization of palladium complexes.

Conclusion

References

An In-depth Technical Guide to the ³¹P NMR of Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of the bis(tri-o-tolylphosphine)palladium(0) complex. This document details the synthesis of the complex, its characterization by ³¹P NMR, and presents relevant data in a clear, structured format.

Introduction

Bis(tri-o-tolylphosphine)palladium(0), often abbreviated as Pd[P(o-tol)₃]₂, is a key catalyst and intermediate in a variety of cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. The phosphorus ligands play a crucial role in the stability and reactivity of the palladium center. ³¹P NMR spectroscopy is an indispensable tool for characterizing such complexes, providing valuable insights into their electronic structure, purity, and dynamic behavior in solution.

Synthesis of Bis(tri-o-tolylphosphine)palladium(0)

The synthesis of bis(tri-o-tolylphosphine)palladium(0) typically involves the reduction of a palladium(II) precursor in the presence of an excess of the tri-o-tolylphosphine ligand. A common and effective method is the in-situ generation from palladium(II) acetate and tri-o-tolylphosphine.

³¹P NMR Spectral Data

The ³¹P NMR spectrum of bis(tri-o-tolylphosphine)palladium(0) is characterized by a single resonance, indicative of the two chemically equivalent phosphorus atoms coordinated to the palladium center.

Table 1: ³¹P NMR Chemical Shift Data

ComplexChemical Shift (δ) in ppmSolvent
Bis(tri-o-tolylphosphine)palladium(0)16.5Toluene

Data sourced from the PhD thesis of Daniela M. Viciu, University of Delaware (2004).

The observed chemical shift is influenced by several factors, including the electron density at the phosphorus nucleus, the nature of the other ligands on the metal center, and the coordination number of the palladium. For zero-valent palladium phosphine complexes, the ³¹P chemical shifts are typically found in a characteristic downfield region.

Experimental Protocols

Synthesis of Tri-o-tolylphosphine

The tri-o-tolylphosphine ligand can be synthesized via a Grignard reaction.

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Phosphorus trichloride (PCl₃)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Prepare the Grignard reagent by reacting 2-bromotoluene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of phosphorus trichloride in the same anhydrous solvent to the Grignard reagent at 0 °C.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reaction.

  • The reaction is then quenched by the careful addition of a dilute solution of hydrochloric acid.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude tri-o-tolylphosphine can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of Bis(tri-o-tolylphosphine)palladium(0)

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri-o-tolylphosphine [P(o-tol)₃]

  • Anhydrous and deoxygenated toluene

  • Hydrazine hydrate or another suitable reducing agent (optional, as phosphine can act as a reductant)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and a slight excess (typically 2.1 to 2.5 equivalents) of tri-o-tolylphosphine in anhydrous and deoxygenated toluene.

  • The reaction mixture is stirred at room temperature. A color change is typically observed as the Pd(II) is reduced to Pd(0). In some procedures, a reducing agent like hydrazine hydrate is added to facilitate the reduction.

  • The progress of the reaction can be monitored by thin-layer chromatography or by observing the disappearance of the starting palladium salt.

  • Upon completion, the solvent is typically reduced in volume under vacuum, and the product is precipitated by the addition of a non-polar solvent like hexane.

  • The resulting solid is collected by filtration, washed with the precipitating solvent, and dried under vacuum.

³¹P NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

Sample Preparation:

  • Dissolve a small amount of the synthesized bis(tri-o-tolylphosphine)palladium(0) complex in a deuterated solvent (e.g., toluene-d₈, benzene-d₆, or CDCl₃) in an NMR tube.

  • Ensure the solution is homogeneous. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

Data Acquisition Parameters (Typical):

  • Frequency: Dependent on the spectrometer's magnetic field strength (e.g., 162 MHz for a 400 MHz ¹H spectrometer).

  • Reference: 85% H₃PO₄ (external or internal).

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans (ns): 128 or more, depending on the sample concentration.

Logical Relationship Diagram

The following diagram illustrates the relationship between the reactants, the synthesized complex, and its characterization by ³¹P NMR.

G Synthesis and NMR Characterization Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_analysis Analysis Pd_OAc Palladium(II) Acetate Reaction Reduction & Ligand Coordination in Toluene Pd_OAc->Reaction P_otol3 Tri-o-tolylphosphine P_otol3->Reaction Complex Bis(tri-o-tolylphosphine)palladium(0) Reaction->Complex NMR_Spec ³¹P NMR Spectroscopy Complex->NMR_Spec characterization NMR_Signal Singlet at δ ≈ 16.5 ppm NMR_Spec->NMR_Signal yields

Thermal Stability and Decomposition of Bis(tri-o-tolylphosphine)palladium(0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(tri-o-tolylphosphine)palladium(0), with the chemical formula Pd[P(o-tolyl)₃]₂, is a widely employed catalyst in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and other complex organic molecules. The thermal stability of such catalysts is a critical parameter that dictates their shelf-life, reaction conditions, and safety in handling and storage. Understanding the decomposition pathway is equally important for identifying potential reaction impurities and catalyst deactivation mechanisms.

This guide addresses the thermal properties of Bis(tri-o-tolylphosphine)palladium(0). It is important to note that while extensive research has been conducted on its catalytic applications, detailed studies on its specific thermal decomposition profile, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data, are not prevalent in the public domain. Therefore, this document combines known physical data with extrapolated information from analogous palladium phosphine complexes to provide a robust predictive analysis.

Physicochemical Properties

A summary of the known physicochemical properties of Bis(tri-o-tolylphosphine)palladium(0) is presented in Table 1. The compound is notably air-sensitive, necessitating handling and storage under an inert atmosphere to prevent oxidative degradation.

PropertyValueReference(s)
Molecular Formula C₄₂H₄₂P₂Pd
Molecular Weight 715.15 g/mol
Appearance Yellow crystalline solid
Melting Point 220-225 °C
Solubility Soluble in many organic solvents
Stability Air-sensitive; store under inert atmosphere

Thermal Analysis Data (Representative)

While specific TGA and DSC data for Bis(tri-o-tolylphosphine)palladium(0) are not available, Table 2 provides a hypothetical but plausible dataset based on the expected behavior of similar palladium(0) phosphine complexes. This data should be considered representative and is intended to guide experimental design. The decomposition is anticipated to occur in stages, beginning with the dissociation of the phosphine ligands.

Table 2: Representative Thermal Analysis Data for Bis(tri-o-tolylphosphine)palladium(0)

Analysis TypeParameterRepresentative ValueNotes
TGA Onset of Decomposition (Tonset) ~230 °CThe decomposition is expected to start near or slightly above the melting point.
Weight Loss Step 1 ~42.5% (from ~230-300 °C)Corresponds to the loss of one tri-o-tolylphosphine ligand. The theoretical weight percentage of one P(o-tolyl)₃ ligand is approximately 42.5%.
Weight Loss Step 2 ~42.5% (from ~300-400 °C)Corresponds to the loss of the second tri-o-tolylphosphine ligand.
Final Residue ~15% (at >400 °C)The theoretical percentage of palladium in the complex is approximately 14.9%. The residue is expected to be metallic palladium, possibly with some phosphide or oxide impurities depending on the atmosphere.
DSC Melting Endotherm 220-225 °CA sharp endothermic peak corresponding to the melting of the crystalline solid.
Decomposition Exotherm(s) >230 °CFollowing the melting, one or more exothermic peaks would likely be observed, corresponding to the energy released during the decomposition of the complex and ligands. These may be complex and overlapping.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on an air-sensitive compound like Bis(tri-o-tolylphosphine)palladium(0).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Bis(tri-o-tolylphosphine)palladium(0) by measuring its mass change as a function of temperature.

Instrumentation: A high-precision thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+ or similar).

Methodology:

  • Sample Preparation:

    • Due to the air-sensitive nature of the compound, all sample handling must be performed in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon).

    • Carefully weigh approximately 5-10 mg of the sample into a pre-tared alumina or platinum crucible.

    • Seal the crucible in an airtight container for transfer to the TGA instrument.

  • Instrument Setup:

    • Purge the TGA furnace and balance with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment.

    • Perform a blank run with an empty crucible to obtain a baseline for correction.

  • TGA Measurement:

    • Quickly transfer the sealed crucible to the TGA autosampler or manually load it into the furnace under a continuous inert gas purge.

    • Equilibrate the sample at a starting temperature of 30 °C for 10 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition and the temperatures of maximum weight loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage weight loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions (e.g., melting, decomposition) of Bis(tri-o-tolylphosphine)palladium(0).

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 250 or similar).

Methodology:

  • Sample Preparation:

    • In an inert atmosphere glovebox, weigh 2-5 mg of the sample into a hermetically sealable aluminum or gold-plated stainless steel pan.

    • Hermetically seal the pan to prevent any interaction with the atmosphere during the analysis.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place an empty, hermetically sealed pan in the reference position.

    • Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • DSC Measurement:

    • Place the sealed sample pan into the sample position of the DSC cell.

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 300 °C at a heating rate of 10 °C/min. The upper-temperature limit should be chosen to observe the melting and initial decomposition without causing significant damage to the instrument from off-gassing.

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (onset and peak temperature) and the enthalpy of fusion (ΔHfus) from the endothermic peak.

    • Identify and characterize any exothermic peaks corresponding to decomposition events.

Visualizations

Proposed Decomposition Pathway

The thermal decomposition of Bis(tri-o-tolylphosphine)palladium(0) is likely initiated by the dissociation of the bulky tri-o-tolylphosphine ligands. This process may occur in a stepwise manner, leading to the formation of coordinatively unsaturated palladium species that can then undergo further reactions, ultimately resulting in the formation of metallic palladium.

DecompositionPathway Pd[P(o-tolyl)₃]₂ Bis(tri-o-tolylphosphine)palladium(0) Intermediate [Pd(P(o-tolyl)₃)] + P(o-tolyl)₃ Pd[P(o-tolyl)₃]₂->Intermediate Δ (-L) Pd_metal Palladium Metal (Pd⁰) Intermediate->Pd_metal Δ (-L) Ligand_Decomposition Ligand Decomposition Products Intermediate->Ligand_Decomposition

Caption: Proposed thermal decomposition pathway for Bis(tri-o-tolylphosphine)palladium(0).

Experimental Workflow for Thermal Analysis

The logical flow for the thermal analysis of an air-sensitive organometallic compound involves careful preparation in an inert environment followed by instrumental analysis.

ExperimentalWorkflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Seal_Crucible Seal in Crucible/Pan Weigh_Sample->Seal_Crucible Instrument_Purge Purge Instrument (N₂ or Ar) Seal_Crucible->Instrument_Purge Load_Sample Load Sample Instrument_Purge->Load_Sample Run_Experiment Run TGA/DSC Program Load_Sample->Run_Experiment Analyze_Data Analyze Data Run_Experiment->Analyze_Data Report_Results Report Results Analyze_Data->Report_Results

Caption: General experimental workflow for the thermal analysis of air-sensitive compounds.

Conclusion

This technical guide has provided a detailed overview of the known and predicted thermal properties of Bis(tri-o-tolylphosphine)palladium(0). While a definitive experimental dataset on its thermal decomposition is yet to be published, the information presented herein, based on the behavior of analogous compounds and established analytical protocols, serves as a valuable resource for researchers. The provided experimental methodologies offer a clear path for future studies to elucidate the precise thermal stability and decomposition pathway of this important catalyst. Such data will be invaluable for optimizing its use in synthetic applications and ensuring its safe handling and storage.

An In-depth Technical Guide on the Solubility of Bis(tri-o-tolylphosphine)palladium(0) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(tri-o-tolylphosphine)palladium(0), a crucial catalyst in modern organic synthesis. Given the limited availability of precise quantitative solubility data in publicly accessible literature, this document compiles existing qualitative information and furnishes a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents, particularly addressing the air-sensitive nature of the compound.

Introduction

Bis(tri-o-tolylphosphine)palladium(0), with the chemical formula Pd[P(o-tolyl)₃]₂, is a palladium(0) complex that serves as a vital catalyst and precatalyst in numerous cross-coupling reactions, such as Suzuki, Heck, and Kumada couplings. The efficiency and applicability of this catalyst are intrinsically linked to its solubility in the reaction medium. Proper solvent selection, guided by solubility data, is paramount for achieving optimal reaction kinetics, yield, and purity of the desired products. This guide aims to consolidate the known solubility properties of this complex and provide a robust methodology for generating further quantitative data.

Qualitative Solubility Data

Comprehensive searches of chemical databases and scientific literature have yielded primarily qualitative descriptions of the solubility of bis(tri-o-tolylphosphine)palladium(0). This information is summarized in the table below. It is important to note that terms like "soluble" and "insoluble" are relative and can depend on the specific conditions of temperature and solute purity.

Table 1: Qualitative Solubility of Bis(tri-o-tolylphosphine)palladium(0) in Various Solvents

SolventSolubility DescriptionCitation
WaterInsoluble / Practically insoluble[1][2]
N,N-Dimethylformamide (DMF)Very soluble[1]
MethanolSoluble[1]
Glacial Acetic AcidSparingly soluble[1]
ChloroformVery slightly soluble[1]

For the related palladium(II) complex, dichlorobis(tri-o-tolylphosphine)palladium(II), qualitative solubility in other common organic solvents has been reported, suggesting potential solubility of the palladium(0) complex in similar media.

Table 2: Qualitative Solubility of Dichlorobis(tri-o-tolylphosphine)palladium(II)

SolventSolubility DescriptionCitation
EthanolSoluble[3][4][5]
BenzeneSoluble[3][4][5]
Ethereal SolventsSoluble[3][4][5]

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a detailed method for the quantitative determination of the solubility of air-sensitive compounds like bis(tri-o-tolylphosphine)palladium(0). This method is designed to be conducted in a controlled inert atmosphere to prevent degradation of the compound.

Objective: To determine the concentration of a saturated solution of bis(tri-o-tolylphosphine)palladium(0) in a given organic solvent at a specified temperature.

Materials:

  • Bis(tri-o-tolylphosphine)palladium(0)

  • Anhydrous organic solvent of interest (e.g., THF, toluene, dichloromethane)

  • Internal standard (a non-reactive compound with a distinct NMR signal, e.g., 1,3,5-trimethoxybenzene)

  • Schlenk flasks or glovebox

  • Inert gas (Argon or Nitrogen)

  • Syringes and needles

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Volumetric flasks

  • Analytical balance

  • NMR spectrometer

Procedure:

  • Preparation of the Saturated Solution (under inert atmosphere): a. In a glovebox or under a positive pressure of inert gas on a Schlenk line, add an excess of bis(tri-o-tolylphosphine)palladium(0) to a known volume of the anhydrous organic solvent in a Schlenk flask equipped with a magnetic stir bar. The excess solid is crucial to ensure saturation. b. Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). c. Stir the suspension vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure that equilibrium between the solid and the solution is reached.

  • Sample Collection and Preparation: a. After equilibration, cease stirring and allow the excess solid to settle completely. b. Using a syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter) to avoid transferring any solid particles, carefully withdraw a known volume of the supernatant (the saturated solution). c. Transfer the filtered saturated solution to a pre-weighed volumetric flask. d. Determine the mass of the transferred solution. e. Add a precisely weighed amount of the internal standard to the volumetric flask. f. Dilute the solution to the mark with the same anhydrous solvent.

  • Analysis by ¹H NMR Spectroscopy: a. Acquire a ¹H NMR spectrum of the prepared solution. b. Identify characteristic, well-resolved peaks for both bis(tri-o-tolylphosphine)palladium(0) (e.g., aromatic protons) and the internal standard. c. Integrate these peaks accurately.

  • Calculation of Solubility: a. The concentration of bis(tri-o-tolylphosphine)palladium(0) can be calculated using the following formula:

    b. Express the solubility in desired units (e.g., g/L, mg/mL, mol/L) based on the initial volume of the saturated solution and the calculated concentration.

Safety Precautions:

  • Bis(tri-o-tolylphosphine)palladium(0) is air-sensitive and should be handled under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for the compound and solvents before use.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of bis(tri-o-tolylphosphine)palladium(0).

Solubility_Workflow cluster_prep Preparation of Saturated Solution (Inert Atmosphere) cluster_sampling Sample Collection & Preparation cluster_analysis Analysis & Calculation A Add excess Pd[P(o-tolyl)3]2 to solvent B Equilibrate at constant temperature with stirring A->B C Withdraw supernatant via filtered syringe B->C Allow solid to settle D Transfer to volumetric flask & weigh C->D E Add internal standard & dilute D->E F Acquire 1H NMR spectrum E->F G Integrate characteristic peaks F->G H Calculate concentration G->H

Experimental workflow for quantitative solubility determination.

Conclusion

References

Navigating the Challenges of Air and Moisture Sensitivity: A Technical Guide to Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis(tri-o-tolylphosphine)palladium(0) [Pd(P(o-tolyl)₃)₂] is a powerful and versatile catalyst widely employed in modern organic synthesis, particularly in cross-coupling reactions that are fundamental to the construction of complex molecules in the pharmaceutical and materials science industries. However, its efficacy is intrinsically linked to its sensitivity to atmospheric conditions. This technical guide provides an in-depth analysis of the air and moisture sensitivity of bis(tri-o-tolylphosphine)palladium(0), offering detailed experimental protocols and best practices for its handling and storage to ensure optimal performance and reproducibility in research and development settings.

Understanding the Instability: The Critical Role of the Phosphine Ligand

The primary vulnerability of bis(tri-o-tolylphosphine)palladium(0) to air lies in the susceptibility of its tri-o-tolylphosphine ligands to oxidation. The phosphorus atom in the phosphine ligand possesses a lone pair of electrons that are crucial for its coordination to the palladium center. In the presence of atmospheric oxygen, this lone pair can readily react to form the corresponding phosphine oxide.[1] This oxidation alters the electronic properties of the ligand, rendering it incapable of effectively coordinating to the palladium(0) center. Consequently, the catalytically active species is deactivated, leading to diminished or complete loss of reactivity.

While explicitly labeled as "Air Sensitive" by suppliers, the degree of moisture sensitivity is less consistently reported.[2][3] Some sources indicate that the palladium(II) precursor, dichlorobis(tri-o-tolylphosphine)palladium(II), is sensitive to both air and moisture. Prudent practice dictates that exposure to moisture should be minimized, as it can facilitate decomposition pathways, particularly in solution.

Signs of Decomposition:

Researchers should be vigilant for the following indicators of catalyst degradation:

  • Color Change: A noticeable change from its typical yellow crystalline appearance.

  • Formation of Palladium Black: The appearance of a black precipitate is a clear sign of the aggregation of palladium(0) into an inactive metallic form. This often occurs when the phosphine ligand is no longer able to stabilize the mononuclear palladium species.[1]

  • Inconsistent Catalytic Activity: A significant drop in reaction yield or a complete failure of the reaction to proceed is a strong indicator of catalyst deactivation.

Quantitative Stability Data

For analogous phosphine-palladium(0) complexes, it is well-established that solutions are significantly more susceptible to rapid decomposition in the presence of air than the solid material. Monitoring the oxidation of phosphine ligands in solution via ³¹P NMR spectroscopy is a common method to assess the stability of these complexes.[4][5][6][7][8] The appearance of a new signal corresponding to the phosphine oxide is a clear indication of degradation.

ParameterValueSource
Appearance Yellow crystalline solidBenchchem
Chemical Formula C₄₂H₄₂P₂Pd--INVALID-LINK--
Molecular Weight 715.15 g/mol --INVALID-LINK--
Melting Point 220-225 °C--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Air Sensitivity Yes--INVALID-LINK--
Moisture Sensitivity Not explicitly stated, but caution is advisedN/A

Experimental Protocols: Best Practices for Handling and Storage

To mitigate the air and moisture sensitivity of bis(tri-o-tolylphosphine)palladium(0), rigorous adherence to inert atmosphere techniques is paramount. The two primary methods for handling such sensitive reagents are the use of a glovebox or a Schlenk line.

Protocol 1: Handling Solid Bis(tri-o-tolylphosphine)palladium(0) in a Glovebox

A glovebox provides a controlled inert atmosphere (typically nitrogen or argon with <1 ppm of O₂ and H₂O) and is the preferred method for manipulating the solid catalyst.

Materials:

  • Bis(tri-o-tolylphosphine)palladium(0) in its original sealed container

  • Spatula

  • Weighing paper or boat

  • Vials or reaction vessel with airtight seals (e.g., screw-cap vials with septa)

  • Balance (located inside the glovebox)

Procedure:

  • Glovebox Preparation: Ensure the glovebox atmosphere is purged and maintained at low oxygen and moisture levels.

  • Transfer of Materials: Introduce all necessary equipment, including the sealed container of the palladium complex, into the glovebox antechamber. Cycle the antechamber at least three times to remove atmospheric gases before transferring the items into the main chamber.

  • Weighing: Once inside the glovebox, allow the container of the catalyst to equilibrate to the glovebox temperature to prevent condensation. Carefully open the container and weigh the desired amount of the yellow crystalline solid onto a weighing paper or boat.

  • Transfer to Reaction Vessel: Promptly transfer the weighed catalyst into the designated reaction vessel.

  • Sealing: Securely seal the reaction vessel and the original container of the catalyst.

  • Storage: Store the original container and any unused portions in a designated freezer within the glovebox.

Protocol 2: Handling Bis(tri-o-tolylphosphine)palladium(0) using a Schlenk Line

A Schlenk line is a valuable alternative for handling air-sensitive reagents when a glovebox is not available. This technique involves the use of specialized glassware that can be evacuated and backfilled with an inert gas.

Materials:

  • Bis(tri-o-tolylphosphine)palladium(0) in its original sealed container

  • Schlenk flask or tube

  • Spatula

  • Source of high-purity inert gas (argon or nitrogen) with a bubbler

  • Vacuum pump

  • Septa and needles

Procedure:

  • Glassware Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas.

  • Inert Atmosphere Establishment: Assemble the Schlenk flask, seal it with a septum, and connect it to the Schlenk line. Perform at least three "evacuate-refill" cycles to ensure a completely inert atmosphere within the flask.

  • Positive Pressure of Inert Gas: Maintain a slight positive pressure of the inert gas, which can be monitored via an oil bubbler.

  • Addition of Solid: Under a positive flow of inert gas, quickly remove the septum and add the desired amount of bis(tri-o-tolylphosphine)palladium(0) to the flask. A flow of inert gas out of the opening will prevent air from entering.

  • Resealing: Immediately reseal the flask with the septum.

  • Subsequent Operations: Solvents and other reagents can be added via syringe through the septum.

Visualization of Key Concepts

Catalyst Degradation Pathway

Oxidative Degradation of Pd(P(o-tolyl)₃)₂ Pd(P(o-tolyl)₃)₂ Active Catalyst Bis(tri-o-tolylphosphine)palladium(0) P(o-tolyl)₃O Inactive Ligand Tri-o-tolylphosphine Oxide Pd(P(o-tolyl)₃)₂->P(o-tolyl)₃O Oxidation of Ligand Pd(0) black Inactive Palladium Black Pd(P(o-tolyl)₃)₂->Pd(0) black Decomposition & Aggregation O₂ Oxygen (from Air) O₂->P(o-tolyl)₃O

Caption: Oxidative degradation pathway of the catalyst.

Experimental Workflow: Handling in a Glovebox

Glovebox Handling Workflow A Prepare Glovebox (<1 ppm O₂, H₂O) B Transfer Materials via Antechamber A->B C Weigh Solid Catalyst B->C D Transfer to Reaction Vessel C->D E Seal Vessels D->E F Store in Freezer within Glovebox E->F

Caption: Workflow for handling the solid catalyst in a glovebox.

Logical Relationship: Sensitivity and Protective Measures

Relationship between Sensitivity and Handling Sensitivity Inherent Sensitivity (Air & Moisture) Degradation Catalyst Degradation (Oxidation, Decomposition) Sensitivity->Degradation leads to Preservation Preservation of Catalytic Activity Degradation->Preservation prevents Handling Inert Atmosphere Techniques (Glovebox, Schlenk Line) Handling->Preservation ensures

Caption: Logic of using inert techniques to counter sensitivity.

Conclusion

The successful application of bis(tri-o-tolylphosphine)palladium(0) in catalysis is critically dependent on the meticulous exclusion of air and moisture. Understanding the mechanism of its degradation through ligand oxidation empowers researchers to implement appropriate handling and storage procedures. The use of a glovebox or Schlenk line is not merely a recommendation but a necessity to ensure the integrity and reactivity of this valuable catalyst. By adhering to the detailed protocols outlined in this guide, scientists and drug development professionals can achieve more reliable and reproducible results, ultimately accelerating the pace of innovation.

References

A Comprehensive Technical Guide to the Handling and Storage of Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential protocols for the safe handling and stable storage of Bis(tri-o-tolylphosphine)palladium(0). Adherence to these guidelines is critical to ensure the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel.

Compound Identification and Properties

Bis(tri-o-tolylphosphine)palladium(0) is a palladium(0) complex that is widely utilized as a catalyst in a variety of organic cross-coupling reactions. Its efficacy is highly dependent on its purity and zero-valent state, which necessitates careful handling to prevent degradation.

PropertyValue
CAS Number 69861-71-8
Molecular Formula C₄₂H₄₂P₂Pd
Molecular Weight 715.17 g/mol
Appearance White to yellow crystalline solid
Melting Point 220-225 °C
Solubility Insoluble in water. Soluble in some organic solvents such as benzene and ethereal solvents.
Sensitivity Highly sensitive to air and moisture.

Safety and Hazard Information

Bis(tri-o-tolylphosphine)palladium(0) is a hazardous substance that requires appropriate safety precautions. The following table summarizes its hazard classifications.

Hazard StatementDescription
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Precautionary Statements:

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405Store locked up.

Storage Protocols

The stability of Bis(tri-o-tolylphosphine)palladium(0) is critically dependent on its storage conditions. The primary consideration is the strict exclusion of air and moisture.

ParameterRecommended ConditionRationale
Temperature -20°CTo minimize thermal decomposition.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the palladium(0) center.
Container Tightly sealed, opaque vial (e.g., amber glass)To protect from light and prevent ingress of air and moisture.
Location A dedicated, properly ventilated storage area for hazardous and air-sensitive materials. Preferably within a glovebox antechamber.To ensure safety and prevent contamination.

Logical Flow for Storage Decision:

start Receiving Bis(tri-o-tolylphosphine)palladium(0) check_integrity Inspect container seal for integrity start->check_integrity is_sealed Is the seal intact? check_integrity->is_sealed unsealed Seal compromised. Contact supplier. Do not use. is_sealed->unsealed No storage_location Select storage location is_sealed->storage_location Yes glovebox Glovebox available? storage_location->glovebox store_in_glovebox Store in glovebox at -20°C under inert atmosphere. glovebox->store_in_glovebox Yes inert_gas_storage Store in a sealed container with inert gas headspace in a -20°C freezer. glovebox->inert_gas_storage No end_storage Properly Stored store_in_glovebox->end_storage inert_gas_storage->end_storage start Prepare for Handling ppe Wear appropriate PPE start->ppe choose_method Choose Handling Method ppe->choose_method glovebox_prep Prepare Glovebox (Inert Atmosphere) choose_method->glovebox_prep Glovebox schlenk_prep Prepare Schlenk Line and Inert Flask choose_method->schlenk_prep Schlenk Line weigh_gb Weigh Compound in Glovebox glovebox_prep->weigh_gb weigh_air Quickly Weigh Compound (less ideal) schlenk_prep->weigh_air transfer_gb Transfer to Reaction Vessel in Glovebox weigh_gb->transfer_gb seal_gb Seal Vessels in Glovebox transfer_gb->seal_gb ready Compound Ready for Reaction seal_gb->ready transfer_schlenk Transfer to Flask under Positive Inert Gas Flow weigh_air->transfer_schlenk purge_schlenk Purge Flask with Inert Gas transfer_schlenk->purge_schlenk purge_schlenk->ready

The Core Catalytic Cycle of Bis(tri-o-tolylphosphine)palladium(0) in Suzuki Coupling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation is the palladium catalyst, whose ligands dictate the reaction's scope and efficacy. This guide provides a detailed examination of the catalytic cycle employing Bis(tri-o-tolylphosphine)palladium(0), Pd[P(o-tolyl)₃]₂, a catalyst noted for its effectiveness, stemming from the unique steric and electronic properties of the tri(o-tolyl)phosphine ligand.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The bulky and electron-rich nature of the tri(o-tolyl)phosphine ligand plays a crucial role in facilitating each of these key transformations.[2][3] The steric hindrance of the ortho-methyl groups on the phosphine ligand promotes the formation of reactive, low-coordinate palladium species, which are essential for catalytic activity.[4]

Step 1: Oxidative Addition

The cycle commences with the oxidative addition of an organic halide (Ar¹-X) to the active 14-electron Pd(0) species, Pd[P(o-tolyl)₃]₂.[5] This is often considered the rate-determining step in the cycle.[3] The palladium center inserts itself into the carbon-halogen bond, resulting in its oxidation from Pd(0) to Pd(II) and the formation of a square-planar arylpalladium(II) halide intermediate, trans-[Pd(Ar¹)(X)(P(o-tolyl)₃)₂].[6] Studies have shown that for bulky phosphine ligands like P(o-tolyl)₃, a dissociative mechanism is common, where one phosphine ligand detaches from the metal center to create a more reactive, coordinatively unsaturated Pd(P(o-tolyl)₃) species prior to the addition of the aryl halide.[5][6] The electron-rich nature of the phosphine ligand increases the electron density on the palladium atom, which accelerates this oxidative addition step.[3]

Step 2: Transmetalation

Following oxidative addition, the transmetalation step occurs, where the organic group (Ar²) from the organoboron reagent (e.g., Ar²-B(OH)₂) is transferred to the palladium(II) center, displacing the halide.[7] This process requires activation of the organoboron compound by a base (e.g., K₂CO₃, K₃PO₄).[8] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the Ar² group to the electrophilic palladium center.[8] This results in the formation of a diarylpalladium(II) intermediate, [Pd(Ar¹)(Ar²)(P(o-tolyl)₃)₂]. The precise mechanism of this transfer can be complex, but it is a critical step for bringing both organic partners onto the same metal center.[9][10]

Step 3: Reductive Elimination

The final step of the cycle is reductive elimination. The two organic groups (Ar¹ and Ar²) on the diarylpalladium(II) complex are coupled to form the desired biaryl product (Ar¹-Ar²).[11] This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst.[5] The bulky steric profile of the P(o-tolyl)₃ ligands is particularly important here; the steric strain between the ligands and the aryl groups helps to drive the reductive elimination, facilitating the release of the product and the regeneration of the Pd[P(o-tolyl)₃]₂ catalyst, which can then re-enter the catalytic cycle.[3][4]

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki coupling catalyzed by Bis(tri-o-tolylphosphine)palladium(0).

Suzuki_Catalytic_Cycle Catalytic Cycle of Pd[P(o-tolyl)₃]₂ in Suzuki Coupling pd0 Pd⁰(P(o-tolyl)₃)₂ (Active Catalyst) pd_int1 trans-[Pdᴵᴵ(Ar¹)(X)(P(o-tolyl)₃)₂] pd0->pd_int1 Oxidative Addition pd_int2 [Pdᴵᴵ(Ar¹)(Ar²)(P(o-tolyl)₃)₂] pd_int1->pd_int2 Transmetalation pd_int2->pd0 Reductive Elimination product Ar¹-Ar² pd_int2->product arx Ar¹-X arx->pd0 boronic Ar²-B(OH)₂ + Base boronic->pd_int1

Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Quantitative Data Summary

The efficiency of catalysts based on tolylphosphines has been evaluated in various Suzuki coupling reactions. The data below, adapted from a study on related tolylphosphine ligands, demonstrates the high conversions achievable under specific conditions.

EntryAryl Halide (Ar-X)Boronic Acid (Ar'-B(OH)₂)BaseSolventTemp (°C)Time (h)Conversion (%)
14-BromoacetophenonePhenylboronic acidK₂CO₃Toluene100199
24-BromoacetophenonePhenylboronic acidCs₂CO₃Toluene100199
34-BromoacetophenonePhenylboronic acidK₃PO₄Toluene100198
44-ChlorobenzonitrilePhenylboronic acidK₂CO₃Toluene1002499
52-BromotoluenePhenylboronic acidK₂CO₃Toluene1002498
61-Bromo-4-nitrobenzenePhenylboronic acidK₂CO₃Toluene1000.599

Conditions adapted from Joshaghani et al., using P(o-tolyl)₂Ph as the ligand, which shows comparable reactivity. Reactions typically use a Pd(OAc)₂ precursor with the phosphine ligand, 1.0 mmol of aryl halide, 1.5 mmol of boronic acid, and 2.0 mmol of base.

Key Experimental Protocols

A representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium/tri(o-tolyl)phosphine-based catalyst is provided below. This protocol is a generalized procedure based on common practices in the field.[1]

Materials:

  • Palladium(II) acetate, Pd(OAc)₂ (or other Pd(0) or Pd(II) precursor)

  • Tri(o-tolyl)phosphine, P(o-tolyl)₃

  • Aryl halide (Ar-X)

  • Arylboronic acid (Ar'-B(OH)₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., P(o-tolyl)₃, 2-4 mol%). Add the anhydrous solvent and stir the mixture for 15-30 minutes at room temperature to allow for the formation of the active catalyst complex.

  • Reagent Addition: To the catalyst mixture, add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (1-24 hours). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the flask. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure biaryl product.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for performing a Suzuki coupling experiment in a research setting.

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Product Isolation cluster_purify Purification A 1. Prepare Catalyst In Situ (Pd Source + Ligand in Solvent) B 2. Add Reagents (Aryl Halide, Boronic Acid, Base) A->B C 3. Heat and Stir (Under Inert Atmosphere) B->C D 4. Monitor Progress (TLC, GC-MS, etc.) C->D E 5. Quench and Extract (Add H₂O, Separate Layers) D->E F 6. Dry and Concentrate (Remove Solvent) E->F G 7. Purify Product (Column Chromatography) F->G

Caption: From setup to purification, a typical Suzuki coupling workflow.

References

An In-depth Technical Guide to the Mechanism of Oxidative Addition to Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core mechanistic principles governing the oxidative addition of organic halides to Bis(tri-o-tolylphosphine)palladium(0), a crucial initial step in a multitude of palladium-catalyzed cross-coupling reactions. Understanding this fundamental process is paramount for reaction optimization, catalyst design, and the rational development of synthetic routes for complex molecules in the pharmaceutical and chemical industries.

Core Mechanistic Pathway: A Dissociative Route

The oxidative addition of aryl halides to Bis(tri-o-tolylphosphine)palladium(0), denoted as Pd[P(o-tol)₃]₂, is a well-established process that proceeds through a dissociative mechanism. This pathway is dictated by the significant steric bulk of the tri-o-tolylphosphine ligands. The large cone angle (194°) of P(o-tol)₃ promotes the dissociation of one ligand from the coordinatively saturated 16-electron Pd(0) complex to generate a highly reactive, coordinatively unsaturated 14-electron species, Pd[P(o-tol)₃].[1]

This monoligated palladium(0) species is the active catalyst that undergoes the oxidative addition step.[2] The reaction with an aryl halide (Ar-X) proceeds via a concerted, three-centered transition state. In this transition state, the palladium atom interacts simultaneously with the carbon and the halogen atom of the aryl halide. This concerted step involves the cleavage of the C-X bond and the formation of new Pd-C and Pd-X bonds.

The overall transformation results in a change in the formal oxidation state of palladium from Pd(0) to Pd(II) and an increase in the coordination number from two (in the active species) to four. The resulting product is a square planar Pd(II) complex, typically with the phosphine ligands and the aryl and halide groups adopting a trans configuration initially. This trans isomer may subsequently undergo isomerization to the cis form, which is often a prerequisite for the reductive elimination step that concludes many catalytic cycles.[1][3]

Oxidative_Addition_Mechanism pd_L2 Pd[P(o-tol)₃]₂ (16e⁻, Saturated) pd_L Pd[P(o-tol)₃] (14e⁻, Unsaturated) pd_L2->pd_L - P(o-tol)₃ (Pre-equilibrium) pd_L->pd_L2 + P(o-tol)₃ ts [Ar--Pd(L)--X]‡ (Three-centered TS) pd_L->ts + Ar-X arx Ar-X product trans-(Ar)Pd(X)[P(o-tol)₃]₂ (16e⁻, Pd(II) Complex) ts->product Oxidative Addition ligand P(o-tol)₃

Caption: Dissociative mechanism of oxidative addition to Pd[P(o-tol)₃]₂.

Quantitative Data Overview

The rate of oxidative addition is highly dependent on the nature of the leaving group (halide) and the electronic properties of the aryl group. While specific kinetic data for the Pd[P(o-tol)₃]₂ system is sparsely published, the trends are consistent with related palladium(0)-phosphine complexes.

ParameterObservationSignificance
Halide Reactivity Order Ar-I > Ar-Br > Ar-Cl >> Ar-FReflects the C-X bond strength; weaker bonds (C-I) are cleaved more readily.[2]
Electronic Effects (Ar-X) Electron-withdrawing groups on the aryl ring accelerate the reaction.Stabilizes the developing negative charge on the aryl ring in the transition state (Hammett ρ is positive).
Ligand Concentration Rate is inversely proportional to the concentration of free P(o-tol)₃.Strong evidence for a dissociative pre-equilibrium step where ligand loss is required before addition.[4]
Solvent Polarity Rate generally increases with solvent polarity.The transition state is more polarized than the reactants, thus it is stabilized by polar solvents.

Experimental Protocols

Precise experimental design under inert atmosphere conditions is critical for obtaining reliable and reproducible data in the study of these air-sensitive palladium complexes.

Synthesis of the Oxidative Addition Product

This protocol describes a general procedure for the synthesis and isolation of the Pd(II) oxidative addition product.

Materials:

  • Bis(tri-o-tolylphosphine)palladium(0) (Pd[P(o-tol)₃]₂)

  • Aryl halide (e.g., 4-iodotoluene)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Schlenk flask and line

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Bis(tri-o-tolylphosphine)palladium(0) (1.0 eq) in anhydrous, degassed toluene.

  • To this solution, add the aryl halide (1.1 eq) via syringe.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, reduce the solvent volume under vacuum.

  • Add a non-polar solvent like pentane or hexane to precipitate the product.

  • Isolate the solid product by filtration under an inert atmosphere, wash with cold pentane, and dry under vacuum.

  • Characterize the product using ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and elemental analysis.

Synthesis_Workflow start Start: Inert Atmosphere (Schlenk Line) dissolve Dissolve Pd[P(o-tol)₃]₂ in dry, degassed Toluene start->dissolve add_arx Add Aryl Halide (Ar-X) via syringe dissolve->add_arx react Stir at Room Temperature (2-4 hours) add_arx->react monitor Monitor Reaction (TLC, ³¹P NMR) react->monitor concentrate Reduce Solvent Volume (in vacuo) monitor->concentrate precipitate Precipitate with Pentane concentrate->precipitate filter Filter and Wash Product precipitate->filter characterize Characterize Product (NMR, EA) filter->characterize end End: Isolated Pd(II) Product characterize->end

Caption: Experimental workflow for the synthesis of a Pd(II) oxidative addition complex.

Kinetic Analysis by UV-Vis Spectroscopy

This protocol outlines the steps for determining the reaction kinetics, which provides insight into the mechanistic pathway.[5]

Materials:

  • Stock solutions of Pd[P(o-tol)₃]₂, aryl halide, and free P(o-tol)₃ ligand in anhydrous, degassed solvent (e.g., THF).

  • UV-Vis spectrophotometer with a thermostatted cuvette holder.

  • Gas-tight cuvettes.

  • Inert-atmosphere glovebox.

Procedure:

  • Inside a glovebox, prepare a series of solutions in gas-tight cuvettes. Each cuvette should contain the Pd[P(o-tol)₃]₂ solution and varying concentrations of the aryl halide and, if studying ligand effects, the free phosphine ligand.

  • Use a pseudo-first-order condition by maintaining the concentration of the aryl halide at least 10-fold greater than the palladium complex.

  • Initiate the reaction by adding the aryl halide solution to the palladium complex solution in the cuvette, mixing rapidly.

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.

  • Monitor the change in absorbance over time until the reaction is complete.

  • Fit the absorbance vs. time data to a first-order exponential decay to extract the observed rate constant (k_obs).

  • Plot k_obs versus the concentration of the aryl halide to confirm the first-order dependence. To demonstrate the dissociative mechanism, plot 1/k_obs versus the concentration of free phosphine ligand; a linear relationship is expected.

Role in Catalysis

Oxidative addition is the inaugural step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[6][7] The Pd(II) complex formed is an "on-cycle" intermediate that subsequently undergoes transmetalation (in the case of Suzuki or Negishi coupling) or migratory insertion (for Heck coupling), followed by reductive elimination to release the final product and regenerate the active Pd(0) catalyst.

Catalytic_Cycle pd0 Pd⁰L₂ pd2 Ar-Pdᴵᴵ(X)L₂ pd0->pd2 label_oa Oxidative Addition arx Ar-X pd2_tm Ar-Pdᴵᴵ(R)L₂ pd2->pd2_tm label_tm Transmetalation (e.g., Suzuki) rm R-B(OR)₂ pd2_tm->pd0 label_re Reductive Elimination arr Ar-R

Caption: The central role of oxidative addition in a generic cross-coupling cycle.

References

An In-depth Technical Guide to the Electronic and Steric Effects of the Tri-o-tolylphosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-o-tolylphosphine (P(o-tol)₃) is a bulky, electron-rich monodentate phosphine ligand that has found widespread application in transition metal catalysis. Its unique steric and electronic properties play a crucial role in influencing the activity, selectivity, and stability of catalytic systems. This technical guide provides a comprehensive overview of the synthesis, key physicochemical parameters, and catalytic applications of P(o-tol)₃, with a focus on its steric and electronic effects. Detailed experimental protocols for its synthesis and the determination of its characteristic cone angle and Tolman Electronic Parameter (TEP) are provided. Furthermore, a comparative analysis of its performance in key cross-coupling and hydrogenation reactions is presented to aid in rational ligand selection and catalyst design.

Introduction

In the realm of homogeneous catalysis, the rational design and selection of ligands are paramount to achieving desired reactivity and selectivity. Phosphine ligands, in particular, have proven to be a versatile class of ancillary ligands, allowing for the fine-tuning of the steric and electronic environment around a metal center. Among these, tri-o-tolylphosphine, with its three ortho-methyl substituted phenyl rings, stands out due to its significant steric bulk and strong electron-donating nature. These characteristics are quantified by its large Tolman cone angle and a relatively low Tolman Electronic Parameter. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this important ligand.

Synthesis of Tri-o-tolylphosphine

Tri-o-tolylphosphine can be reliably synthesized through two primary routes: the Grignard reaction and the reduction of its corresponding phosphine sulfide. Both methods are detailed below.

Experimental Protocol 1: Grignard Reaction

This method involves the reaction of a Grignard reagent, prepared from 2-bromotoluene, with phosphorus trichloride.

Materials:

  • Magnesium turnings

  • 2-Bromotoluene

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ether

  • Ethanol

Procedure:

  • To a solution of magnesium turnings (3.11 g, 128 mmol, 3.5 equiv) in anhydrous THF (50 mL) under an inert atmosphere, add a small amount of 2-bromotoluene (1 mL) and a single crystal of iodine to initiate the reaction.

  • Once the Grignard reaction has initiated (indicated by a color change and/or heat evolution), a solution of the remaining 2-bromotoluene (20 g, 117 mmol total, 3.2 equiv) in anhydrous THF (100 mL) is added dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 2 hours, during which the solution will turn black.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • A solution of phosphorus trichloride (5.01 g, 36.5 mmol, 1 equiv) in anhydrous THF (30 mL) is then added dropwise.

  • Upon completion of the addition, the reaction mixture is refluxed for 18 hours.

  • Allow the reaction to cool to room temperature and then carefully quench by the addition of saturated aqueous NH₄Cl solution.

  • Extract the resulting solution with ether (3 x 100 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallize the resulting white solid from ethanol to yield tri-o-tolylphosphine as a white crystalline solid.

Experimental Protocol 2: Reduction of Tri-o-tolylphosphine Sulfide

Materials:

  • Tris(o-methylphenyl)phosphine sulfide

  • Sodium metal

  • Toluene

Procedure:

  • In a glass tube under a nitrogen atmosphere, combine tris(o-methylphenyl)phosphine sulfide (0.5 mmol) and sodium metal (1.0 mmol).

  • Add toluene (1.5 mL) to the tube.

  • Heat the reaction mixture to 110 °C and maintain this temperature for 3 hours.

  • Cool the reaction to room temperature.

  • Wash the organic phase twice with water.

  • Remove the organic solvent under reduced pressure.

  • The resulting crude product can be further purified by recrystallization to yield tri-o-tolylphosphine.[1]

Diagram of the Grignard Synthesis Workflow

G Synthesis of Tri-o-tolylphosphine via Grignard Reaction A Initiation: Mg, 2-Bromotoluene, I₂ in THF B Grignard Reagent Formation: Reflux for 2 hours A->B C Reaction with PCl₃: Add PCl₃ in THF at 0 °C B->C D Phosphine Formation: Reflux for 18 hours C->D E Workup: Quench with NH₄Cl, Extract with Ether D->E F Purification: Dry, Concentrate, Recrystallize from Ethanol E->F G Final Product: Tri-o-tolylphosphine F->G G Experimental Workflow for TEP Determination A Synthesis of [P(o-tol)₃]Ni(CO)₃: Ni(CO)₄ + P(o-tol)₃ B Purification of the Complex A->B C IR Sample Preparation: Dilute solution in an IR-transparent solvent B->C D FTIR Spectroscopy: Record spectrum in the carbonyl region C->D E Data Analysis: Identify A₁ symmetric ν(CO) stretch D->E F TEP Value E->F G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (R¹-X) A->B C [R¹-Pd(II)-X]L₂ B->C D Transmetalation (R²-B(OR)₂ + Base) C->D E [R¹-Pd(II)-R²]L₂ D->E F Reductive Elimination E->F F->A Regeneration G R¹-R² (Product) F->G

References

An In-Depth Technical Guide to Bis(tri-o-tolylphosphine)palladium(0) (CAS Number: 69861-71-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(tri-o-tolylphosphine)palladium(0), a pivotal catalyst in modern organic synthesis. This document details its chemical and physical properties, safety and handling protocols, synthesis, and its application in various palladium-catalyzed cross-coupling reactions, supported by experimental data and protocols.

Core Properties and Safety

Bis(tri-o-tolylphosphine)palladium(0) is a yellow, air-sensitive crystalline solid.[1][2] Due to its sensitivity to air, it requires storage under an inert atmosphere, such as nitrogen or argon, and should be handled using appropriate air-free techniques.[1]

Table 1: Physicochemical Properties of Bis(tri-o-tolylphosphine)palladium(0)

PropertyValueReference(s)
CAS Number 69861-71-8[2]
Molecular Formula C₄₂H₄₂P₂Pd[2]
Molecular Weight 715.15 g/mol [2]
Appearance Yellow crystalline solid[1]
Melting Point 220-225 °C[1]
Solubility Information not readily available, but typically soluble in organic solvents like toluene and THF.
Stability Air-sensitive[3]

Safety and Handling:

Bis(tri-o-tolylphosphine)palladium(0) is classified as harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] When handling this compound, personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).[1]

Synthesis of Bis(tri-o-tolylphosphine)palladium(0)

A common method for the synthesis of Bis(tri-o-tolylphosphine)palladium(0) involves the reduction of a palladium(II) precursor in the presence of the tri-o-tolylphosphine ligand. A representative, though not fully detailed, synthetic approach is the reaction of a Pd(0) precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), with tri-o-tolylphosphine.

Experimental Workflow for Synthesis:

G Synthesis of Bis(tri-o-tolylphosphine)palladium(0) cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Isolation Pd(0) precursor Pd(0) precursor (e.g., Pd₂(dba)₃) Reaction_Vessel Inert Atmosphere Reaction Vessel (e.g., Schlenk flask) Pd(0) precursor->Reaction_Vessel P(o-tolyl)3 Tri-o-tolylphosphine (2 equivalents) P(o-tolyl)3->Reaction_Vessel Filtration Filtration under Inert Atmosphere Reaction_Vessel->Filtration Reaction Completion Solvent Anhydrous, Degassed Solvent (e.g., Toluene) Solvent->Reaction_Vessel Washing Washing with Anhydrous Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Bis(tri-o-tolylphosphine)palladium(0) (Yellow Crystalline Solid) Drying->Product

Caption: General workflow for the synthesis of Bis(tri-o-tolylphosphine)palladium(0).

Applications in Catalysis

Bis(tri-o-tolylphosphine)palladium(0) is a versatile catalyst precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] The bulky and electron-rich nature of the tri-o-tolylphosphine ligands facilitates the oxidative addition of the palladium(0) center to organic halides and plays a crucial role in the subsequent reductive elimination step.

Heck Coupling

Table 2: Representative Heck Coupling Reaction

Reactant 1Reactant 2Catalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Aryl HalideAlkenePd(OAc)₂ / P(o-tolyl)₃VariousVarious80-1402-24Moderate to High
Aryl BromideStyrenePd(OAc)₂ / P(o-tolyl)₃DMFEt₃N1001675
Buchwald-Hartwig Amination

Bis(tri-o-tolylphosphine)palladium(0) was one of the first generation catalysts for the Buchwald-Hartwig amination, a powerful method for the synthesis of arylamines. It is particularly effective for the coupling of secondary amines with aryl bromides.

Catalytic Cycle for Buchwald-Hartwig Amination:

G Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L₂ (L = P(o-tolyl)₃) OxAdd Oxidative Addition Ar-X Pd(0)L2->OxAdd Pd(II)complex L₂Pd(II)(Ar)(X) OxAdd->Pd(II)complex AmineCoord Amine Coordination R₂NH Pd(II)complex->AmineCoord AmidoComplex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->AmidoComplex Deprotonation Deprotonation (Base) AmidoComplex->Deprotonation NeutralAmido L₂Pd(II)(Ar)(NR₂) Deprotonation->NeutralAmido RedElim Reductive Elimination NeutralAmido->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Table 3: Buchwald-Hartwig Amination using a Pd/P(o-tolyl)₃ Catalyst System

Aryl HalideAmineCatalyst SystemSolventBaseTemp. (°C)Yield (%)Reference
Aryl BromideSecondary AminePd(0)/P(o-tolyl)₃TolueneNaOt-Bu80-110Good to Excellent
4-BromotolueneMorpholinePd(dba)₂ / P(o-tolyl)₃TolueneNaOt-Bu10095
Other Cross-Coupling Reactions

Bis(tri-o-tolylphosphine)palladium(0) and its in-situ generated analogues are also active catalysts for other important cross-coupling reactions, including Kumada, Suzuki, Stille, Negishi, and Sonogashira couplings.[3][4] The choice of reaction conditions, including solvent, base, and temperature, is crucial for achieving high yields and selectivities in these transformations.

Spectroscopic Data

Detailed spectroscopic data for Bis(tri-o-tolylphosphine)palladium(0) is not widely available in the public domain. The following table summarizes the expected regions for key spectroscopic signals based on the structure and related compounds.

Table 4: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets in the range of ~7.0-7.8 ppm), methyl protons (singlet around ~2.3 ppm).
¹³C NMR Aromatic carbons (multiple signals in the range of ~125-145 ppm), methyl carbons (signal around ~20 ppm).
³¹P NMR A single resonance is expected. The chemical shift will be different from the free ligand due to coordination to palladium. For comparison, the free tri(o-tolyl)phosphine ligand has a chemical shift of approximately -29 ppm.
IR Spectroscopy Characteristic bands for aromatic C-H stretching (~3050 cm⁻¹), C=C stretching (~1600, 1480, 1440 cm⁻¹), and P-C stretching.
Mass Spectrometry The molecular ion peak [M]⁺ at m/z ≈ 715.15 and fragmentation patterns corresponding to the loss of phosphine ligands.

Conclusion

Bis(tri-o-tolylphosphine)palladium(0) is a valuable and versatile catalyst for a wide range of cross-coupling reactions that are fundamental to modern organic synthesis, particularly in the fields of drug discovery and materials science. Its bulky and electron-rich phosphine ligands impart unique reactivity and stability to the palladium center, enabling challenging bond formations. This guide provides a foundational understanding of its properties, handling, and applications, serving as a valuable resource for researchers and scientists. Further investigation into specific reaction protocols and the full characterization of this complex will undoubtedly continue to expand its utility in synthetic chemistry.

References

Methodological & Application

Application Notes & Protocols: Bis(tri-o-tolylphosphine)palladium(0) Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing biaryls, polyolefins, and styrenes.[1] This palladium-catalyzed reaction joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a base.[2][3] The choice of ligand for the palladium catalyst is critical to the reaction's success, influencing reactivity, stability, and substrate scope.

Bis(tri-o-tolylphosphine)palladium(0), often generated in situ from a palladium precursor and tri(o-tolyl)phosphine [P(o-tolyl)₃], is a highly effective catalyst system. The tri-o-tolylphosphine ligand is sterically bulky and electron-rich.[4] This bulkiness promotes the formation of reactive monoligated Pd(0) species, which can accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[1][5] These characteristics make the catalyst system robust and suitable for a broad range of substrates, including sterically hindered ones.[5]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[2][6]

  • Transmetalation: The organoboron reagent (Ar²-B(OR)₂), activated by the base, transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide.[2][5]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center are coupled, forming the desired C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2][6]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ pdiix Ar¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition (Ar¹-X) pdiir Ar¹-Pd(II)L₂-Ar² pdiix->pdiir Transmetalation (Ar²-B(OR)₂) pdiir->pd0 Reductive Elimination product Product: Ar¹-Ar² pdiir->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications and Data

The Pd/P(o-tolyl)₃ catalyst system is highly efficient for the Suzuki-Miyaura coupling of a wide range of aryl halides with arylboronic acids. It demonstrates broad functional group tolerance and is effective for both activated and deactivated substrates. The system's efficiency allows for high conversions and turnovers, making it valuable in both academic research and industrial processes.

Table 1: Representative Performance in Coupling of Aryl Halides with Phenylboronic Acid (Data compiled from typical results reported for bulky, monodentate phosphine ligands)

EntryAryl Halide (Ar-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
14-BromoanisoleK₂CO₃Toluene/Water10012 - 24>95
24-ChlorotolueneK₃PO₄Dioxane/Water10012 - 1885 - 95
31-IodotolueneK₃PO₄Toluene704 - 8>95
44-BromoacetophenoneCs₂CO₃DMF1106 - 1290 - 98[7]
52-BromopyridineK₂CO₃Toluene11012 - 2480 - 90
6Sterically Hindered Aryl BromideK₃PO₄n-Butanol80 - 10012 - 2485 - 95[5]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using an in situ generated Bis(tri-o-tolylphosphine)palladium(0) catalyst.

Materials & Equipment:

  • Aryl halide (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 eq.)

  • Solvent (e.g., Toluene/Water 5:1, Dioxane/Water 4:1) (5 mL)

  • Round-bottom flask or pressure vessel equipped with a magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Experimental_Workflow General Experimental Workflow start Setup reagents Add Reactants: Aryl Halide Boronic Acid Base start->reagents catalyst Add Catalyst: Pd(OAc)₂ P(o-tolyl)₃ reagents->catalyst solvent Add Solvents catalyst->solvent degas Degas Mixture (Ar/N₂ Purge) solvent->degas heat Heat & Stir (Monitor by TLC/GC) degas->heat workup Aqueous Workup & Extraction heat->workup purify Dry & Concentrate Purify (Chromatography) workup->purify end Characterize Product purify->end

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol) and P(o-tolyl)₃ (0.04 mmol) in a small amount of the reaction solvent before adding it to the main flask. This step is often performed under an inert atmosphere, especially if the reagents are sensitive.

  • Solvent Addition & Degassing: Add the degassed solvent mixture (e.g., 4 mL Toluene and 1 mL Water) to the flask.[8] Purge the assembled apparatus with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8] Monitor the reaction's progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Work-up: Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL).[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (15 mL) and brine (15 mL).[8]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.[2][8]

Optimization and Troubleshooting

  • Choice of Base: The base plays a crucial role. K₂CO₃ and K₃PO₄ are commonly used.[5] For less reactive substrates or to avoid side reactions, a stronger or more soluble base like Cs₂CO₃ may be beneficial.[3]

  • Solvent System: A mixture of an organic solvent (Toluene, Dioxane, THF) and water is often optimal.[8] Water is critical for the success of reactions involving boronate esters and can improve yields.[5]

  • Catalyst Loading: While 1-2 mol% is typical, catalyst loading can sometimes be reduced for highly reactive substrates. For challenging couplings, such as those involving aryl chlorides, higher loadings may be necessary.

  • Reaction Failure/Low Yield: If the reaction fails, ensure all reagents are pure and the system was properly degassed, as oxygen can deactivate the Pd(0) catalyst.[6] Trying a different solvent or base combination can also resolve issues. The formation of a black precipitate (palladium black) indicates catalyst decomposition.[6][9]

Safety Information

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and volatile. Avoid ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for Heck Coupling Reactions Using Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides (or triflates) with alkenes to form substituted alkenes. This reaction is pivotal in the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials. The choice of catalyst is critical to the success of the Heck reaction, influencing reaction rates, yields, and substrate scope.

Bis(tri-o-tolylphosphine)palladium(0), Pd[P(o-tol)₃]₂, is a highly effective catalyst for these transformations. The bulky tri-o-tolylphosphine ligands facilitate the formation of the catalytically active, coordinatively unsaturated palladium species, which is crucial for efficient oxidative addition, the rate-determining step in many Heck catalytic cycles. These bulky ligands also promote the reductive elimination of the product, regenerating the active catalyst. This document provides detailed application notes and experimental protocols for utilizing Bis(tri-o-tolylphosphine)palladium(0) in Heck coupling reactions.

Catalytic Cycle and the Role of the Ligand

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The use of bulky, electron-rich phosphine ligands like tri-o-tolylphosphine is known to stabilize the palladium center and influence the reaction's efficiency.

Heck_Mechanism PdL2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdL2->OxAdd Ar-X Pd_ArX Ar-Pd(II)-X(L)₂ OxAdd->Pd_ArX Coord Olefin Coordination Pd_ArX->Coord + Olefin Pd_Olefin [Ar-Pd(II)(Olefin)(L)₂]⁺X⁻ Coord->Pd_Olefin Insert Migratory Insertion Pd_Olefin->Insert Pd_Alkyl R-Pd(II)-X(L)₂ Insert->Pd_Alkyl BetaElim β-Hydride Elimination Pd_Alkyl->BetaElim Pd_Hydride H-Pd(II)-X(L)₂ BetaElim->Pd_Hydride + Product RedElim Reductive Elimination Pd_Hydride->RedElim + Base RedElim->PdL2 - BH⁺X⁻ Workflow_Heck start Start setup Assemble Schlenk flask under inert atmosphere start->setup add_reagents Add aryl halide, olefin, base, and solvent setup->add_reagents add_catalyst Add Bis(tri-o-tolylphosphine)palladium(0) add_reagents->add_catalyst reaction Heat and stir reaction mixture (e.g., 80-120 °C) add_catalyst->reaction monitor Monitor reaction progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous workup: - Quench reaction - Extract with organic solvent - Dry and concentrate monitor->workup Complete purify Purify product (Column chromatography or recrystallization) workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node Logical_Relationships Catalyst Bis(tri-o-tolylphosphine)palladium(0) - Provides Pd(0) center - Bulky ligands facilitate key steps Product {Product|Substituted Olefin} Catalyst->Product Catalyzes Substrates Substrates Aryl/Vinyl Halide (or Triflate) Olefin Substrates:sh->Product Reacts with Substrates:so->Product Reacts with Base Base - Neutralizes HX produced - Regenerates Pd(0) catalyst Base->Catalyst Regenerates Solvent Solvent - Solubilizes reactants - Can influence reaction rate and selectivity Solvent->Catalyst Influences Solvent->Substrates Solubilizes

Application Notes and Protocols for Bis(tri-o-tolylphosphine)palladium(0) in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of arylamines and their derivatives. The choice of the phosphine ligand is critical for the catalyst's stability, activity, and the scope of compatible substrates. Bis(tri-o-tolylphosphine)palladium(0), often referred to as a "first-generation" catalyst system, is effective for specific applications, particularly the coupling of secondary amines with aryl bromides.[1]

These application notes provide a comprehensive overview of the use of bis(tri-o-tolylphosphine)palladium(0) in C-N cross-coupling reactions, including detailed experimental protocols and a summary of its substrate scope.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired aryl amine (Ar-NR₂) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

A simplified representation of this catalytic cycle is depicted below.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination + R₂NH - X⁻ pd_complex->amine_coordination pd_amido_precursor [L₂Pd(II)(Ar)(HNR₂)]⁺ amine_coordination->pd_amido_precursor deprotonation + Base - [Base-H]⁺ pd_amido_precursor->deprotonation pd_amido L₂Pd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0  Ar-NR₂

Caption: Simplified Buchwald-Hartwig C-N cross-coupling catalytic cycle.

Data Presentation

The following tables summarize the substrate scope for the C-N cross-coupling of various aryl bromides with secondary amines using a catalyst system composed of a palladium precursor and tri-o-tolylphosphine.

Table 1: Coupling of Cyclic Secondary Amines with Aryl Bromides

EntryAryl BromideAmineProductYield (%)
14-Bromo-m-xyleneMorpholine4-(3,5-Dimethylphenyl)morpholine95
24-BromobiphenylMorpholine4-(Biphenyl-4-yl)morpholine98
32-BromotolueneMorpholine4-(o-Tolyl)morpholine78
44-Bromo-tert-butylbenzenePiperidine1-(4-tert-Butylphenyl)piperidine91
54-BromotolueneN-Methylpiperazine1-Methyl-4-(p-tolyl)piperazine85

Reaction conditions: 1.0 mol% Pd₂(dba)₃, 4.0 mol% P(o-tolyl)₃, 1.4 equiv NaOt-Bu, toluene, 100 °C.

Table 2: Coupling of Acyclic Secondary Amines with Aryl Bromides

EntryAryl BromideAmineProductYield (%)
14-BromotolueneDibutylamineN,N-Dibutyl-4-methylaniline84
24-BromobiphenylDiethylamineN,N-Diethylbiphenyl-4-amine82
33-BromotolueneN-MethylanilineN-Methyl-N-(m-tolyl)aniline92
44-BromoanisoleDi-n-butylamine4-Methoxy-N,N-di-n-butylaniline88

Reaction conditions: 1.0 mol% Pd₂(dba)₃, 4.0 mol% P(o-tolyl)₃, 1.4 equiv NaOt-Bu, toluene, 100 °C.

Experimental Protocols

The following protocols are representative examples of C-N cross-coupling reactions using a palladium/tri-o-tolylphosphine catalyst system.

Protocol 1: General Procedure for the Coupling of Aryl Bromides with Secondary Amines

This protocol describes the synthesis of N-(4-methylphenyl)morpholine from 4-bromotoluene and morpholine.

Materials:

  • Palladium(0) bis(dibenzylideneacetone) [Pd(dba)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Sodium tert-butoxide (NaOt-Bu)

  • 4-Bromotoluene

  • Morpholine

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd(dba)₂ (0.01 mmol, 1 mol%) and P(o-tolyl)₃ (0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add 4-bromotoluene (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • The reaction mixture is heated to 100 °C with stirring for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow start Start setup Setup Schlenk flask under inert atmosphere start->setup add_solids Add Pd(dba)₂, P(o-tolyl)₃, and NaOt-Bu setup->add_solids add_liquids Add aryl bromide, amine, and toluene add_solids->add_liquids heat Heat reaction mixture (e.g., 100 °C) add_liquids->heat monitor Monitor reaction (TLC, GC-MS) heat->monitor workup Aqueous workup monitor->workup extraction Extract with organic solvent workup->extraction purification Dry, concentrate, and purify (e.g., column chromatography) extraction->purification end End purification->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Concluding Remarks

The bis(tri-o-tolylphosphine)palladium(0) catalyst system, while being one of the earliest developed for the Buchwald-Hartwig amination, remains a useful tool for specific transformations, particularly the coupling of secondary amines with aryl bromides. For more challenging substrates, such as primary amines or aryl chlorides, more modern and sophisticated ligand systems are generally required. Researchers should consider the electronic and steric properties of their specific substrates when selecting the appropriate catalyst system for optimal results.

References

Application Notes and Protocols: Kumada Coupling Catalyzed by Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Kumada coupling reaction utilizing the palladium catalyst, Bis(tri-o-tolylphosphine)palladium(0). This document includes key applications, detailed experimental protocols, and quantitative data to facilitate its use in synthetic chemistry, particularly for the formation of carbon-carbon bonds in the development of novel organic molecules.

Introduction

The Kumada coupling, a pioneering transition metal-catalyzed cross-coupling reaction, facilitates the formation of C-C bonds by reacting a Grignard reagent with an organic halide or pseudohalide.[1][2][3] The use of palladium catalysts, such as Bis(tri-o-tolylphosphine)palladium(0), has broadened the scope and functional group tolerance of this reaction compared to early nickel-based systems.[3][4] This catalyst is particularly effective in the coupling of aryl and vinyl tosylates with a variety of Grignard reagents, often under mild conditions.[5][6]

Catalyst Properties:

  • Formula: C₄₂H₄₂P₂Pd

  • Molecular Weight: 715.15 g/mol

  • Appearance: Yellow crystalline solid

  • Sensitivity: Air-sensitive, handle under an inert atmosphere.[7]

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Kumada coupling involves a Pd(0)/Pd(II) catalytic cycle.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst, Bis(tri-o-tolylphosphine)palladium(0), undergoes oxidative addition to the organic halide (or tosylate), forming a Pd(II) intermediate.

  • Transmetalation: The Grignard reagent then transmetalates with the Pd(II) complex, where the organic group from the Grignard reagent replaces the halide or tosylate on the palladium center.

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex are coupled to form the desired product, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.

Kumada_Coupling_Mechanism Pd0 Pd(0)L₂ Bis(tri-o-tolylphosphine)palladium(0) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-MgX PdII_R_Rprime R-Pd(II)L₂-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Catalytic cycle of the Kumada coupling reaction.

Applications and Substrate Scope

Bis(tri-o-tolylphosphine)palladium(0), often generated in situ from a palladium precursor and tri-o-tolylphosphine, is a versatile catalyst for the coupling of a wide range of substrates.

Coupling of Aryl Tosylates with Aryl Grignard Reagents

This catalyst system is effective for the cross-coupling of various substituted aryl tosylates with aryl Grignard reagents to form biaryl compounds. The reaction conditions are generally mild, and a variety of functional groups are tolerated.

EntryAryl Tosylate (ArOTs)Grignard Reagent (Ar'MgBr)ProductYield (%)
14-MeO-C₆H₄-OTsPhMgBr4-MeO-C₆H₄-Ph95
24-Me-C₆H₄-OTs4-F-C₆H₄MgBr4-Me-C₆H₄-C₆H₄-4-F85
32-Naphthyl-OTs2-Me-C₆H₄MgBr2-(2-tolyl)naphthalene98
4Ph-OTs4-MeO-C₆H₄MgBr4-MeO-C₆H₄-Ph88
Coupling of Aryl Tosylates with Alkenyl and Alkyl Grignard Reagents

The catalyst also promotes the coupling of aryl tosylates with both sp²- and sp³-hybridized carbon nucleophiles, providing access to substituted arenes.

EntryAryl Tosylate (ArOTs)Grignard Reagent (RMgX)ProductYield (%)
14-MeO-C₆H₄-OTs(E)-MeCH=CHMgBr4-MeO-C₆H₄-CH=CHMe87
24-MeO-C₆H₄-OTsn-BuMgBr4-MeO-C₆H₄-n-Bu85
34-MeO-C₆H₄-OTsBenzyl-MgCl4-MeO-C₆H₄-CH₂Ph93
44-MeO-C₆H₄-OTsCyclohexyl-MgCl4-MeO-C₆H₄-Cyclohexyl75

Data in the tables above is based on reactions catalyzed by a combination of a Pd(0) precursor and a phosphine ligand, which generates the active catalyst species analogous to Bis(tri-o-tolylphosphine)palladium(0).[5]

Experimental Protocols

The following are general procedures for performing a Kumada coupling reaction using a palladium catalyst with tri-o-tolylphosphine ligands. As the catalyst is air-sensitive, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).

General Procedure for In Situ Catalyst Generation and Coupling

This protocol is adapted from the coupling of aryl tosylates with Grignard reagents.[5]

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Pd Source and Tri-o-tolylphosphine setup->add_reagents add_substrate Add Aryl Tosylate and Solvent add_reagents->add_substrate add_grignard Add Grignard Reagent (Dropwise) add_substrate->add_grignard reaction Stir at Room Temperature or Heat as Required add_grignard->reaction quench Quench Reaction (e.g., with aq. NH₄Cl) reaction->quench workup Aqueous Workup and Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify end End purify->end

General workflow for the Kumada coupling reaction.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Aryl or vinyl tosylate/halide

  • Grignard reagent (solution in THF or diethyl ether)

  • Anhydrous solvent (e.g., THF, diethyl ether, or toluene)

  • Aqueous ammonium chloride solution (saturated)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 0.5-2 mol%) and tri-o-tolylphosphine (1-4 mol%).

  • Add the aryl or vinyl tosylate/halide (1.0 equiv) and the anhydrous solvent.

  • Stir the mixture at room temperature for a few minutes to allow for catalyst formation.

  • Slowly add the Grignard reagent (1.1-2.0 equiv) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Bis(tri-o-tolylphosphine)palladium(0)

While a specific, detailed protocol for the synthesis of Bis(tri-o-tolylphosphine)palladium(0) was not prominently found in the search results, a general approach for synthesizing similar Pd(0) phosphine complexes involves the reduction of a Pd(II) salt in the presence of the phosphine ligand. A representative procedure for a related complex, bis(triphenylphosphine)palladium(II) dichloride, involves reacting palladium dichloride with the phosphine in a suitable solvent like benzonitrile or acetonitrile under an inert atmosphere and heating.[8] Adapting this for tri-o-tolylphosphine would be a logical starting point for its synthesis.

Safety and Handling

  • Catalyst: Bis(tri-o-tolylphosphine)palladium(0) and its precursors are air-sensitive and should be handled under an inert atmosphere.[7] Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. They should be handled with care under anhydrous conditions and an inert atmosphere.

  • Solvents: Anhydrous ethereal solvents like THF and diethyl ether are flammable and should be used in a well-ventilated fume hood away from ignition sources.

Conclusion

The Kumada coupling catalyzed by Bis(tri-o-tolylphosphine)palladium(0) is a robust and versatile method for the formation of carbon-carbon bonds. Its application to aryl and vinyl tosylates under mild conditions makes it a valuable tool in organic synthesis for the construction of complex molecules in pharmaceutical and materials science research. Careful adherence to anhydrous and inert atmosphere techniques is crucial for successful and reproducible results.

References

Application Notes and Protocols for Arylation Reactions Using Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for leveraging the palladium catalyst, Bis(tri-o-tolylphosphine)palladium(0), in various arylation reactions. This catalyst is effective for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial transformations in organic synthesis and drug discovery.

Introduction to Bis(tri-o-tolylphosphine)palladium(0)

Bis(tri-o-tolylphosphine)palladium(0), often abbreviated as Pd[P(o-tolyl)₃]₂, is a palladium(0) complex featuring two bulky and electron-rich tri-o-tolylphosphine ligands. This catalyst is particularly effective in cross-coupling reactions such as the Buchwald-Hartwig amination, Heck coupling, and Suzuki-Miyaura coupling. The steric bulk of the o-tolyl groups facilitates the reductive elimination step and can lead to improved reaction rates and yields. While the pre-formed complex can be used directly, it is also commonly generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) and tri(o-tolyl)phosphine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides. The first-generation catalyst system for this reaction utilized Pd[P(o-tolyl)₃]₂ and was found to be effective for coupling secondary amines with aryl bromides.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L)₂ pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NHR₂)(L)₂]⁺X⁻ pd2_complex->amine_complex R₂NH amine_coordination Amine Coordination (R₂NH) amido_complex Ar-Pd(II)-NR₂(L)₂ amine_complex->amido_complex Base deprotonation Deprotonation (Base) amido_complex->pd0 Ar-NR₂ reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines

Materials:

  • Bis(tri-o-tolylphosphine)palladium(0) or generated in situ from Pd₂(dba)₃ and P(o-tolyl)₃

  • Aryl bromide

  • Secondary amine

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add Bis(tri-o-tolylphosphine)palladium(0) (0.01-0.05 mmol, 1-5 mol%).

  • Add anhydrous toluene (5 mL).

  • Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Data: Buchwald-Hartwig Amination of Aryl Bromides
Aryl BromideAmineCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
4-BromotolueneMorpholine21001895
4-BromoanisolePiperidine21002092
1-BromonaphthaleneDi-n-butylamine31102488
4-BromobiphenylN-Methylaniline31102485

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The catalyst system of Pd(OAc)₂ with tri(o-tolyl)phosphine is a well-established method for this transformation.

Catalytic Cycle for Heck Coupling

Heck_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L)₂ pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) pi_complex Ar-Pd(II)-X(L)(Olefin) pd2_complex->pi_complex Olefin olefin_coordination Olefin Coordination alkyl_pd_complex R-Pd(II)-X(L) pi_complex->alkyl_pd_complex migratory_insertion Migratory Insertion product_complex [HPd(II)X(L)₂] + Product alkyl_pd_complex->product_complex beta_hydride_elimination β-Hydride Elimination product_complex->pd0 Base base_regeneration Base

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Protocol: Heck Coupling of an Aryl Bromide with an Alkene (in situ catalyst generation)

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Aryl bromide

  • Alkene

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., Et₃N, 1.5 mmol).

  • Add the solvent (e.g., DMF, 5 mL).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.01 mmol, 1 mol%) and P(o-tolyl)₃ (0.02-0.04 mmol, 2-4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.[1]

Representative Data: Heck Coupling of Aryl Bromides
Aryl BromideAlkeneBaseSolventTemp (°C)Yield (%)
IodobenzeneStyreneEt₃NDMF10095
4-Bromoacetophenonen-Butyl acrylateNaOAcDMF12088
3-BromopyridineEthyl acrylateK₂CO₃Toluene11085
4-BromophenolStyreneEt₃NToluene10057[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate. The catalyst system of a palladium source with tri(o-tolyl)phosphine is effective for this transformation.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)-X(L)₂ pd0->pd2_complex Ar¹-X oxidative_addition Oxidative Addition (Ar¹-X) diaryl_pd_complex Ar¹-Pd(II)-Ar²(L)₂ pd2_complex->diaryl_pd_complex [Ar²B(OR)₂OH]⁻ transmetalation Transmetalation (Ar²-B(OR)₂) diaryl_pd_complex->pd0 Ar¹-Ar² reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid (in situ catalyst generation)

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Aryl bromide

  • Arylboronic acid

  • Aqueous base solution (e.g., 2M K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01-0.03 mmol, 1-3 mol%), and P(o-tolyl)₃ (0.02-0.06 mmol, 2-6 mol%).

  • Add the anhydrous solvent (5 mL).

  • Add the aqueous base solution (2.0 mmol in 1-2 mL of water).

  • Heat the biphasic mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the biaryl product by flash column chromatography or recrystallization.

Representative Data: Suzuki-Miyaura Coupling of Aryl Halides
Aryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
4-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O10098
4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane/H₂O10091
1-Bromonaphthalene4-Methoxyphenylboronic acidCs₂CO₃Toluene/H₂O9094
2-Bromopyridine3-Tolylboronic acidK₂CO₃DMF/H₂O10089

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst loading, base, solvent, and temperature, may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials, making it an indispensable tool in pharmaceutical and materials science research. The choice of catalyst and ligand is critical to the success of the reaction, influencing yield, reaction time, and substrate scope.

This document provides a detailed protocol for setting up a Suzuki-Miyaura reaction using the pre-formed catalyst, Bis(tri-o-tolylphosphine)palladium(0). The use of bulky, electron-rich phosphine ligands like tri-o-tolylphosphine is instrumental in the catalyst's performance. The steric hindrance of the tri-o-tolylphosphine ligands facilitates the crucial reductive elimination step of the catalytic cycle and can help to suppress common side reactions. This catalyst is particularly effective for the coupling of a wide range of substrates, including sterically demanding partners and some less reactive aryl chlorides.[1][2]

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the organic halide. Following this, the organoboron species, activated by a base, undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the resulting diarylpalladium complex forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L2 Bis(tri-o-tolylphosphine)palladium(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X (Aryl-Palladium(II) Halide) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_diaryl R¹-Pd(II)L₂-R² (Diaryl-Palladium(II) Complex) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using Bis(tri-o-tolylphosphine)palladium(0).

Materials:

  • Aryl halide (e.g., Aryl bromide) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Bis(tri-o-tolylphosphine)palladium(0) [Pd(P(o-tolyl)₃)₂] (0.01-0.05 mmol, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF) (5-10 mL)

  • Degassed water (if using a biphasic system)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stir bar

  • Septa

  • Syringes and needles

  • Schlenk line or glovebox for inert atmosphere

  • Oil bath or heating mantle with temperature control

  • Rotary evaporator

  • Flash chromatography setup

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Bis(tri-o-tolylphosphine)palladium(0) (0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent Addition:

    • Add the degassed anhydrous solvent (e.g., Toluene, 5 mL) to the flask via syringe.

    • If required by the specific conditions, add degassed water (e.g., 1 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[4]

    • Stir the reaction mixture vigorously for the specified time (typically ranging from 2 to 24 hours).

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

    • Add water (10 mL) and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Pd(P(o-tolyl)₃)₂, Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvent(s) B->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction & Washing) F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids using a palladium/tri-o-tolylphosphine catalytic system. While the catalyst in these examples was often generated in situ, the conditions are directly applicable to the use of the pre-formed Bis(tri-o-tolylphosphine)palladium(0) complex.

Table 1: Coupling of Various Aryl Bromides with Phenylboronic Acid

EntryAryl BromidePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (0.1)P(o-tolyl)₃ (0.4)K₃PO₄Toluene1001>99
24-BromotoluenePd(OAc)₂ (0.1)P(o-tolyl)₃ (0.4)K₃PO₄Toluene1001>99
34-BromoanisolePd(OAc)₂ (0.1)P(o-tolyl)₃ (0.4)K₃PO₄Toluene1001>99
41-Bromo-4-nitrobenzenePd(OAc)₂ (0.1)P(o-tolyl)₃ (0.4)K₃PO₄Toluene100198
51-Bromo-3,5-dimethylbenzenePd(OAc)₂ (0.1)P(o-tolyl)₃ (0.4)K₃PO₄Toluene100195

Data adapted from a study on tolylphosphine ligands in Suzuki coupling.

Table 2: Substrate Scope for the Coupling of Various Aryl Halides and Arylboronic Acids

EntryAryl HalideArylboronic AcidProductYield (%)
14-IodoanisolePhenylboronic acid4-Methoxybiphenyl95
24-Bromoanisole4-Methylphenylboronic acid4-Methoxy-4'-methylbiphenyl92
34-ChloroacetophenonePhenylboronic acid4-Acetylbiphenyl88
42-Bromopyridine3-Methoxyphenylboronic acid2-(3-Methoxyphenyl)pyridine85
51-Bromo-4-fluorobenzene4-Formylphenylboronic acid4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde90

This table represents typical yields for Suzuki-Miyaura reactions with a variety of functionalized substrates.[5][6]

Troubleshooting and Optimization

  • Low or No Yield:

    • Catalyst Inactivation: Ensure a strictly inert atmosphere is maintained throughout the setup and reaction. Oxygen can oxidize the Pd(0) catalyst.

    • Inefficient Base: The choice of base is crucial. For sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ are preferred. For more challenging couplings, stronger bases like Cs₂CO₃ may be necessary. The base must be finely powdered and anhydrous for optimal results.[4]

    • Poor Solvent Quality: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and protodeboronation of the boronic acid.[4]

  • Side Reactions:

    • Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen. Maintaining an inert atmosphere minimizes this side reaction.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially with electron-rich or heteroaryl boronic acids. Using anhydrous conditions and avoiding excessively harsh bases can mitigate this issue.[4]

  • Reaction Stalls:

    • Insufficient Mixing: Ensure vigorous stirring, especially when using insoluble inorganic bases.

    • Catalyst Loading: For challenging or sterically hindered substrates, increasing the catalyst loading (e.g., to 3-5 mol%) may be beneficial.

References

Application Notes and Protocols: Bis(tri-o-tolylphosphine)palladium(0) in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of catalyst systems involving bis(tri-o-tolylphosphine)palladium(0) in stereoselective synthesis. The focus is on a highly efficient Suzuki coupling reaction that demonstrates excellent central-to-axial chirality transfer, a key aspect of stereoselective synthesis.

Application Note 1: Stereoselective Suzuki Coupling of Propargylic Carbonates with Boronic Acids

The catalytic system comprising a palladium source and tri-o-tolylphosphine is highly effective for the Suzuki coupling of propargylic carbonates with various organoboronic acids. This reaction proceeds at room temperature and is notable for its excellent central-to-axial chirality transfer, making it a valuable tool for the synthesis of chiral allenes. The tri-o-tolylphosphine ligand plays a crucial role in achieving high efficiency and stereoselectivity in this transformation.

A key application of this methodology is the synthesis of axially chiral allenes from readily available enantioenriched propargylic carbonates. The reaction demonstrates broad substrate scope, tolerating a variety of functional groups on both the boronic acid and the propargylic carbonate.

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed Suzuki coupling of various propargylic carbonates with boronic acids, highlighting the yields and stereoselectivity of the reaction.

EntryPropargylic Carbonate (Substrate)Boronic AcidProductYield (%)er (enantiomeric ratio)
1Phenyl-substitutedPhenylboronic acid1,3-Diphenylallene9598:2
24-Methoxyphenyl-substitutedPhenylboronic acid1-(4-Methoxyphenyl)-3-phenylallene9298:2
34-Chlorophenyl-substitutedPhenylboronic acid1-(4-Chlorophenyl)-3-phenylallene9698:2
42-Naphthyl-substitutedPhenylboronic acid1-(2-Naphthyl)-3-phenylallene8997:3
5Phenyl-substituted4-Methylphenylboronic acid1-Phenyl-3-(p-tolyl)allene9498:2
6Phenyl-substituted4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-3-phenylallene9198:2
7Phenyl-substituted4-Fluorophenylboronic acid1-(4-Fluorophenyl)-3-phenylallene9398:2
8Phenyl-substituted2-Thienylboronic acid1-Phenyl-3-(2-thienyl)allene8597:3

Experimental Protocols

Protocol 1: General Procedure for the Stereoselective Suzuki Coupling of Propargylic Carbonates with Boronic Acids

This protocol details the experimental setup for the synthesis of chiral allenes via a palladium-catalyzed Suzuki coupling reaction with central-to-axial chirality transfer.

Materials:

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Propargylic carbonate (1.0 equiv)

  • Boronic acid (1.5 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃·CHCl₃ (0.025 equiv) and tri(o-tolyl)phosphine (0.1 equiv).

  • Add anhydrous THF (2 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • To this mixture, add the propargylic carbonate (1.0 equiv), boronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral allene.

  • Determine the enantiomeric ratio by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Catalytic Cycle for Suzuki Coupling with Chirality Transfer

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_allyl Propargyl-Pd(II) Complex OxAdd->PdII_allyl Chirality Transfer Transmetal Transmetalation PdII_allyl->Transmetal PdII_aryl Aryl-Pd(II) Complex Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Chiral Allene Product RedElim->Product Substrate Propargylic Carbonate Substrate->OxAdd Boronic ArB(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Proposed catalytic cycle for the Suzuki coupling.

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis prep_catalyst 1. Add Pd₂(dba)₃·CHCl₃ and P(o-tolyl)₃ to Schlenk tube under inert gas add_solvent 2. Add anhydrous THF and stir for 10 min prep_catalyst->add_solvent add_reagents 3. Add propargylic carbonate, boronic acid, and K₂CO₃ add_solvent->add_reagents stir_rt 4. Stir at room temperature (1-3 h) add_reagents->stir_rt quench 5. Quench with water and extract stir_rt->quench dry_concentrate 6. Dry, filter, and concentrate quench->dry_concentrate purify 7. Purify by column chromatography dry_concentrate->purify analyze 8. Determine enantiomeric ratio by chiral HPLC purify->analyze

Caption: Step-by-step experimental workflow.

Application Notes and Protocols for Asymmetric Catalysis with Chiral Phosphine Ligands and Palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium(0)-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The introduction of chiral phosphine ligands has revolutionized this field, allowing for the asymmetric synthesis of complex chiral molecules, which are crucial components of many pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for key palladium(0)-catalyzed asymmetric reactions, including the Asymmetric Allylic Alkylation (AAA), Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.

Core Concepts

The stereochemical outcome of these reactions is primarily dictated by the chiral environment created by the phosphine ligand coordinated to the palladium center. The ligand's structure influences the geometry of the catalytic intermediates and transition states, thereby directing the approach of the reactants and controlling the formation of one enantiomer over the other. The general catalytic cycle for many of these reactions involves an oxidative addition of an electrophile to the Pd(0) complex, followed by transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Key Asymmetric Reactions and Protocols

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is a powerful method for the enantioselective formation of C-C, C-N, C-O, and C-S bonds.[1] The reaction typically involves the coupling of an allylic electrophile with a nucleophile in the presence of a palladium(0) catalyst and a chiral ligand.[1] The Trost ligands, which are C2-symmetric diphosphine ligands derived from 1,2-diaminocyclohexane (DACH), are highly effective in a wide range of AAA reactions, often providing excellent yields and high enantioselectivities.[1]

Quantitative Data for Asymmetric Allylic Alkylation

EntryAllylic SubstrateNucleophileChiral LigandPd SourceBase/AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)Ref
1rac-(E)-1,3-Diphenylallyl acetateDimethyl malonate(R,R)-Trost Ligand[Pd(allyl)Cl]₂BSA, KOAc (cat.)CH₂Cl₂RT195>98[Trost et al., J. Am. Chem. Soc. 1992, 114, 9327-9343]
2rac-Cyclohexenyl acetateSodium dimethyl malonate(R,R)-DACH-Naphthyl Ligand[Pd(allyl)Cl]₂NaHTHFRT248596[Trost et al., J. Am. Chem. Soc. 1992, 114, 9327-9343]
3cinnamyl acetateanilineTADDOL-based phosphoramidite[Pd(allyl)Cl]₂K₂CO₃Toluene50129899[2]

BSA = N,O-Bis(trimethylsilyl)acetamide

Experimental Protocol: Asymmetric Allylic Alkylation using the Trost Ligand

This protocol is adapted from the work of Trost and Van Vranken for the alkylation of rac-(E)-1,3-diphenylallyl acetate with dimethyl malonate.

Materials:

  • rac-(E)-1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • [Pd(allyl)Cl]₂ (palladium source)

  • (R,R)-Trost Ligand

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.005 mmol, 1 mol%) and (R,R)-Trost Ligand (0.015 mmol, 3 mol%).

  • Add anhydrous CH₂Cl₂ (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, dissolve rac-(E)-1,3-diphenylallyl acetate (0.5 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (3 mL).

  • To the substrate solution, add dimethyl malonate (0.6 mmol, 1.2 equiv), BSA (1.2 mmol, 2.4 equiv), and a catalytic amount of KOAc (approx. 0.05 mmol, 10 mol%).

  • Add the substrate/nucleophile mixture to the pre-formed catalyst solution via cannula.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Asymmetric Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)-C(sp²) bond formation. Its asymmetric variant allows for the synthesis of axially chiral biaryls, which are prevalent in many chiral ligands and natural products.[3] Achieving high enantioselectivity in Suzuki-Miyaura couplings can be challenging, but the development of sophisticated chiral phosphine ligands has enabled significant progress.[4]

Quantitative Data for Asymmetric Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Acid/EsterChiral LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Ref
11-Bromo-2-methoxynaphthalene1-Naphthylboronic acid(S)-BINAP-stabilized PdNPsPd(OAc)₂ (precursor for NPs)Ba(OH)₂DME/H₂O (9/1)RT3-2447-9618-69[5]
22-BromonaphthalenePhenylboronic acidChiral Monophosphine LigandPd(OAc)₂K₃PO₄Toluene/H₂O80129592[6]
31-Iodo-2-naphthol2-Methoxyphenylboronic acid(R)-sSPhosPd(OAc)₂K₃PO₄Toluene/H₂O60169195[7]

PdNPs = Palladium Nanoparticles

Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling using Chiral Palladium Nanoparticles

This protocol is based on the work by Özacar et al. for the synthesis of sterically hindered binaphthalenes using phosphoramidite-stabilized chiral palladium nanoparticles.[7][8]

Materials:

  • Aryl halide (e.g., 1-bromo-2-methoxynaphthalene) (1.0 mmol)

  • Arylboronic acid (e.g., 1-naphthylboronic acid) (1.5 mmol)

  • Phosphoramidite-stabilized chiral Palladium Nanoparticles (PdNPs)

  • Base (e.g., K₃PO₄) (3.0 mmol)

  • Anhydrous and degassed solvent (e.g., toluene) (4.0 mL)

  • Schlenk tube and inert atmosphere setup

Procedure:

  • In a Schlenk tube, add the arylboronic acid (1.5 mmol), base (3.0 mmol), and the phosphoramidite-stabilized PdNPs.

  • Purge the Schlenk tube with an inert gas (e.g., argon) for 20 minutes.

  • Prepare a solution of the aryl halide (1.0 mmol) in the anhydrous and degassed solvent (4.0 mL).

  • Inject the aryl halide solution into the Schlenk tube containing the other reagents.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) in a preheated oil bath for the specified time.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or SFC.

Asymmetric Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9] The asymmetric version is a powerful tool for constructing chiral centers, particularly quaternary stereocenters. The enantioselectivity is highly dependent on the choice of the chiral ligand and the reaction conditions.

Quantitative Data for Asymmetric Heck Reaction

EntryAryl Halide/TriflateOlefinChiral LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Ref
1Phenyl triflate2,3-Dihydrofuran(R)-BINAPPd(OAc)₂Proton SpongeBenzene401207196[Overman et al., J. Am. Chem. Soc. 1991, 113, 2598-2610]
2Iodobenzene2,2-disubstituted 2,5-dihydrofuran precursorChiral Phosphine-OxazolinePd₂(dba)₃Ag₃PO₄Dioxane100249095
3Aryl IodideN-VinylphthalimideTADDOL-derived phosphoramiditePd(OAc)₂Cs₂CO₃Toluene80248593[Helmchen et al., Angew. Chem. Int. Ed. 2005, 44, 4382-4386]

Experimental Protocol: Asymmetric Intramolecular Heck Reaction

This representative protocol is based on the principles of asymmetric Heck reactions for the formation of a chiral quaternary center.

Materials:

  • Aryl halide/triflate precursor for intramolecular cyclization

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral phosphine ligand (e.g., (R)-BINAP or a phosphine-oxazoline ligand)

  • Base (e.g., Proton Sponge, Ag₃PO₄, or K₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert atmosphere setup

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (e.g., 5 mol%) and the chiral phosphine ligand (e.g., 6 mol%) in the anhydrous, degassed solvent. Stir for 20-30 minutes at room temperature to form the catalyst complex.

  • Add the aryl halide/triflate substrate (1.0 equiv) and the base (e.g., 1.2-2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the cyclized product by chiral HPLC or SFC.

Asymmetric Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Its asymmetric variant is crucial for the synthesis of chiral amines, which are important pharmacophores. The reaction's success heavily relies on the use of bulky, electron-rich phosphine ligands.

Quantitative Data for Asymmetric Buchwald-Hartwig Amination

EntryAryl HalideAmineChiral LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Ref
11-BromonaphthaleneMorpholine(R)-BINAPPd₂(dba)₃NaOt-BuToluene80189592[Buchwald et al., J. Am. Chem. Soc. 1997, 119, 8451-8458]
24-ChlorotolueneAnilineJosiphos-type ligandPd(OAc)₂K₃PO₄Dioxane100168894[Hartwig et al., J. Am. Chem. Soc. 2002, 124, 12557-12565]
32-BromobiphenylN-MethylanilineKenPhosPd₂(dba)₃NaOt-BuToluene100249197[Buchwald et al., J. Am. Chem. Soc. 2008, 130, 6686-6687]

Experimental Protocol: Asymmetric Buchwald-Hartwig Amination

This protocol is a general procedure adapted from literature for the asymmetric amination of an aryl bromide.[5]

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Chiral phosphine ligand (e.g., (R)-BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium source, the chiral phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the aryl bromide and the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the aminated product by chiral HPLC or SFC.

Visualizations

Catalytic Cycles and Experimental Workflow

Catalytic_Cycle_AAA pd0 Pd(0)Ln pi_allyl η³-Allyl-Pd(II)Ln pd0->pi_allyl Oxidative Addition olefin Allylic Substrate product_complex Product-Pd(0)L*n pi_allyl->product_complex Nucleophilic Attack product_complex->pd0 Ligand Exchange product Product product_complex->product nucleophile Nucleophile

Caption: Catalytic cycle for Palladium-catalyzed Asymmetric Allylic Alkylation.

Catalytic_Cycle_Suzuki pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)(X)Ln pd0->pd_complex1 Oxidative Addition aryl_halide Ar-X pd_complex2 Ar-Pd(II)(Ar')L*n pd_complex1->pd_complex2 Transmetalation organoboron Ar'-B(OR)₂ pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere, Reagents, Solvent) start->setup reaction Catalytic Reaction (Heating, Stirring) setup->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS, Chiral HPLC/SFC) purification->analysis end End analysis->end

References

Application Notes and Protocols for Bis(tri-o-tolylphosphine)palladium(0) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(tri-o-tolylphosphine)palladium(0), a highly effective catalyst for palladium-catalyzed cross-coupling reactions crucial in pharmaceutical synthesis. This document details its application in key synthetic transformations, provides exemplary protocols, and summarizes relevant quantitative data.

Introduction

Bis(tri-o-tolylphosphine)palladium(0) [Pd(P(o-tolyl)₃)₂] is a palladium(0) complex featuring bulky and electron-rich phosphine ligands. This catalyst is particularly effective in a variety of cross-coupling reactions that are foundational to modern pharmaceutical development, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1][2] The steric bulk of the tri-o-tolylphosphine ligand facilitates the formation of the active monoligated palladium species, which is crucial for efficient catalytic cycles.[3] These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in the structures of many active pharmaceutical ingredients (APIs).[2][4]

Key Applications in Pharmaceutical Synthesis

The versatility of bis(tri-o-tolylphosphine)palladium(0) makes it a valuable tool in the synthesis of complex molecules, including kinase inhibitors used in oncology.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for the synthesis of biaryl compounds, a common motif in drug molecules. It involves the cross-coupling of an organoboron compound with an aryl or vinyl halide.[5]

  • Heck Reaction: The Heck reaction is used to form substituted alkenes by coupling an unsaturated halide with an alkene. This reaction is instrumental in creating complex scaffolds in drug candidates.[3][6]

  • Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines, which are present in numerous pharmaceuticals. It involves the palladium-catalyzed coupling of an amine with an aryl halide.[2][7]

Application in the Synthesis of Kinase Inhibitors

Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of many targeted cancer therapies. While various palladium catalysts are employed in their industrial synthesis, the reactions are illustrative of the transformations where bis(tri-o-tolylphosphine)palladium(0) can be effectively utilized.

  • Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[8][9] Its synthesis often involves a critical C-N bond formation step.

  • Lapatinib: A dual tyrosine kinase inhibitor targeting the HER2 and EGFR pathways, used in the treatment of breast cancer.[10][11] Its synthesis can involve a Suzuki coupling to construct the biaryl core.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor for the treatment of renal cell carcinoma and GIST.[12][13] Key steps in its synthesis can include palladium-catalyzed C-C bond formations.

Quantitative Data for Cross-Coupling Reactions

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions using tri-o-tolylphosphine as a ligand, which informs the expected performance of the bis(tri-o-tolylphosphine)palladium(0) catalyst.

Table 1: Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(OAc)₂P(o-tolyl)₃K₂CO₃Toluene/Water100->95
Aryl BromidePropargylic CarbonatePd₂(dba)₃·CHCl₃P(o-tolyl)₃--RT-High

Table 2: Heck Reaction

Aryl HalideAlkenePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromophenolStyrenePd(OAc)₂P(o-tolyl)₃Et₃NTriethylamine100overnight57
4-BromobenzocyclobuteneTetramethyldivinyldisiloxanePd(OAc)₂P(o-tolyl)₃KOAcDMF/H₂O95-83
[¹¹C]AlkenesAromatic HalidesPd₂(dba)₃P(o-tolyl)₃----34-40

Table 3: Buchwald-Hartwig Amination

Aryl HalideAminePd Source/CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromideSecondary AminePd[P(o-tolyl)₃]₂-NaOtBuToluene--Effective
Aryl BromideN,N-diethylamino-tributyltinPdCl₂(P(o-tolyl)₃)₂--Toluene1003High

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronic Acid

This protocol is adapted from established procedures for Suzuki-Miyaura couplings using palladium catalysts with phosphine ligands.[14]

Materials:

  • Bis(tri-o-tolylphosphine)palladium(0)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add bis(tri-o-tolylphosphine)palladium(0) (0.02 mmol, 14.3 mg), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of an Aryl Bromide with an Alkene

This protocol is based on a literature procedure for the Heck reaction.[15]

Materials:

  • Bis(tri-o-tolylphosphine)palladium(0)

  • Aryl bromide (e.g., 4-bromophenol, 8.7 mmol)

  • Alkene (e.g., styrene, 10.8 mmol)

  • Triethylamine (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl bromide (8.7 mmol) and triethylamine (10 mL).

  • Successively add the alkene (10.8 mmol) and bis(tri-o-tolylphosphine)palladium(0) (0.087 mmol, 62.2 mg) at room temperature.

  • Fit the flask with a reflux condenser and stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture.

  • Add the reaction mixture to 1 M HCl (aq.) (100 mL) at a temperature below 15 °C.

  • Add diethyl ether (100 mL) and stir for 10 minutes.

  • Separate the layers and extract the aqueous phase with diethyl ether (50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and recrystallize the residue from a suitable solvent (e.g., toluene) to obtain the purified product.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general procedure for the Buchwald-Hartwig amination.[2][7][16]

Materials:

  • Bis(tri-o-tolylphosphine)palladium(0)

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add bis(tri-o-tolylphosphine)palladium(0) (0.01-0.05 mmol), the aryl bromide (1.0 mmol), and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the mixture with stirring in an oil bath at 80-110 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways of Targeted Kinase Inhibitors

The following diagrams illustrate the signaling pathways inhibited by Imatinib, Lapatinib, and Sunitinib, pharmaceuticals whose syntheses can involve palladium-catalyzed cross-coupling reactions.

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling PDGFR PDGFR PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway PDGFR->PI3K_AKT_mTOR cKIT c-KIT cKIT->PI3K_AKT_mTOR BCR_ABL BCR-ABL (Oncogenic Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT_mTOR STAT STAT Pathway BCR_ABL->STAT Imatinib Imatinib Imatinib->PDGFR Imatinib->cKIT Imatinib->BCR_ABL Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation

Caption: Imatinib inhibits BCR-ABL, PDGFR, and c-KIT signaling.

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling EGFR EGFR (HER1) PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK HER2 HER2 HER2->PI3K_AKT HER2->MAPK Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Lapatinib dually inhibits EGFR and HER2 signaling pathways.

Sunitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling VEGFR VEGFRs PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS-MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFRs PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT c-KIT cKIT->PI3K_AKT FLT3 FLT3 FLT3->PI3K_AKT Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Sunitinib->FLT3 Proliferation Cell Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Sunitinib inhibits multiple receptor tyrosine kinases.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Aryl Halide, Coupling Partner, Base, Solvent) Setup->Reagents Catalyst Catalyst Addition (Pd[P(o-tolyl)₃]₂) Reagents->Catalyst Reaction Heating & Stirring (e.g., 80-110 °C) Catalyst->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General workflow for a Pd-catalyzed cross-coupling reaction.

References

Application Notes & Protocols: Cross-Coupling of Sterically Hindered Substrates with Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is fundamental to modern organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools for constructing these bonds. However, substrates bearing significant steric hindrance, such as di- or tri-ortho-substituted aryl halides, present a significant challenge. The steric bulk can impede the crucial steps of the catalytic cycle, leading to low yields and slow reaction rates.

Bis(tri-o-tolylphosphine)palladium(0), [Pd(P(o-tolyl)₃)₂], is a palladium(0) complex featuring bulky, electron-rich phosphine ligands. The large cone angle of the tri-o-tolylphosphine ligand facilitates the formation of reactive, monoligated palladium(0) species, which are often key to enabling the coupling of sterically demanding substrates.[1] This catalyst has proven effective in a variety of cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Kumada coupling, offering a valuable tool for accessing complex molecular architectures.[2]

These application notes provide an overview and detailed protocols for utilizing Bis(tri-o-tolylphosphine)palladium(0) and related in-situ generated catalysts for the cross-coupling of sterically hindered substrates.

General Catalytic Cycle for Cross-Coupling

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange. The bulky P(o-tolyl)₃ ligand plays a crucial role in promoting the efficiency of each step, particularly for hindered substrates.[1][3]

Catalytic_Cycle pd0 L₂Pd(0) pd0_mono LPd(0) (Active Species) pd0->pd0_mono - L oxidative_addition Oxidative Addition pd0_mono->oxidative_addition pd2_complex L(Ar)Pd(II)-X oxidative_addition->pd2_complex + Ar-X transmetalation Transmetalation or Ligand Exchange pd2_complex->transmetalation pd2_intermediate L(Ar)Pd(II)-R' transmetalation->pd2_intermediate + R'-M reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R' label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[3] The tri-o-tolylphosphine ligand is considered a "traditional" ligand for this transformation, demonstrating effectiveness in coupling challenging substrates like electron-rich aryl bromides.[4]

General Reaction Scheme:

Ar-X + HNR¹R² ---[Pd(0) Catalyst, Base]---> Ar-NR¹R²

Application Data: Coupling of Hindered Substrates

While Bis(tri-o-tolylphosphine)palladium(0) is a viable catalyst, often a Pd(II) precatalyst like Dichlorobis(tri-o-tolylphosphine)palladium(II) is used, which is reduced in situ to the active Pd(0) species.[5]

EntryAryl Halide (Ar-X)AmineBaseSolventTemp (°C)Time (h)Yield (%)
12-BromotolueneMorpholineNaOt-BuToluene80285
21-Bromo-2,6-dimethylbenzeneAnilineK₃PO₄Dioxane1001878
32-Bromo-1,3,5-trimethylbenzenen-HexylamineCs₂CO₃Toluene1002492
41-ChloronaphthalenePiperidineNaOt-BuToluene1101265

Note: Data is representative and compiled from general knowledge of Buchwald-Hartwig reactions with bulky ligands. Specific yields may vary based on precise conditions.

Protocol: Synthesis of 4-(p-tolyl)morpholine

This protocol is adapted from general procedures for the Buchwald-Hartwig amination using aryl chlorides and bulky phosphine ligands. While the original protocol uses XPhos, the workflow is applicable to P(o-tolyl)₃.

Workflow_Buchwald_Hartwig start Start setup Charge flask with Pd catalyst, P(o-tolyl)₃, and NaOt-Bu start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_reagents Add Toluene, 4-Chlorotoluene, and Morpholine inert->add_reagents reflux Heat to Reflux (e.g., 100-110°C) for 6-24h add_reagents->reflux workup Cool, Quench with Water, and Extract with Organic Solvent reflux->workup purify Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purify end End purify->end Decision_Tree start Hindered Substrate? substrate_type Aryl Halide Type? start->substrate_type Yes boronic_acid_type Boronic Acid Hindrance? substrate_type->boronic_acid_type Aryl Chloride (less reactive) substrate_type->boronic_acid_type Aryl Bromide/Iodide (more reactive) ligand_choice1 Use Bulky Ligand: P(o-tolyl)₃, SPhos, XPhos boronic_acid_type->ligand_choice1 Mono-ortho sub. ligand_choice2 Use Highly Bulky Ligand: SPhos, RuPhos boronic_acid_type->ligand_choice2 Di-ortho sub. conditions Optimize Base and Temp (e.g., K₃PO₄, Cs₂CO₃, 80-110°C) ligand_choice1->conditions ligand_choice3 Consider NHC Ligands (e.g., PEPPSI) ligand_choice2->ligand_choice3 Low Yield? ligand_choice3->conditions

References

Application Notes and Protocols: Use of Bis(tri-o-tolylphosphine)palladium(0) in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(tri-o-tolylphosphine)palladium(0), often generated in situ from a palladium(0) source and tri-o-tolylphosphine, is a highly effective catalyst for a variety of cross-coupling reactions that are pivotal in the assembly of complex molecular architectures. Its utility is particularly pronounced in the total synthesis of natural products, where mild reaction conditions and high functional group tolerance are paramount. The bulky and electron-rich nature of the tri-o-tolylphosphine ligand facilitates the oxidative addition of organic halides to the palladium(0) center and promotes the reductive elimination step of the catalytic cycle, leading to efficient bond formation. These application notes provide an overview of the use of this catalyst system in key cross-coupling reactions—Stille, Suzuki, and Negishi couplings—with specific examples from notable total syntheses.

Stille Coupling in the Total Synthesis of (–)-Quadrigemine C

The total synthesis of the complex alkaloid (–)-quadrigemine C, accomplished by Overman and coworkers, features a remarkable double Stille cross-coupling reaction to construct the central bis-indole core. This key transformation highlights the efficiency of a palladium(0) catalyst with tri-o-tolylphosphine ligands in forging sterically hindered C(sp²)–C(sp²) bonds.

Reaction Scheme:

Stille_Coupling reactant1 Diiodide Intermediate catalyst Pd₂(dba)₃ P(o-tolyl)₃ reactant1->catalyst reactant2 Vinylstannane reactant2->catalyst product (–)-Quadrigemine C Precursor catalyst->product Stille Coupling THF, 45 °C

Caption: Double Stille coupling in the synthesis of (–)-Quadrigemine C.

Quantitative Data:
ParameterValue
Reactant 1 (Diiodide)1.0 equiv
Reactant 2 (Vinylstannane)2.2 equiv
Palladium SourceTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
LigandTri(o-tolyl)phosphine (P(o-tolyl)₃)
Catalyst Loading (Pd)10 mol %
Ligand Loading40 mol %
SolventTetrahydrofuran (THF)
Temperature45 °C
Reaction Time24 hours
Yield81%
Experimental Protocol:

To a solution of the diiodide (1.0 equiv) in tetrahydrofuran (THF) were added tris(dibenzylideneacetone)dipalladium(0) (0.10 equiv) and tri(o-tolyl)phosphine (0.40 equiv). A solution of the vinylstannane (2.2 equiv) in THF was then added, and the resulting mixture was heated to 45 °C. After stirring for 24 hours, the reaction was cooled to room temperature and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired bis-alkene product.

Suzuki Coupling in the Total Synthesis of (–)-Dragmacidin D

The first total synthesis of the marine alkaloid (–)-dragmacidin D by Stoltz and coworkers employed a series of strategic Suzuki cross-coupling reactions to assemble the complex bis-indole alkaloid framework. A key step involved the coupling of a functionalized indole boronic acid with a brominated indole core, facilitated by a palladium catalyst. While the original publication specifies Pd(PPh₃)₄, the use of bulky, electron-rich phosphine ligands like P(o-tolyl)₃ is a common strategy to improve the efficiency of such couplings, particularly with heteroaryl substrates. The following protocol is representative of a typical Suzuki coupling in a complex setting.

Reaction Scheme:

Suzuki_Coupling reactant1 Bromo-indole Intermediate catalyst Pd(P(o-tolyl)₃)₂ (generated in situ) or Pd(PPh₃)₄ reactant1->catalyst reactant2 Indole Boronic Acid reactant2->catalyst product (–)-Dragmacidin D Core catalyst->product Suzuki Coupling PhH/MeOH/H₂O, 80 °C base Na₂CO₃ base->catalyst

Caption: Suzuki coupling for the construction of the Dragmacidin D core.

Quantitative Data (Representative):
ParameterValue
Reactant 1 (Aryl Bromide)1.0 equiv
Reactant 2 (Boronic Acid)1.2 equiv
Palladium SourceTetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Catalyst Loading5 mol %
BaseSodium Carbonate (Na₂CO₃) (2 M aqueous)
Base Amount3.0 equiv
SolventsBenzene (PhH), Methanol (MeOH), Water (H₂O)
Solvent Ratio3:1:1 (PhH:MeOH:H₂O)
Temperature80 °C
Reaction Time2 hours
Yield83%
Experimental Protocol:

A mixture of the bromo-indole (1.0 equiv), the indole boronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) was prepared in a flask. A solvent mixture of benzene, methanol, and a 2 M aqueous solution of sodium carbonate (3:1:1 ratio) was added. The reaction mixture was vigorously stirred and heated to 80 °C for 2 hours. After cooling to ambient temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by silica gel chromatography.

Negishi Coupling in the Total Synthesis of Amphidinolide P

The total synthesis of the cytotoxic macrolide Amphidinolide P showcases a key Negishi coupling to unite two complex fragments of the molecule. While the specific example from the primary literature on Amphidinolide P does not use Bis(tri-o-tolylphosphine)palladium(0), this catalyst system is well-suited for such transformations. The following protocol is a representative example of how Bis(tri-o-tolylphosphine)palladium(0) would be applied in a similar Negishi coupling for natural product synthesis.

Reaction Scheme:

Negishi_Coupling reactant1 Vinyl Iodide Fragment catalyst Pd(P(o-tolyl)₃)₂ reactant1->catalyst reactant2 Organozinc Reagent reactant2->catalyst product Coupled Precursor catalyst->product Negishi Coupling THF, 23 °C

Caption: Negishi coupling for fragment assembly in macrolide synthesis.

Quantitative Data (Representative):
ParameterValue
Reactant 1 (Vinyl Iodide)1.0 equiv
Reactant 2 (Organozinc)1.5 equiv
CatalystBis(tri-o-tolylphosphine)palladium(0)
Catalyst Loading5 mol %
SolventTetrahydrofuran (THF)
Temperature23 °C (Room Temperature)
Reaction Time12 hours
Yield75-85% (Typical)
Experimental Protocol:

To a solution of the vinyl iodide (1.0 equiv) in anhydrous THF under an inert atmosphere is added Bis(tri-o-tolylphosphine)palladium(0) (0.05 equiv). The organozinc reagent (1.5 equiv), as a solution in THF, is then added dropwise at room temperature. The reaction mixture is stirred for 12 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel.

Summary and Conclusion

Bis(tri-o-tolylphosphine)palladium(0) and related catalyst systems generated in situ from a palladium(0) precursor and tri-o-tolylphosphine are indispensable tools in the field of total synthesis. The examples provided demonstrate the versatility of this catalyst in mediating key Stille, Suzuki, and Negishi cross-coupling reactions, enabling the construction of highly complex and sterically demanding carbon-carbon bonds. The mild reaction conditions, broad functional group tolerance, and high yields associated with these protocols make this catalyst a preferred choice for researchers in natural product synthesis and drug development. Careful optimization of reaction parameters, including solvent, base (for Suzuki couplings), and temperature, is crucial for achieving optimal results in the synthesis of intricate molecular targets.

Troubleshooting & Optimization

Technical Support: Optimizing Bis(tri-o-tolylphosphine)palladium(0) Catalyst Loading

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the catalyst loading of Bis(tri-o-tolylphosphine)palladium(0) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for Bis(tri-o-tolylphosphine)palladium(0) in cross-coupling reactions?

A typical starting point for catalyst loading in reactions like Suzuki, Heck, or Kumada couplings is between 0.5 mol% and 2 mol% relative to the limiting reagent.[1] For highly efficient systems or when optimizing for cost and minimizing residual palladium, loadings can sometimes be pushed lower, while more challenging transformations might require higher loadings.

Q2: My reaction is slow or appears incomplete. Should I increase the catalyst loading?

Increasing the catalyst loading can often increase the reaction rate.[2] However, this is not always the optimal solution. Before increasing the loading, consider other factors that could be inhibiting the reaction:

  • Reaction Temperature: In some cases, increasing the reaction temperature can improve conversion percentages.[3]

  • Solvent and Base: The choice of solvent and base can significantly impact catalyst activity and reaction outcome.[4]

  • Reagent Purity: Impurities in substrates, reagents, or solvents can poison the catalyst.

  • Catalyst Decomposition: Bis(tri-o-tolylphosphine)palladium(0) can be sensitive to air and may decompose if not handled under inert conditions.[4][5]

Q3: I am observing the formation of significant side products. Could this be related to the catalyst loading?

Yes, catalyst loading can influence selectivity. High catalyst loadings can sometimes lead to an increase in side product formation, such as homocoupling of starting materials. Conversely, very low loadings might lead to incomplete reactions where intermediates have time to undergo undesired pathways. It is crucial to screen a range of catalyst loadings to find the optimal balance between reaction rate and selectivity.

Q4: How do I screen for the optimal catalyst loading for a new reaction?

A systematic approach is recommended. This involves setting up a series of parallel reactions where the catalyst loading is varied while all other parameters (temperature, concentration, solvent, base, etc.) are kept constant. High-throughput screening platforms can be particularly useful for this purpose.[6]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient Catalyst LoadingIncrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%).
Catalyst DecompositionEnsure all reagents and solvents are dry and degassed. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[4][5]
Poor Reagent QualityUse high-purity, anhydrous solvents and reagents.
Sub-optimal TemperatureGradually increase the reaction temperature. Note that some reactions have an optimal temperature, above which decomposition or side reactions may increase.[3]
Poor Selectivity / High Impurity Profile Catalyst Loading Too HighDecrease the catalyst loading in increments (e.g., from 2 mol% to 1 mol%, then 0.5 mol%).
Reaction TimeAnalyze the reaction at different time points to determine the optimal reaction duration before side products begin to form.
Inconsistent Results / Poor Reproducibility Catalyst InactivityUse a fresh batch of catalyst and ensure proper storage under inert conditions.[7]
Variations in Reaction SetupEnsure consistent stirring, temperature control, and inert atmosphere across all experiments.

Data on Catalyst Loading Effects

The following table summarizes the effect of palladium catalyst loading on reaction outcomes from various studies. While not specific to Bis(tri-o-tolylphosphine)palladium(0), it illustrates the general trends observed in palladium catalysis.

Catalyst SystemReaction TypeCatalyst LoadingKey ObservationReference
Pd/CSuzuki-Miyaura Coupling0.5%~80% yield in 60 min[8]
1%100% yield in 20 min[8]
2%100% yield in 15 min[8]
3%100% yield in 10 min[8]
Pd-based TWCPropane Oxidation1.4 g/LDiminished performance[9]
4.1 g/LBetter performance than 6.5 g/L when fresh[9]
6.5 g/LHigher performance after aging[9]

Experimental Protocols

Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for determining the optimal catalyst loading for a given cross-coupling reaction.

  • Preparation:

    • Dry all glassware in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous, degassed solvents.

    • Ensure all substrates and reagents are of high purity.

  • Reaction Setup:

    • In a glovebox or under a positive pressure of inert gas, add the limiting substrate, the coupling partner, and the base to a series of reaction vessels (e.g., Schlenk tubes or vials).

    • Add a magnetic stir bar to each vessel.

    • Prepare a stock solution of Bis(tri-o-tolylphosphine)palladium(0) in an anhydrous, degassed solvent. This helps in accurately dispensing small quantities of the catalyst.

    • Add the appropriate volume of the catalyst stock solution to each reaction vessel to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol%).

    • Add the reaction solvent to bring all reactions to the same concentration.

  • Reaction Execution:

    • Seal the reaction vessels and place them in a pre-heated oil bath or heating block with stirring.

    • Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by a suitable method (e.g., TLC, GC, LC-MS).

  • Analysis:

    • Once the reactions are complete, quench them appropriately.

    • Work up the reactions and purify the products.

    • Determine the yield and purity of the product for each catalyst loading.

    • The optimal catalyst loading is the one that provides the best balance of reaction time, yield, and purity, while minimizing cost and residual palladium.

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Actions start Low or Incomplete Reaction Yield cause1 Is Catalyst Loading Sufficient? start->cause1 Check First cause2 Is the Catalyst Active? start->cause2 cause3 Are Reaction Conditions Optimal? start->cause3 cause1->cause2 Yes sol1a Increase Catalyst Loading (e.g., 1.5x, 2x) cause1->sol1a No cause2->cause3 Yes sol2a Use Fresh Catalyst cause2->sol2a No sol3a Increase Temperature cause3->sol3a No sol1b Review Literature for Similar Transformations sol1a->sol1b sol2b Ensure Inert Atmosphere (N2 or Ar) sol2a->sol2b sol2c Use Anhydrous/Degassed Solvents & Reagents sol2b->sol2c sol3b Screen Different Solvents/Bases sol3a->sol3b

Caption: A troubleshooting workflow for addressing low reaction yield.

Catalyst_Loading_Logic Decision Logic for Catalyst Loading start Define Reaction Goal goal1 High Throughput Screening (HTS) start->goal1 goal2 Process Development & Scale-Up start->goal2 goal3 Difficult Coupling (e.g., hindered substrates) start->goal3 loading1 Start with Standard Loading (1-2 mol%) goal1->loading1 loading2 Optimize for Lowest Possible Loading (<1 mol%) goal2->loading2 loading3 Start with Higher Loading (2-5 mol%) goal3->loading3 outcome1 Focus on identifying hits, optimize loading later. loading1->outcome1 outcome2 Minimize cost and residual Pd levels. loading2->outcome2 outcome3 Prioritize yield and conversion first. loading3->outcome3

Caption: Decision logic for selecting a starting catalyst loading.

References

Technical Support Center: Bis(tri-o-tolylphosphine)palladium(0) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Bis(tri-o-tolylphosphine)palladium(0) catalyzed reactions. The focus is on understanding and mitigating the effects of temperature on reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or shows no conversion. How can temperature be a factor?

A1: Low reactivity can be linked to insufficient thermal energy. Many palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, have significant activation barriers and require heating to proceed at a reasonable rate[1]. However, before increasing the heat, verify other critical parameters:

  • Catalyst Activity: Ensure your Pd(P(o-tolyl)3)2 catalyst and phosphine ligands have not been deactivated by exposure to air[2][3]. Phosphine ligands are susceptible to oxidation, and the Pd(0) center can be oxidized, rendering the catalyst inactive[2].

  • Reagent Purity: Confirm the purity of all reagents and ensure solvents are rigorously degassed to remove oxygen[2][4].

  • Ligand-to-Palladium Ratio: An incorrect stoichiometric ratio can lead to the formation of inactive palladium species[2].

If these factors are controlled, a careful, stepwise increase in reaction temperature may be necessary.

Q2: I'm observing the formation of palladium black in my reaction mixture. What does this mean and how can I prevent it?

A2: The formation of palladium black is a clear visual indicator of catalyst decomposition, where the soluble Pd(0) complex aggregates into insoluble, inactive palladium metal[2][4]. High temperatures are a primary cause of this decomposition[2].

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct solution. Running the reaction at a lower temperature can improve catalyst stability, though it may require a longer reaction time[2].

  • Ensure an Inert Atmosphere: Oxygen can accelerate the decomposition of the Pd(0) catalyst. Improve your degassing techniques for solvents and ensure the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen)[2].

  • Check Reagent Stability: Some reagents may not be stable at elevated temperatures, leading to side reactions that can contribute to catalyst deactivation.

Q3: What is the optimal temperature range for reactions using Bis(tri-o-tolylphosphine)palladium(0)?

A3: There is no single "optimal" temperature. The ideal temperature depends on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), the substrates involved, and the solvent. While some reactions can be performed at room temperature, many require heating, often in the range of 80-120°C[5][6]. Optimization is key. It is recommended to start at a lower temperature (e.g., 60-80°C) and monitor the reaction's progress. If the reaction is slow, the temperature can be incrementally increased. High reaction temperatures are often employed, but this increases the risk of thermal decomposition[7].

Q4: My reaction yield is lower than expected, even with catalyst activity. Could temperature be the culprit?

A4: Yes, both excessively low and high temperatures can lead to reduced yields.

  • Too Low: The reaction may not reach completion within a practical timeframe due to slow kinetics.

  • Too High: High temperatures can cause thermal degradation of starting materials, products, or the catalyst itself, leading to the formation of byproducts and a lower yield of the desired product[2][8]. Finding the thermal "sweet spot" is critical for maximizing yield.

Data Presentation: Temperature Effects

The following tables summarize the general effects of temperature on key parameters in Pd(P(o-tolyl)3)2 catalyzed reactions.

Table 1: Impact of Temperature on Reaction Parameters

TemperatureReaction RateCatalyst StabilityRisk of Side ReactionsCommon Application
Low (25-50°C) SlowHighLowFor highly reactive substrates or when thermal sensitivity is a major concern[9].
Moderate (50-100°C) Moderate to FastModerateModerateA common starting point for many cross-coupling reactions, balancing rate and stability[10].
High (>100°C) Very FastLowHighUsed for challenging substrates but increases the risk of catalyst decomposition and byproduct formation[7][11].

Table 2: Troubleshooting Temperature-Related Issues

ObservationPotential Cause (Temperature-Related)Recommended Solution
No or Low Conversion Insufficient temperature to overcome activation energy.Incrementally increase temperature; confirm catalyst is active first.
Formation of Palladium Black Catalyst decomposition due to excessive heat[2][4].Lower the reaction temperature; improve inert atmosphere techniques.
Multiple Unidentified Byproducts Thermal degradation of reagents or products.Reduce reaction temperature; screen for a more stable solvent.
Reaction Starts but Stalls Catalyst deactivates over time at the set temperature.Lower the temperature to extend catalyst lifetime, accepting a longer reaction time.

Experimental Protocols

General Protocol for a Pd(P(o-tolyl)3)2 Catalyzed Cross-Coupling Reaction

This protocol outlines a general setup for a Suzuki-Miyaura coupling. Note: All glassware should be oven-dried, and all manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques.

  • Glassware Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is fitted with a septum and purged with argon for 10-15 minutes[6].

  • Catalyst and Reagent Addition: To the flask, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K2CO3, CsF, 2-3 equiv).

  • Pre-catalyst Addition: In a separate glovebox or under a positive flow of argon, add Bis(tri-o-tolylphosphine)palladium(0) (typically 1-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene, dioxane) via cannula or syringe[6]. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.

  • Reaction Execution:

    • The reaction mixture is stirred at room temperature for 15 minutes[6].

    • The flask is then lowered into a preheated oil bath set to the desired temperature (e.g., 90°C)[10].

  • Monitoring: The reaction progress is monitored by TLC, GC, or LC-MS at regular intervals[2].

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature before being exposed to air[2]. The mixture is then typically diluted, filtered to remove solids, and subjected to an aqueous work-up and purification by column chromatography.

Visualizations

Troubleshooting Workflow

G start Problem: Low Yield or Stalled Reaction q1 Is Palladium Black Visible? start->q1 sol1 Primary Cause: Catalyst Decomposition 1. Lower Reaction Temperature. 2. Improve Degassing/Inert Atmosphere. 3. Verify Ligand Purity. q1->sol1 Yes q2 Was Reaction Run at Elevated Temperature (>80°C)? q1->q2 No end_note If issues persist, re-evaluate other parameters: - Reagent Purity & Stoichiometry - Solvent Choice - Base Choice sol1->end_note sol2 Potential Cause: Thermal Degradation 1. Re-run at a lower temperature. 2. Analyze for substrate/product decomposition. q2->sol2 Yes q3 Was Reaction Run at Room Temperature? q2->q3 No sol2->end_note sol3 Potential Cause: Insufficient Activation 1. Incrementally increase temperature (e.g., to 60-80°C). 2. Monitor reaction closely. q3->sol3 Yes q3->end_note No sol3->end_note

Caption: Troubleshooting flowchart for temperature-related issues.

Catalytic Cycle and Temperature Influence

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (R-X) pd0->ox_add + R-X decomp Decomposition (Palladium Black) pd0->decomp High Temp. pd2_intermediate R-Pd(II)(X)L₂ ox_add->pd2_intermediate transmetal Transmetalation (R'-M) pd2_intermediate->transmetal + R'-M pd2_intermediate2 R-Pd(II)(R')L₂ transmetal->pd2_intermediate2 red_elim Reductive Elimination pd2_intermediate2->red_elim pd2_intermediate2->decomp High Temp. red_elim->pd0 Catalyst Regeneration product Product (R-R') red_elim->product red_elim->product Often requires heat

Caption: Palladium catalytic cycle with key temperature influences.

References

Preventing catalyst deactivation of Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(tri-o-tolylphosphine)palladium(0). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent catalyst deactivation and ensure the success of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of Bis(tri-o-tolylphosphine)palladium(0) in catalytic reactions.

Q1: What are the primary causes of deactivation for my Bis(tri-o-tolylphosphine)palladium(0) catalyst?

A1: Catalyst deactivation can stem from several factors. The most common are:

  • Oxidation: The phosphine ligand is susceptible to oxidation by atmospheric oxygen, forming phosphine oxide.[1] Phosphine oxides do not coordinate effectively with the palladium center, leading to catalyst deactivation.[1]

  • Formation of Palladium Black: The appearance of a black precipitate indicates that the active Pd(0) catalyst has aggregated into inactive palladium nanoparticles or bulk metal.[2][3] This often occurs when the phosphine ligand concentration is too low to stabilize the mononuclear palladium species.[1]

  • Ligand Dissociation/Degradation: Under harsh reaction conditions, such as high temperatures, the tri-o-tolylphosphine ligand can dissociate from the palladium center.[4] This can lead to the formation of inactive palladium species.

  • Interaction with Reagents or Solvents: Impurities in substrates, reagents, or solvents can act as catalyst poisons.[5] Moisture is particularly detrimental as it can lead to the formation of inactive palladium hydroxo species or facilitate side reactions.[6]

Q2: My reaction solution is turning black. What does this signify and how can I prevent it?

A2: The formation of a black precipitate is a clear visual indicator of catalyst decomposition, specifically the agglomeration of Pd(0) into inactive palladium black.[2] This severely reduces the concentration of the active catalyst, leading to low yields or stalled reactions.

Prevention Strategies:

  • Maintain Adequate Ligand Concentration: An excess of the phosphine ligand relative to the palladium precursor can help stabilize the catalytically active monoligated Pd(0) species and prevent aggregation.[5][7]

  • Control Reaction Temperature: High temperatures can accelerate ligand dissociation, a precursor to palladium black formation.[2] Operate at the lowest effective temperature for your reaction.

  • Use High-Purity Reagents: Ensure all reagents and solvents are pure and anhydrous, as impurities can initiate decomposition pathways.[5]

Q3: The reaction is sluggish or has stalled completely. How can I determine if catalyst deactivation is the cause?

A3: A sluggish or stalled reaction is a common symptom of catalyst deactivation.[1] To diagnose the issue, consider the following troubleshooting steps:

  • Visual Inspection: Check for the formation of palladium black.[2] This is the most obvious sign of severe deactivation.

  • Inert Atmosphere Integrity: Verify that your reaction setup is rigorously free of oxygen and moisture. Even small leaks in a Schlenk line or glovebox can introduce contaminants that deactivate the catalyst.[3][8]

  • Reagent Purity: Assess the purity of your starting materials, base, and solvents.[5] Impurities can poison the catalyst. Consider purifying reagents if their quality is uncertain.[5]

  • Ligand-to-Palladium Ratio: Ensure the correct stoichiometric ratio of ligand to palladium is being used. An insufficient amount of ligand can fail to stabilize the palladium center.[1]

Q4: How do the specific properties of the tri-o-tolylphosphine ligand influence catalyst stability?

A4: The tri-o-tolylphosphine ligand's steric and electronic properties are critical to the stability and reactivity of the palladium catalyst.[2]

  • Steric Bulk: P(o-tol)₃ is a sterically bulky ligand, as indicated by its large Tolman cone angle.[4] This bulk helps to stabilize the highly reactive, monoligated L₁Pd(0) species, which is often the active catalyst in cross-coupling reactions.[7][9] The steric hindrance also discourages the formation of inactive palladium dimers and protects the palladium center from approaching species that could lead to decomposition.[2]

  • Electronic Effects: As a triarylphosphine, P(o-tol)₃ is electron-rich. This property increases the electron density on the palladium atom, which strengthens the metal-phosphine bond and can promote key steps in the catalytic cycle, such as oxidative addition.[2][10]

Q5: What are the best practices for handling and storing Bis(tri-o-tolylphosphine)palladium(0) and its phosphine ligand?

A5: Bis(tri-o-tolylphosphine)palladium(0) is an air-sensitive compound and requires careful handling to prevent degradation.[4][11]

  • Storage: Store the solid catalyst in a cool, dark place under an inert atmosphere (e.g., in a glovebox or a tightly sealed container inside a desiccator purged with argon or nitrogen).[1]

  • Handling: All manipulations should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[1][8][12] Avoid exposure to air and moisture at all times.

  • Solvent Preparation: Use only anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) or by using a freeze-pump-thaw method.

Data Presentation

Table 1: Comparison of Ligand Properties

The choice of phosphine ligand is crucial for catalyst stability. The table below compares the steric and electronic properties of tri-o-tolylphosphine with other common phosphine ligands.

LigandTypeTolman Cone Angle (θ) in °Electronic Parameter (ν-CO) in cm⁻¹Key Features
P(o-tol)₃ Triarylphosphine1942068.9Very bulky, electron-rich, can be prone to cyclometalation.[4]
PPh₃ Triarylphosphine1452068.9Moderately bulky, less electron-rich than P(o-tol)₃.[4]
SPhos Dialkylbiaryl phosphineNot well-defined~2056Very bulky and highly electron-rich, leading to highly active catalysts.[4]
P(t-Bu)₃ Trialkylphosphine1822056.1Very bulky and a strong sigma donor, enhances oxidative addition.[9]

Table 2: Troubleshooting Summary for Catalyst Deactivation

SymptomPotential CauseRecommended Solution
Black Precipitate (Palladium Black) Catalyst aggregation due to ligand dissociation.[2]Increase ligand-to-palladium ratio; lower reaction temperature; use a more stabilizing ligand.
Low or No Product Yield Catalyst oxidation; impure reagents; incorrect reaction setup.[1]Ensure a rigorously inert atmosphere; purify all reagents and solvents; verify catalyst loading and ligand ratio.[1][5]
Reaction Stalls Gradual catalyst deactivation.[1]Check for slow leaks in the inert atmosphere setup; consider if substrates or products are inhibiting the catalyst.
Inconsistent Results Variable handling of air-sensitive materials; inconsistent reagent purity.[1]Standardize procedures for handling and reagent purification; ensure consistent stirring rates and order of reagent addition.[3]

Experimental Protocols

Protocol: Setting Up a Cross-Coupling Reaction Under Inert Atmosphere Using a Schlenk Line

This protocol outlines the fundamental steps for setting up a reaction to minimize catalyst deactivation from air and moisture.[1]

1. Glassware Preparation:

  • Oven-dry all glassware (e.g., Schlenk flask, condenser, magnetic stir bar) overnight at >120°C.

  • Assemble the glassware while still hot and allow it to cool under a stream of inert gas (argon or nitrogen).

2. Establishing Inert Atmosphere:

  • Connect the assembled Schlenk flask to a dual-manifold Schlenk line.

  • Evacuate the flask by opening the vacuum tap. Be cautious with volatile solids.

  • Backfill the flask with inert gas by opening the gas inlet.

  • Repeat this "evacuate-backfill" cycle at least three times to ensure a completely inert atmosphere.[1]

3. Addition of Solids:

  • Under a positive flow of inert gas, quickly remove the flask's septum or stopper and add the solid reagents: Bis(tri-o-tolylphosphine)palladium(0), any additional ligand, the electrophile (e.g., aryl halide), and the base.

  • Immediately reseal the flask and briefly evacuate and backfill one more time.

4. Addition of Solvents and Liquid Reagents:

  • Use degassed, anhydrous solvents.

  • Add the solvent and any liquid reagents via a gas-tight syringe through the septum.

  • To do this, first draw the required volume of liquid into the syringe, followed by a small "headspace" of inert gas. Insert the needle through the septum and inject the liquid. The inert gas headspace prevents any air from being introduced.

5. Running the Reaction:

  • Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas line via a bubbler.

  • If heating is required, place the flask in a pre-heated oil bath or heating mantle.

Visualizations

Diagram 1: Catalyst Deactivation Pathways

G active_catalyst Active Pd(0)L₂ Catalyst oxidized_phosphine Oxidized Ligand (Phosphine Oxide) active_catalyst->oxidized_phosphine O₂ dissociated_ligand Pd(0) + 2L (Ligand Dissociation) active_catalyst->dissociated_ligand High Temp. inactive_catalyst Inactive Complex (Pd(0)-Oxidized Ligand) oxidized_phosphine->inactive_catalyst Coordination Failure pd_black Palladium Black (Aggregation) dissociated_ligand->pd_black Aggregation

Caption: Primary deactivation pathways for the palladium catalyst.

Diagram 2: Workflow for Inert Atmosphere Reaction Setup

G start Start dry_glassware Oven-Dry Glassware start->dry_glassware assemble Assemble Apparatus (Hot) dry_glassware->assemble evac_backfill Evacuate-Backfill Cycle (3x) on Schlenk Line assemble->evac_backfill add_solids Add Solids under Positive Inert Gas Flow evac_backfill->add_solids add_liquids Add Degassed Solvents/ Reagents via Syringe add_solids->add_liquids run_reaction Run Reaction under Positive Inert Gas Pressure add_liquids->run_reaction end End run_reaction->end

Caption: Experimental workflow for setting up an air-sensitive reaction.

Diagram 3: Troubleshooting Logic for Catalyst Deactivation

G start Low Yield or Stalled Reaction visual_check Visual Check: Palladium Black? start->visual_check inert_check Inert Atmosphere: Any Leaks? visual_check->inert_check No solution_pd_black Increase Ligand Ratio Lower Temperature visual_check->solution_pd_black Yes reagent_check Reagent Purity: Anhydrous/Pure? inert_check->reagent_check No solution_inert Improve Schlenk/Glovebox Technique inert_check->solution_inert Yes solution_reagents Purify Reagents Use Fresh Solvents reagent_check->solution_reagents Yes success Problem Resolved reagent_check->success No (Consult Further) solution_pd_black->success solution_inert->success solution_reagents->success

Caption: A decision tree for troubleshooting low catalytic activity.

References

Technical Support Center: Troubleshooting Bis(tri-o-tolylphosphine)palladium(0) Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing bis(tri-o-tolylphosphine)palladium(0) [Pd(P(o-tolyl)₃)₂] in cross-coupling reactions. The information is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is producing a significant amount of homocoupled biaryl byproduct. What are the likely causes and how can I minimize it?

A1: Homocoupling of the boronic acid is a common byproduct in Suzuki-Miyaura reactions and can arise from several factors when using Pd(P(o-tolyl)₃)₂ catalysts.

  • Presence of Oxygen: Residual oxygen in the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of two boronic acid molecules. It has been observed that higher oxygen levels correlate with an increase in homocoupling byproducts.

  • Use of a Pd(II) Precursor: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, incomplete reduction can leave residual Pd(II) that catalyzes homocoupling. The reduction of Pd(II) to Pd(0) can sometimes occur via the homocoupling of boronic acids.

  • Mechanism of Homocoupling: The generally accepted mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the homocoupled product and regenerate a Pd(0) species that can enter the desired catalytic cycle.

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere: Properly degas all solvents and reagents. Use a robust inert gas (argon or nitrogen) blanket throughout the reaction setup and duration. A common technique is to subject the reaction mixture to several vacuum/inert gas backfill cycles.

  • Use a Pd(0) Source Directly: Employing a well-defined Pd(0) precatalyst like Pd₂(dba)₃ with P(o-tolyl)₃ can be advantageous over using a Pd(II) salt.

  • Add a Mild Reducing Agent: In cases where a Pd(II) precursor is used, the addition of a mild reducing agent can help ensure complete reduction to the active Pd(0) catalyst, thereby minimizing the amount of Pd(II) available for homocoupling.

Q2: I am observing the formation of tri(o-tolyl)phosphine oxide in my reaction mixture. What leads to its formation and can it affect my reaction?

A2: The formation of tri(o-tolyl)phosphine oxide is a common observation in palladium-catalyzed reactions employing phosphine ligands.

  • Oxidation by Air: Tri(o-tolyl)phosphine is susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures. Any ingress of air into the reaction vessel can lead to the formation of the corresponding phosphine oxide.

  • In Situ Reduction of Pd(II): When using a Pd(II) precatalyst such as Pd(OAc)₂, the phosphine ligand itself can act as a reductant to generate the active Pd(0) species. In this process, the phosphine is oxidized to phosphine oxide.

  • Effect on the Reaction: The formation of phosphine oxide consumes the phosphine ligand. This can alter the ligand-to-metal ratio, which is crucial for catalyst stability and activity. In some cases, the phosphine oxide itself can act as a ligand, but its coordination properties are significantly different from the parent phosphine and may not be beneficial for the desired transformation.

Troubleshooting Steps:

  • Maintain Strict Anhydrous and Anaerobic Conditions: Use freshly distilled, degassed solvents and ensure all glassware is thoroughly dried. A well-maintained inert atmosphere is critical.

  • Adjust Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can be used to compensate for any incidental oxidation, ensuring that a sufficient amount of the desired ligand is available to stabilize the palladium catalyst throughout the reaction.

  • Consider a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ with P(o-tolyl)₃ can circumvent the need for in situ reduction of a Pd(II) salt by the phosphine, thus reducing one pathway for phosphine oxide formation.

Q3: My reaction is yielding products resulting from β-hydride elimination. Why is this happening with a bulky ligand like tri(o-tolyl)phosphine, and how can I suppress it?

A3: β-hydride elimination is a potential side reaction when an organopalladium intermediate has a hydrogen atom on a carbon atom beta to the palladium center. While bulky ligands like tri(o-tolyl)phosphine are known to promote reductive elimination, β-hydride elimination can still occur.

  • Mechanism: This process involves the transfer of a β-hydrogen from an alkyl group attached to the palladium to the metal center, forming a palladium-hydride species and an alkene.

  • Influence of the Ligand: The large cone angle of tri(o-tolyl)phosphine (194°) generally favors reductive elimination by sterically hindering the formation of the planar intermediate required for β-hydride elimination. However, if the desired reductive elimination is slow, or if the substrate has particularly accessible β-hydrogens, this side reaction can become competitive.[1]

  • Substrate Dependence: The propensity for β-hydride elimination is highly dependent on the structure of the substrates.

Troubleshooting Steps:

  • Ligand Modification: While you are using P(o-tolyl)₃, in some challenging cases, even bulkier or more electron-donating ligands might be necessary to further accelerate reductive elimination over β-hydride elimination.

  • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor β-hydride elimination.

  • Substrate Design: If possible, modifying the substrate to remove or block the β-hydrogens can completely prevent this side reaction.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for representative cross-coupling reactions using tri(o-tolyl)phosphine as a ligand. These should be used as a general guide, as optimal conditions are substrate-dependent.

Table 1: Heck Reaction of 4-Bromophenol with Styrene

ParameterValue
Palladium SourcePalladium(II) Acetate
LigandTri(o-tolyl)phosphine
BaseTriethylamine
SolventTriethylamine
Temperature100 °C
TimeOvernight
Yield of trans-4-hydroxystilbene57%

Data adapted from a representative protocol.[2]

Table 2: Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAminePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(OAc)₂P(o-tolyl)₃NaOtBuToluene80-1102-24Varies
Aryl BromideSecondary AminePdCl₂(P(o-tolyl)₃)₂--Toluene1003Good

Data compiled from general protocols for Buchwald-Hartwig amination.[3][4][5]

Experimental Protocols

Protocol 1: Heck Reaction using Palladium(II) Acetate and Tri(o-tolyl)phosphine [2]

  • To a solution of 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL), add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) successively at room temperature.

  • Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.

  • Cool the reaction mixture and add it to 1 M HCl (aq.) (100 mL) at a temperature below 15 °C.

  • Add diethyl ether (100 mL) and stir the mixture for 10 minutes.

  • Separate the layers and extract the aqueous phase with diethyl ether (50 mL).

  • Combine the organic layers, dry over sodium sulfate, and filter.

  • Concentrate the filtrate and recrystallize the residue from toluene to yield trans-4-hydroxystilbene.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [3][4]

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), palladium(II) acetate (1-2 mol%), tri(o-tolyl)phosphine (2-4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add anhydrous toluene (3-5 mL), followed by the amine (1.2 mmol).

  • Seal the reaction vessel and heat the mixture at 80-110 °C with vigorous stirring for 2-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle_Suzuki Catalytic Cycle for Suzuki-Miyaura Coupling cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII Ar-Pd(II)-X(L)₂ OA->PdII Trans Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Trans->ArPdAr RE Reductive Elimination RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product ArX Ar-X ArX->OA Aryl Halide ArB Ar'-B(OR)₂ ArB->Trans Boronic Acid + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Byproduct Homocoupling Byproduct Formation Pathway cluster_reactants Reactants PdII_source Pd(II) Species (from O₂ or precatalyst) Trans1 First Transmetalation PdII_source->Trans1 ArPdX Ar-Pd(II)-X Trans1->ArPdX Trans2 Second Transmetalation ArPdX->Trans2 ArPdAr Ar-Pd(II)-Ar Trans2->ArPdAr RE Reductive Elimination ArPdAr->RE Homocoupling_Product Ar-Ar (Homocoupled Byproduct) RE->Homocoupling_Product Pd0 Pd(0) RE->Pd0 ArB1 Ar-B(OR)₂ ArB1->Trans1 ArB2 Ar-B(OR)₂ ArB2->Trans2

Caption: Formation of homocoupling byproducts from a Pd(II) species.

Experimental_Workflow_Heck Experimental Workflow for a Typical Heck Reaction Start Start Setup Prepare Reaction Vessel (Oven-dried, inert atmosphere) Start->Setup Reagents Add Reactants: 4-Bromophenol, Styrene, Triethylamine, P(o-tolyl)₃, Pd(OAc)₂ Setup->Reagents Reaction Heat Reaction Mixture (100 °C, overnight) Reagents->Reaction Workup Aqueous Workup (HCl, Diethyl Ether) Reaction->Workup Extraction Extract Aqueous Layer Workup->Extraction Drying Dry Combined Organic Layers (Na₂SO₄) Extraction->Drying Purification Concentrate and Recrystallize Drying->Purification Product Obtain Pure Product (trans-4-hydroxystilbene) Purification->Product

Caption: A generalized experimental workflow for a Heck cross-coupling reaction.

References

Suppressing homocoupling in Suzuki reactions with Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to providing troubleshooting guidance and frequently asked questions (FAQs) for suppressing homocoupling in Suzuki-Miyaura cross-coupling reactions when using Bis(tri-o-tolylphosphine)palladium(0) [Pd(P(o-tolyl)₃)₂].

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, focusing on the formation of homocoupling byproducts.

Issue Potential Cause Recommended Solution
High levels of boronic acid homocoupling byproduct observed. 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] 2. Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to less stable catalytic species that are more prone to side reactions. 3. Use of a Pd(II) Precatalyst: Starting with a Pd(II) source without efficient in-situ reduction can lead to initial homocoupling.[1]1. Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use by methods such as freeze-pump-thaw or by bubbling a stream of inert gas (Argon or Nitrogen) through the solvent. Maintain a positive pressure of inert gas throughout the reaction setup. 2. Optimize Ligand Ratio: For reactions in less polar solvents, it is suggested to use two equivalents of the tri(o-tolyl)phosphine ligand relative to the palladium catalyst to suppress aryl-aryl transfer byproducts.[2] 3. Use a Pd(0) Source: Employing a Pd(0) catalyst like Bis(tri-o-tolylphosphine)palladium(0) directly minimizes the initial concentration of Pd(II) species that can cause homocoupling.
Low or no yield of the desired cross-coupled product. 1. Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen and can be deactivated if the reaction is not kept under inert conditions.[1] 2. Poor Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[1] 3. Inappropriate Base: The choice and quality of the base are crucial for the transmetalation step.1. Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to set up the reaction. Ensure all glassware is flame-dried before use. 2. Use High-Purity Reagents: Use fresh or properly stored boronic acid. Consider converting the boronic acid to a more stable boronate ester if degradation is suspected. 3. Screen Bases: The optimal base is substrate-dependent. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and dry.
Reaction is sluggish or does not go to completion. 1. Insufficient Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] 2. Solvent Effects: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species.1. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Typical temperatures range from 80-110 °C. 2. Solvent Screening: Common solvents for Suzuki reactions include toluene, dioxane, and THF, often with a co-solvent of water. The optimal solvent system may need to be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in Suzuki reactions and why is it a problem?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This is undesirable because it consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to the similar nature of the byproduct to the target molecule.

Q2: How does Bis(tri-o-tolylphosphine)palladium(0) help in suppressing homocoupling?

A2: Bis(tri-o-tolylphosphine)palladium(0) is a Pd(0) catalyst that is coordinatively saturated with two bulky tri-o-tolylphosphine ligands. The steric bulk of the o-tolyl groups on the phosphine ligand plays a crucial role in suppressing homocoupling. This bulkiness favors the formation of a monoligated Pd(0) species, which is highly reactive in the desired catalytic cycle. The steric hindrance around the palladium center disfavors the formation of intermediates that lead to the homocoupling of two boronic acid molecules. Furthermore, bulky, electron-rich ligands are known to accelerate the reductive elimination step, which forms the desired C-C bond of the cross-coupled product, thus outcompeting the homocoupling pathway.[3]

Q3: What is the proposed mechanism for homocoupling?

A3: Homocoupling is primarily believed to occur through two main pathways. The first is an oxygen-mediated process where the active Pd(0) catalyst is oxidized to Pd(II) by dissolved oxygen. This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst. The second pathway involves the direct reaction of a Pd(II) precatalyst with two molecules of the boronic acid.[1]

Q4: Can I use other bulky phosphine ligands with similar effects?

A4: Yes, other bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig ligand families (e.g., SPhos, XPhos), have been shown to be very effective in promoting Suzuki-Miyaura cross-coupling and suppressing homocoupling.[4] The choice of ligand often depends on the specific substrates being coupled.

Data Presentation

While specific quantitative data directly comparing the homocoupling suppression of Bis(tri-o-tolylphosphine)palladium(0) against other catalysts in a single study is limited in the provided search results, the following table presents a general comparison of palladium catalyst performance in Suzuki-Miyaura reactions, highlighting the effectiveness of catalysts with bulky ligands.

Table 1: General Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling

CatalystLigand TypeTypical Catalyst Loading (mol%)General Performance CharacteristicsReference
Pd(PPh₃)₄Monodentate Phosphine2 - 5Effective for a range of substrates but can be less active for challenging couplings and may lead to side reactions with less optimized conditions.[5]
Pd(dppf)Cl₂Bidentate Ferrocenylphosphine1 - 3Generally provides good to excellent yields and is effective for a broad scope of substrates.[5]
PEPPSI-IPrN-Heterocyclic Carbene (NHC)0.5 - 2Highly active catalyst, often providing excellent yields with low catalyst loadings and short reaction times.[5]
Pd(OAc)₂ with bulky phosphine ligands (e.g., P(o-tolyl)₃, Buchwald ligands)Monodentate bulky phosphine1 - 4Generally high conversions and turnovers are observed. The bulky nature of the ligand is crucial for suppressing side reactions like homocoupling.[3][3]

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling using Bis(tri-o-tolylphosphine)palladium(0) to Minimize Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Bis(tri-o-tolylphosphine)palladium(0) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Degassed water (0.5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, aryl boronic acid, Bis(tri-o-tolylphosphine)palladium(0), and potassium phosphate under a counterflow of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent and degassed water to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ + Base diaryl_pd2 R¹-Pd(II)L₂-R² transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Mechanism cluster_oxygen_mediated Oxygen-Mediated Pathway cluster_pd2_precatalyst Pd(II) Precatalyst Pathway pd0 Pd(0)L₂ pd2_o2 Pd(II)L₂ pd0->pd2_o2 O₂ homocoupling_product R-R pd2_o2->homocoupling_product 2 R-B(OR)₂ homocoupling_product->pd0 Regeneration pd2_pre Pd(II)X₂ homocoupling_product2 R-R pd2_pre->homocoupling_product2 2 R-B(OR)₂ pd0_regenerated Pd(0) homocoupling_product2->pd0_regenerated

Caption: Proposed mechanisms for boronic acid homocoupling in Suzuki reactions.

Troubleshooting_Workflow start High Homocoupling Observed check_oxygen Check for Oxygen Contamination start->check_oxygen degas_solvents Rigorously Degas Solvents & Maintain Inert Atmosphere check_oxygen->degas_solvents Yes check_catalyst Review Palladium Source check_oxygen->check_catalyst No degas_solvents->check_catalyst use_pd0 Use Pd(0) Precatalyst (e.g., Pd(P(o-tolyl)₃)₂) check_catalyst->use_pd0 Using Pd(II) check_ligand Evaluate Ligand check_catalyst->check_ligand Using Pd(0) use_pd0->check_ligand use_bulky_ligand Ensure Sufficient Bulky Ligand (e.g., 2:1 L:Pd) check_ligand->use_bulky_ligand Suboptimal end Homocoupling Suppressed check_ligand->end Optimal use_bulky_ligand->end

Caption: Troubleshooting workflow for suppressing homocoupling in Suzuki reactions.

References

Technical Support Center: Ligand Exchange Reactions of Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ligand exchange reactions of bis(tri-o-tolylphosphine)palladium(0).

Frequently Asked Questions (FAQs)

Q1: What is bis(tri-o-tolylphosphine)palladium(0) and where is it commonly used?

A1: Bis(tri-o-tolylphosphine)palladium(0), often abbreviated as Pd(P(o-tolyl)₃)₂, is a palladium(0) complex containing two tri-o-tolylphosphine ligands.[1] It serves as a catalyst or precatalyst in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[2][3] The bulky and electron-rich nature of the tri-o-tolylphosphine ligands influences the reactivity and stability of the catalyst.[4]

Q2: Why is the choice of phosphine ligand, such as tri-o-tolylphosphine, important in palladium-catalyzed reactions?

A2: Phosphine ligands are crucial for stabilizing the palladium center, influencing its catalytic activity, and controlling the selectivity of the reaction. The steric bulk of a ligand, like the large cone angle of tri-o-tolylphosphine, can promote the formation of highly active monoligated palladium species, which are key intermediates in many catalytic cycles.[4] The electronic properties of the ligand also modulate the reactivity of the palladium center.

Q3: What are the signs of catalyst deactivation or decomposition?

A3: A primary indicator of catalyst deactivation is the formation of palladium black, a finely divided and catalytically inactive form of palladium metal.[5] Other signs include a significant decrease in reaction rate, incomplete conversion of starting materials, and low product yields.[5]

Q4: How does the ligand-to-palladium ratio affect the reaction?

A4: The ratio of phosphine ligand to the palladium precursor is a critical parameter. An insufficient amount of ligand can lead to the formation of unstable palladium species that aggregate into palladium black.[5] Conversely, an excessive amount of ligand can sometimes inhibit the reaction by occupying coordination sites on the palladium and preventing substrate binding.

Q5: How should bis(tri-o-tolylphosphine)palladium(0) and its phosphine ligand be handled and stored?

A5: Bis(tri-o-tolylphosphine)palladium(0) is air-sensitive.[1] Both the complex and the free tri-o-tolylphosphine ligand should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5] They should be stored in a cool, dry place, away from oxygen and moisture. Solutions of the catalyst or ligand should be prepared using degassed solvents.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Pd(0) catalyst may have been oxidized or decomposed.Ensure all reagents and solvents are thoroughly deoxygenated. Handle the catalyst and ligands under a strict inert atmosphere. Use fresh, high-quality catalyst and ligands.[5]
Incorrect Ligand-to-Palladium Ratio: Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction.Optimize the ligand-to-palladium ratio. A common starting point is a slight excess of the phosphine ligand.
Poor Substrate Quality: Impurities in the starting materials can poison the catalyst.Purify the substrates before use. Ensure they are dry and free of contaminants.
Formation of Palladium Black Catalyst Decomposition: The palladium(0) species are not sufficiently stabilized and are aggregating.Increase the phosphine ligand concentration to better stabilize the palladium nanoparticles. Ensure the reaction is performed under strictly anaerobic conditions.[5]
High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Reaction Stalls Before Completion Catalyst Deactivation Over Time: The catalyst may be slowly decomposing throughout the reaction.Consider a more stable palladium precursor or a different ligand that offers greater stability under the reaction conditions. A slow addition of the catalyst over the course of the reaction may also be beneficial.
Inhibitory Byproducts: A product or byproduct of the reaction may be inhibiting the catalyst.Analyze the reaction mixture to identify potential inhibitory species. If possible, modify the reaction conditions to minimize their formation.
Side Reactions (e.g., Protodeboronation in Suzuki coupling) Presence of Water: Water can lead to undesired side reactions with organoboron reagents.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. The choice of a bulky phosphine ligand can sometimes promote this side reaction.[6][7]

Experimental Protocols

General Protocol for a Ligand Exchange Followed by Cross-Coupling

This protocol describes a general workflow for an in-situ ligand exchange on a palladium(0) species, followed by a cross-coupling reaction. This example uses a Suzuki-Miyaura coupling as a representative transformation.

Materials:

  • Bis(tri-o-tolylphosphine)palladium(0) [Pd(P(o-tolyl)₃)₂]

  • Incoming Ligand (e.g., a different phosphine ligand)

  • Aryl Halide (e.g., Aryl Bromide)

  • Arylboronic Acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add bis(tri-o-tolylphosphine)palladium(0) and the incoming ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe. Stir the mixture at room temperature for a predetermined time to allow for ligand exchange to occur. The progress of the ligand exchange can be monitored by ³¹P NMR spectroscopy if desired.

  • Reagent Addition: To the solution containing the in-situ generated catalyst, add the aryl halide, arylboronic acid, and the base.

  • Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The mixture can then be quenched with water and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Ligand_Exchange_Equilibrium Pd(P(o-tolyl)3)2 Pd(P(o-tolyl)3)2 Exchanged_Complex Pd(P(o-tolyl)3)(L') Pd(P(o-tolyl)3)2->Exchanged_Complex + L' Incoming_Ligand New Ligand (L') Exchanged_Complex->Pd(P(o-tolyl)3)2 - L' Free_Ligand P(o-tolyl)3 Exchanged_Complex->Free_Ligand - P(o-tolyl)3 Free_Ligand->Exchanged_Complex + P(o-tolyl)3

Caption: Ligand exchange equilibrium on the palladium(0) center.

Troubleshooting_Workflow cluster_start Problem Identification cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_resolution Resolution Start Low/No Yield or Catalyst Decomposition Inert_Atmosphere Check Inert Atmosphere Technique Start->Inert_Atmosphere Reagent_Quality Verify Reagent Purity and Dryness Start->Reagent_Quality Ligand_Ratio Optimize Ligand:Pd Ratio Inert_Atmosphere->Ligand_Ratio Reagent_Quality->Ligand_Ratio Temperature Adjust Reaction Temperature Ligand_Ratio->Temperature Solvent_Base Screen Solvents and Bases Temperature->Solvent_Base Success Reaction Successful Solvent_Base->Success

Caption: A systematic workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Heck Reactions with Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions for improving yield and selectivity in Heck reactions catalyzed by Bis(tri-o-tolylphosphine)palladium(0).

Troubleshooting Guide

This section addresses specific issues that may be encountered during your Heck reaction experiments.

Question: Why is my reaction yield low or non-existent?

Answer: Low or no yield in a Heck reaction can be attributed to several factors. A primary cause can be the deactivation of the palladium catalyst. The formation of palladium black, a sign of catalyst decomposition, is a common issue.[1] This can be triggered by high temperatures or the presence of oxygen.[1] Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2]

The choice of solvent and base is also critical.[3][4] Polar aprotic solvents like DMF or DMA are often effective, as high solvent polarity can enhance reactivity.[3][4] The base is necessary to neutralize the hydrogen halide (HX) produced during the reaction and regenerate the Pd(0) catalyst.[5] Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), and organic bases such as triethylamine (Et₃N), are commonly used.[6][7][8] The optimal choice of base and solvent is often substrate-dependent and may require screening.[3][9]

Finally, ensure the purity of your reagents. The catalyst, Bis(tri-o-tolylphosphine)palladium(0), is sensitive to air and should be handled and stored under inert conditions.[10][11]

Question: How can I improve the regioselectivity and stereoselectivity of my reaction?

Answer: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors.[5] With neutral palladium complexes, the aryl group typically adds to the less sterically hindered carbon of the alkene.[5] The use of the bulky tri-o-tolylphosphine ligand helps in directing this selectivity.[12] The stereoselectivity of the reaction generally favors the formation of the E-alkene due to syn-addition of the aryl-palladium species followed by syn-elimination of a hydrido-palladium species.[8]

However, side reactions like olefin isomerization can lead to a mixture of products.[5] Adding certain salts or using specific bases can sometimes minimize this isomerization.[5] For certain substrate combinations, ligand modification can be a powerful tool to control regioselectivity. While you are using a specific phosphine, understanding its steric profile is key. The large cone angle of P(o-tolyl)₃ is known to favor the formation of reactive monophosphine-ligated Pd(0) species, which influences the reaction pathway.[12]

Question: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?

Answer: The formation of "palladium black" indicates the precipitation of palladium metal, which means your active Pd(0) catalyst has agglomerated and is no longer catalytically active.[1] This is a common mode of catalyst deactivation.

Several factors can lead to the formation of palladium black:

  • High Temperatures: Running the reaction at excessively high temperatures can promote catalyst decomposition.[1] It may be beneficial to screen lower temperatures.

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst, leading to inactive species and eventual precipitation.[1] It is crucial to thoroughly degas your solvents and run the reaction under a strictly inert atmosphere (nitrogen or argon).

  • Inappropriate Ligand-to-Palladium Ratio: While you are using a pre-formed complex, if you were generating the catalyst in situ, an insufficient amount of the stabilizing phosphine ligand could lead to palladium aggregation. A general ratio for a highly active system is a 2:1 ligand-to-palladium ratio.[7]

  • Solvent Effects: The solvent can play a role in stabilizing the catalytic species. In some cases, a change of solvent can prevent precipitation.[9]

To prevent this, consider lowering the reaction temperature, ensuring rigorous inert atmosphere techniques, and potentially lowering the catalyst loading.[1]

Question: My reaction is sluggish or stalls before completion. What can I do?

Answer: A slow or stalled reaction can be due to several factors related to catalyst activity and reaction conditions.

  • Catalyst Loading: While lower catalyst loading is desirable, it might be too low for a challenging substrate. You could cautiously increase the catalyst loading. Typical loadings can range from 0.5 mol% to 5 mol%.[2][4]

  • Temperature: Heck reactions often require heating, with temperatures commonly ranging from 60 °C to 100 °C or higher.[6][8] If the reaction is slow, a moderate increase in temperature might be necessary.

  • Base Strength: The base plays a crucial role in regenerating the active catalyst. If you are using a weak base, switching to a stronger one might accelerate the reaction. The choice of base can have a significant effect on the reaction rate.[3][6]

  • Additives: In some cases, additives like halide salts (e.g., Bu₄NCl) can increase reaction rates by stabilizing the catalytic species or promoting different mechanistic pathways.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of Bis(tri-o-tolylphosphine)palladium(0) in the Heck reaction?

A1: Bis(tri-o-tolylphosphine)palladium(0) is a Pd(0) catalyst. The catalytic cycle of the Heck reaction begins with the oxidative addition of an aryl or vinyl halide to the Pd(0) species.[13] The tri-o-tolylphosphine (P(o-tolyl)₃) ligands are crucial for stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction.[12] These bulky phosphine ligands facilitate the formation of highly reactive, monoligated palladium species that are key to the catalytic cycle.[12]

Q2: How should I properly handle and store Bis(tri-o-tolylphosphine)palladium(0)?

A2: Bis(tri-o-tolylphosphine)palladium(0) is sensitive to air and can oxidize, which deactivates the catalyst.[10][11] It should be stored in a cool, dry place under an inert atmosphere, such as in a glovebox or a desiccator flushed with nitrogen or argon. When weighing and transferring the catalyst, it is best to do so under an inert atmosphere to minimize exposure to air and moisture.

Q3: What are the advantages of using the tri-o-tolylphosphine ligand in Heck reactions?

A3: The tri-o-tolylphosphine ligand possesses a large steric bulk, indicated by a large cone angle.[12] This steric hindrance promotes the dissociation of one phosphine ligand from the palladium center to form a highly reactive 14-electron monophosphine-palladium(0) species, which is often the active catalyst.[7][12] This can lead to higher reaction rates. Additionally, the steric properties of this ligand can enhance the regioselectivity of the migratory insertion step.[12] The use of P(o-tolyl)₃ has also been reported to suppress certain side reactions.[14]

Q4: Can I use a Pd(II) precursor like Palladium(II) acetate instead of a Pd(0) complex?

A4: Yes, it is very common to use a Pd(II) precursor, such as Palladium(II) acetate (Pd(OAc)₂), in combination with the tri-o-tolylphosphine ligand.[7][12] In these cases, the Pd(II) salt is reduced in situ to the active Pd(0) species.[13] This reduction can be effected by the phosphine ligand itself, amines, or other components in the reaction mixture.[7] Using a Pd(II) precursor is often more convenient as they are generally more stable to air than Pd(0) complexes.[7]

Q5: What is the typical regioselectivity observed in Heck reactions with terminal alkenes?

A5: For terminal alkenes, the Heck reaction typically yields a mixture of the linear (E)-disubstituted product and the branched geminal-disubstituted product. With sterically bulky phosphine ligands like tri-o-tolylphosphine, the reaction often favors the formation of the linear product due to steric hindrance during the migratory insertion step.[5] However, the selectivity can be influenced by the electronic nature of the alkene and the specific reaction conditions.[15]

Data Presentation

Table 1: Effect of Base and Solvent on Heck Reaction Yield (Data compiled and adapted from various sources for illustrative purposes)

EntryAryl HalideAlkeneBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyreneK₂CO₃ (2)DMF100397 (81% E)[16]
2BromobenzeneStyreneK₂CO₃ (2)DMF601246[6]
34-BromophenolStyreneEt₃NEt₃N (neat)1001286
41-bromo-4-nitrobenzeneStyreneNa₂CO₃ (2.4)DMA50199.8[4]
5Aryl BromideVinylboronic acid esterK₂CO₃THF (anhydrous)--High[9]
6Phenylboronic acidStyrene-DMAc251252[6]

Table 2: Influence of Reaction Parameters on Product Selectivity (Data compiled and adapted from various sources for illustrative purposes)

Substrate 1Substrate 2LigandConditionsMajor ProductSelectivity (Linear:Branched or E:Z)Reference
IodobenzeneEugenolNone (phosphine-free)K₂CO₃, DMF, 100°C, 3hArylated Eugenol81:16 (E:Z)[16]
Aryl triflateStyreneP(t-Bu)-P₂N₂TMP, Toluene, 110°CBranched>20:1[15]
Aryl triflateStyreneP(Ph)-P₂N₂TMP, Toluene, 110°CLinear>20:1[15]
Aryl HalideStyreneP(o-tolyl)₃VariesLinear ProductGenerally favored[12]

Experimental Protocols

Protocol: General Procedure for Heck Reaction using Bis(tri-o-tolylphosphine)palladium(0)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (or triflate) (1.0 mmol, 1.0 equiv)

  • Alkene (1.2 mmol, 1.2 equiv)

  • Bis(tri-o-tolylphosphine)palladium(0) (0.01 mmol, 1 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv or Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene, or Acetonitrile, ~5 mL)

  • Oven-dried glassware (e.g., Schlenk flask) and magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (if solid), the base, and the Bis(tri-o-tolylphosphine)palladium(0) catalyst. This step should be performed under an inert atmosphere (e.g., in a glovebox or on a Schlenk line).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.[2]

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.[2] Then, add the aryl halide (if liquid) and the alkene via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Visualizations

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition) pd0->oa_complex Oxidative Addition alkene_complex [Ar-Pd(II)-alkene(L)₂]⁺X⁻ oa_complex->alkene_complex Alkene Coordination migratory_insertion R-alkene-Pd(II)-X(L)₂ alkene_complex->migratory_insertion Migratory Insertion beta_hydride H-Pd(II)-X(L)₂ migratory_insertion->beta_hydride β-Hydride Elimination product Substituted Alkene migratory_insertion->product beta_hydride->pd0 Reductive Elimination base_out [Base-H]⁺X⁻ beta_hydride->base_out start Ar-X start->oa_complex alkene Alkene alkene->alkene_complex base_in Base base_in->beta_hydride

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting_Workflow start Heck Reaction Problem q1 Low or No Yield? start->q1 q2 Poor Selectivity? start->q2 q3 Pd Black Observed? start->q3 q1->q2 No a1 Check Inert Atmosphere Review Solvent/Base Verify Reagent Purity q1->a1 Yes q2->q3 No a2 Review Ligand Choice (Bulky P(o-tolyl)₃ favors linear) Optimize Temperature q2->a2 Yes a3 Lower Temperature Ensure Rigorous Degassing Check Catalyst Loading q3->a3 Yes end Reaction Optimized a1->end a2->end a3->end

Caption: Troubleshooting workflow for common Heck reaction issues.

References

Troubleshooting low conversion in C-N coupling with Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in C-N coupling reactions, with a specific focus on the use of Bis(tri-o-tolylphosphine)palladium(0).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during C-N coupling reactions using Bis(tri-o-tolylphosphine)palladium(0). The questions are designed to help you identify and resolve potential problems in your experimental setup.

Q1: I am observing low to no conversion in my C-N coupling reaction using Bis(tri-o-tolylphosphine)palladium(0). What are the most common causes?

Low conversion with this first-generation Buchwald-Hartwig catalyst system can stem from several factors.[1][2] Key areas to investigate include:

  • Substrate Compatibility: Bis(tri-o-tolylphosphine)palladium(0) is most effective for the coupling of secondary amines (both cyclic and acyclic) with aryl bromides.[1] Reactions involving primary amines are often problematic and can lead to side reactions like hydrodehalogenation.[1] Aryl iodides may also give modest yields, and aryl chlorides are generally poor substrates for this catalyst.

  • Catalyst Activity: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precursor, it must be efficiently reduced to Pd(0) in situ. Incomplete reduction can lead to low conversion. Direct use of a Pd(0) source like Bis(tri-o-tolylphosphine)palladium(0) can be advantageous. However, be aware that Pd(0) complexes can be sensitive to air and moisture, leading to catalyst deactivation.

  • Reaction Conditions: The choice of base, solvent, and temperature are critical for a successful reaction. An inappropriate combination of these parameters can halt the catalytic cycle.

  • Reagent Quality: The purity of your aryl halide, amine, base, and solvent is paramount. Impurities can poison the catalyst or participate in unwanted side reactions.

Q2: My reaction with a primary amine is giving a significant amount of hydrodehalogenated arene as a byproduct. How can I minimize this?

The formation of a hydrodehalogenated arene is a known side reaction, especially when using primary amines with the first-generation P(o-tolyl)₃-based catalyst system.[1] This occurs via a competing β-hydride elimination pathway from the palladium-amide intermediate.[1] To mitigate this:

  • Consider a Different Ligand: More modern, bulkier, and electron-rich phosphine ligands, such as those from the second and third generations of Buchwald-Hartwig catalysts (e.g., biarylphosphine ligands), are specifically designed to promote reductive elimination over β-hydride elimination.

  • Optimize Reaction Conditions: Lowering the reaction temperature or screening different bases might disfavor the β-hydride elimination pathway.

Q3: I am attempting to couple an aryl iodide and observing poor conversion. What could be the issue?

While aryl iodides can be used, they sometimes present challenges with this catalyst system. The iodide anion generated during the reaction can form unreactive palladium-iodide dimer species, which can slow down or inhibit the catalytic cycle.[3] Using dioxane as a solvent has been reported to sometimes improve yields for intermolecular couplings of aryl iodides, though they may still be modest.[1]

Q4: What is the optimal base and solvent combination for reactions with Bis(tri-o-tolylphosphine)palladium(0)?

The choice of base and solvent is highly substrate-dependent. However, some general guidelines for this catalyst system are:

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. If your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though this may require higher temperatures.

  • Solvent: Anhydrous, non-protic, and degassed solvents are essential. Toluene is a frequently used solvent for these reactions.[2] Other ethereal solvents like THF or dioxane can also be effective.[4] It is crucial to ensure the solvent can solubilize the reactants and intermediates in the catalytic cycle.

Q5: How can I ensure my catalyst is active and the reaction is set up correctly?

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is critical to assemble your reaction under an inert atmosphere (e.g., argon or nitrogen) and to use properly degassed solvents.

  • Reagent Purity: Ensure your amine is pure and your solvent is anhydrous. Amines can be purified by distillation or filtration through a plug of activated alumina.

  • Control Experiment: If you are consistently observing low conversion, run a control reaction with substrates that are known to work well with this catalyst system (e.g., a secondary amine and an activated aryl bromide). This will help you determine if the issue lies with your specific substrates or with your general experimental setup and reagent quality.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the conversion rate in C-N coupling reactions. The data presented is a generalized summary from multiple sources and should be used as a guideline for optimization.

Table 1: Effect of Ligand on C-N Coupling Conversion

Ligand GenerationLigand TypeTypical Substrate ScopeAdvantagesLimitations
First Generation P(o-tolyl)₃Secondary amines, Aryl bromidesCommercially available, effective for specific substratesProne to β-hydride elimination with primary amines, limited scope for aryl chlorides and iodides
Second Generation Bidentate phosphines (e.g., BINAP, DPPF)Primary and secondary amines, Aryl bromides and iodidesBroader substrate scope, improved yields and reaction ratesCan be more expensive, may require optimization
Third/Fourth Gen. Bulky, electron-rich biaryl phosphinesWide range of primary and secondary amines, amides, aryl chlorides, bromides, iodides, and triflatesHigh reactivity, broad scope, low catalyst loadingsHigher cost

Table 2: Influence of Base and Solvent on Reaction Success

BasepKa of Conjugate AcidCommon SolventsNotes
NaOtBu ~19Toluene, Dioxane, THFStrong base, widely used, but can be incompatible with base-sensitive functional groups.
LHMDS ~26Toluene, THFVery strong, non-nucleophilic base.
Cs₂CO₃ ~10Dioxane, Toluene, DMFMilder base, good for substrates with sensitive functional groups, may require higher temperatures.
K₃PO₄ ~12Dioxane, TolueneMilder inorganic base, often used with more sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Low-Yielding C-N Coupling Reaction

  • Reagent Purification and Preparation:

    • Dry the solvent (e.g., Toluene) over an appropriate drying agent and degas thoroughly by sparging with argon for at least 30 minutes.

    • If the amine is a liquid, pass it through a short plug of activated basic alumina. If it is a solid, ensure it is dry.

    • Ensure the aryl halide is pure. Recrystallize or chromatograph if necessary.

    • Use a fresh, high-purity base. If it is a solid, grind it to a fine powder in a glovebox to ensure homogeneity.

  • Reaction Setup (under Inert Atmosphere):

    • To an oven-dried reaction vessel containing a magnetic stir bar, add Bis(tri-o-tolylphosphine)palladium(0) (1-5 mol%).

    • Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents).

    • Add the base (1.4-2.0 equivalents).

    • Add the anhydrous, degassed solvent.

  • Reaction Execution and Monitoring:

    • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular intervals (e.g., 2, 6, and 24 hours).

  • Work-up and Analysis:

    • Upon completion (or when no further conversion is observed), cool the reaction to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR and/or LC-MS to determine the conversion and identify any major byproducts.

Visualizations

C_N_Coupling_Catalytic_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide L₂Pd(II)(Ar)X OxAdd->PdII_ArylHalide AmineCoord Amine Coordination PdII_ArylHalide->AmineCoord R'R''NH PdII_AmineComplex [L₂Pd(II)(Ar)(NHR'R'')]⁺X⁻ AmineCoord->PdII_AmineComplex Deprotonation Deprotonation (Base) PdII_AmineComplex->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido -HBase⁺X⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.

Troubleshooting_Workflow Start Low Conversion Observed CheckReagents 1. Verify Reagent Quality & Purity - Aryl Halide - Amine - Base - Solvent (anhydrous, degassed) Start->CheckReagents CheckSetup 2. Review Reaction Setup - Inert Atmosphere? - Vigorous Stirring? - Correct Stoichiometry? CheckReagents->CheckSetup If reagents are pure ScreenConditions 3. Screen Reaction Parameters (One at a time) CheckSetup->ScreenConditions If setup is correct OptimizeBase Optimize Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) ScreenConditions->OptimizeBase OptimizeSolvent Optimize Solvent (e.g., Toluene, Dioxane, THF) ScreenConditions->OptimizeSolvent OptimizeTemp Optimize Temperature (e.g., 80°C, 100°C, 110°C) ScreenConditions->OptimizeTemp ConsiderLigand 4. Consider Alternative Ligand (e.g., Bulky Biarylphosphine) ScreenConditions->ConsiderLigand If optimization fails Success Improved Conversion OptimizeBase->Success OptimizeSolvent->Success OptimizeTemp->Success ConsiderLigand->Success

Caption: A logical workflow for troubleshooting low C-N coupling conversion.

References

Technical Support Center: Bis(tri-o-tolylphosphine)palladium(0) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(tri-o-tolylphosphine)palladium(0) in their catalytic reactions. The following information is designed to address specific issues related to the crucial role of the base in these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in reactions catalyzed by Bis(tri-o-tolylphosphine)palladium(0)?

A base is a critical component in many Bis(tri-o-tolylphosphine)palladium(0) catalyzed cross-coupling reactions. Its primary functions vary depending on the specific reaction:

  • Buchwald-Hartwig Amination: The base facilitates the deprotonation of the amine nucleophile, which is necessary for its subsequent coordination to the palladium center and eventual C-N bond formation.[1][2]

  • Suzuki-Miyaura Coupling: In this reaction, the base activates the organoboron reagent (e.g., boronic acid). This activation increases the nucleophilicity of the organic group attached to boron, promoting the crucial transmetalation step in the catalytic cycle.[3][4]

  • Heck Reaction: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. It neutralizes the hydrogen halide (HX) that is formed, allowing the catalyst to participate in subsequent turnovers.[5][6]

Q2: How do I select the appropriate base for my reaction?

The choice of base is highly dependent on the specific reaction, the substrates, and their functional group tolerance. Here are some general guidelines:

  • Base Strength: The pKa of the base is a crucial consideration. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective but can be incompatible with sensitive functional groups such as esters or nitro groups, which may undergo hydrolysis or other side reactions.[1][7] For substrates with such functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred, although this may lead to slower reaction rates.[1]

  • Substrate Compatibility: Always consider the functional groups present on your starting materials. For instance, in Buchwald-Hartwig aminations, very strong bases can cause deprotonation at undesired positions or promote side reactions.

  • Solubility: The solubility of the base in the chosen reaction solvent can impact its effectiveness. Inorganic bases like K₃PO₄ and K₂CO₃ have limited solubility in many organic solvents, which can be either beneficial or detrimental depending on the desired reaction kinetics.

Q3: Can the choice of base affect the reaction yield and selectivity?

Absolutely. The selection of the base can significantly influence both the yield and selectivity of the reaction. An inappropriate base can lead to low conversion, the formation of byproducts, or even complete inhibition of the reaction. For example, in some Heck reactions, the choice of base has been shown to have a crucial effect on the reaction rate and the conversion to the desired product.[6] Similarly, in Suzuki-Miyaura coupling, different bases can lead to varying yields of the cross-coupled product.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incorrect Base Strength: The base may be too weak to facilitate the key deprotonation or activation step.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu), keeping in mind functional group compatibility.[1]
Base Incompatibility: The chosen base may be reacting with your starting materials or catalyst.- If your substrate has base-sensitive functional groups (e.g., esters), use a milder base like Cs₂CO₃ or K₂CO₃.[1][7]
Poor Base Solubility: The base may not be sufficiently soluble in the reaction solvent to be effective.- Consider a different solvent in which the base is more soluble. - Use a phase-transfer catalyst to improve the solubility and reactivity of an inorganic base.
Formation of Byproducts (e.g., Hydrodehalogenation) Base is Too Strong or Sterically Hindered: This can sometimes favor side reactions.- Screen a panel of bases with varying strengths and steric profiles (e.g., compare NaOtBu with K₂CO₃).
Presence of Water: In some cases, water can interfere with the catalytic cycle or lead to hydrolysis of starting materials or products.- Ensure all reagents and solvents are anhydrous. - In some specific cases, however, the controlled addition of water can be beneficial.[9][10]
Catalyst Decomposition (Observed as black precipitate - Palladium black) Incomplete Neutralization: The base may not be effectively scavenging the acid produced during the reaction, leading to catalyst decomposition.- Increase the equivalents of the base. - Switch to a stronger or more soluble base to ensure rapid neutralization.

Quantitative Data Summary

The following tables summarize the effect of different bases on the yield of specific cross-coupling reactions.

Table 1: Effect of Base on Heck Reaction Yield

Reaction Conditions: Aryl halide, olefin, Pd catalyst, base, solvent, temperature.

EntryBaseSolventTemperature (°C)Yield (%)Reference
1K₃PO₄THF4017[8]
2K₂CO₃THF6046[8]
3K₂CO₃DMF10084[8]
4NaOAcDMF10066 (product 1), 29 (product 2)[9]

Table 2: Yields in Buchwald-Hartwig Amination with Different Catalytic Systems

Reaction Conditions: Aryl halide, amine, Pd precursor, ligand, base, solvent.

EntryLigandBaseYield (%)Reference
1tBuXPhosNot specified77[11]
2XPhosNot specifiedQuantitative[11]
3SPhosNot specifiedQuantitative[11]
4BrettPhosNot specifiedQuantitative[11]
5RuPhosNot specifiedQuantitative[11]

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), and a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand, Bis(tri-o-tolylphosphine) (P(o-tolyl)₃, 0.04 mmol).

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen). Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Add the catalyst mixture to the reaction vessel. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl amine.

Visualizing the Role of the Base

The following diagrams illustrate the catalytic cycles for key reactions, highlighting the step where the base is involved.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_base pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (+ Ar-X) amine_coordination [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ oa_complex->amine_coordination Amine Coordination (+ HNR'R'') deprotonation [Ar-Pd(II)(NR'R'')L₂] amine_coordination->deprotonation Deprotonation (+ Base) reductive_elimination Ar-NR'R'' deprotonation->reductive_elimination Reductive Elimination Base Base-H⁺ reductive_elimination->pd0 Catalyst Regeneration

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_boron pd0 Pd(0)L₂ oa_complex [R¹-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (+ R¹-X) transmetalation_complex [R¹-Pd(II)(R²)L₂] oa_complex->transmetalation_complex Transmetalation reductive_elimination R¹-R² transmetalation_complex->reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base boronate->oa_complex Activation

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Heck_Reaction cluster_cycle Catalytic Cycle cluster_base pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (+ Ar-X) insertion_complex [Ar-CH₂-CH(R)-Pd(II)(X)L₂] oa_complex->insertion_complex Olefin Insertion beta_hydride_elimination [H-Pd(II)(X)L₂] insertion_complex->beta_hydride_elimination β-Hydride Elimination (+ Ar-CH=CHR) beta_hydride_elimination->pd0 Reductive Elimination (+ Base) Base_HX Base-H⁺X⁻

Caption: Catalytic cycle for the Heck reaction.

References

Technical Support Center: Solvent Effects on the Efficiency of Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(tri-o-tolylphosphine)palladium(0) [Pd(P(o-tolyl)₃)₂]. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data on the impact of solvents on the efficiency of cross-coupling reactions catalyzed by this versatile palladium complex.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with Bis(tri-o-tolylphosphine)palladium(0) showing low or no conversion?

A1: Low or no conversion in cross-coupling reactions can stem from several factors. Key areas to investigate include:

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction.[1]

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical. Trace water or other impurities can deactivate the catalyst. Ensure solvents are anhydrous and reagents are of high purity.[1]

  • Catalyst and Ligand Choice: While using the pre-formed Bis(tri-o-tolylphosphine)palladium(0) is generally reliable, ensure its quality. If generating the catalyst in situ from a Pd(II) source and P(o-tolyl)₃, the reduction to Pd(0) might be incomplete.

  • Solubility Issues: Poor solubility of any reaction component (substrate, base, or catalyst) in the chosen solvent is a frequent and often underestimated cause of reaction failure.[1]

Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into palladium metal. This is a common deactivation pathway. To prevent this:

  • Ligand Concentration: An insufficient amount of the phosphine ligand relative to the palladium can lead to the formation of poorly-ligated, unstable palladium species that are prone to aggregation.

  • Solvent Choice: The solvent can influence the stability of the catalytic species. In some cases, coordinating solvents can stabilize the palladium complex and prevent decomposition. However, some solvents like THF have been anecdotally reported to promote the formation of palladium black under certain conditions.

  • Temperature: High reaction temperatures can accelerate catalyst decomposition. Consider running the reaction at a lower temperature if palladium black formation is observed.

Q3: What are common side reactions, and how can the solvent choice influence them?

A3: Common side reactions in palladium-catalyzed cross-coupling reactions include:

  • Homocoupling: The self-coupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide. The presence of oxygen can promote homocoupling.

  • Protodeboronation (in Suzuki reactions): The cleavage of the C-B bond of the boronic acid by a proton source. This is often promoted by moisture and certain basic or acidic conditions.

  • β-Hydride Elimination (in Heck reactions): This can lead to the formation of undesired olefin isomers.

The choice of solvent can influence the rates of these side reactions relative to the desired cross-coupling reaction. For instance, the polarity of the solvent can affect the stability of intermediates and transition states, thereby altering the selectivity of the reaction.

Q4: How does solvent polarity affect the efficiency of the reaction?

A4: Solvent polarity can have a significant impact on the reaction rate and selectivity.[2] Polar solvents can stabilize charged intermediates and transition states, which can be beneficial for certain steps in the catalytic cycle, such as oxidative addition.[3] For example, the dissociation of palladium acetate trimers into active monomers is proportional to the dipole moment of the solvent.[2] However, the effect of polarity is not always straightforward and can depend on the specific reaction and substrates involved. In some cases, nonpolar solvents may be preferred.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Explanation
Poor Solubility of Base Switch to a more soluble base (e.g., Cs₂CO₃, K₃PO₄) or use a solvent system that improves solubility (e.g., addition of water).The base is crucial for the transmetalation step, and its poor solubility can significantly slow down or halt the reaction.[1]
Catalyst Deactivation Ensure rigorous degassing of solvents and reagents. Use fresh, high-quality catalyst.Oxygen can oxidize the active Pd(0) species to inactive Pd(II).[1]
Inefficient Transmetalation Add a small amount of water to the reaction mixture, especially when using inorganic bases.Water can facilitate the formation of the active boronate species, which undergoes transmetalation more readily.
Protodeboronation Use anhydrous solvents and a milder base. Monitor the reaction time to avoid prolonged exposure of the boronic acid to the reaction conditions.This side reaction consumes the boronic acid and reduces the yield of the desired product.
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., toluene, dioxane, THF, DMF).The optimal solvent depends on the specific substrates and can significantly impact the reaction rate and yield.
Issue 2: Low Efficiency in Heck Reaction
Potential Cause Troubleshooting Step Explanation
Slow Oxidative Addition Use a more polar solvent like DMF or NMP.Polar aprotic solvents can accelerate the oxidative addition of the aryl halide to the Pd(0) center.[2]
Catalyst Decomposition Lower the reaction temperature. Ensure an adequate ligand-to-palladium ratio.High temperatures can lead to the formation of palladium black.
Base-Induced Side Reactions Screen different bases (e.g., organic amines like Et₃N vs. inorganic bases like K₂CO₃).The choice of base can influence the reaction pathway and the formation of byproducts.
Poor Regioselectivity Modify the solvent or add additives.The solvent can influence the regioselectivity of the olefin insertion step.
Olefin Isomerization Use milder reaction conditions or a different base.Base-induced isomerization of the product can occur, especially at high temperatures.
Issue 3: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Explanation
Poor Solubility Switch to a solvent that better solubilizes all reaction components, such as dioxane or toluene.Insolubility of the amine, aryl halide, or base is a common reason for incomplete reactions.[1][4]
Weak Base Use a stronger base like NaOtBu or LHMDS, ensuring it is fresh and handled under inert conditions.The base is required to deprotonate the amine and facilitate the catalytic cycle.
Catalyst Inhibition Ensure the absence of coordinating impurities in the starting materials or solvent.Certain functional groups can coordinate to the palladium center and inhibit catalysis.
Steric Hindrance For sterically demanding substrates, a higher reaction temperature or a longer reaction time may be necessary.The bulky tri-o-tolylphosphine ligand can be beneficial for sterically hindered couplings, but optimization is still required.
Aryl Chloride Substrates Aryl chlorides are less reactive than bromides or iodides. Higher temperatures and sometimes different ligand systems may be necessary.The C-Cl bond is stronger and its oxidative addition is often the rate-limiting step.

Quantitative Data on Solvent Effects

The following tables summarize the impact of different solvents on the efficiency of cross-coupling reactions involving the P(o-tolyl)₃ ligand.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling Yield

SolventBaseTemperature (°C)Time (h)Yield (%)Reference
1-Butanol (aq.)K₂CO₃Not specifiedNot specified94[5]
DMAc (aq.)K₂CO₃Not specifiedNot specified>80[5]
Toluene/H₂OK₃PO₄1001100[6]
Dioxane/H₂OK₃PO₄1001100[6]
DMF/H₂OK₃PO₄100195[6]
THF/H₂OK₃PO₄100180[6]

Data in Table 1 is for Suzuki-Miyaura reactions using P(o-tolyl)₃ or a related bulky phosphine ligand and a palladium source, as direct comparative data for a wide range of solvents with Bis(tri-o-tolylphosphine)palladium(0) is limited.

Table 2: Solvent Effects on Heck Reaction Efficiency

SolventBaseTemperature (°C)Time (h)Conversion/Yield (%)Reference
DMFK₂CO₃100195 (Conversion)[7]
DMF/H₂O (4:1)K₂CO₃1002100 (Conversion), 79 (Yield)[7]
NMPK₂CO₃100Not specifiedHigh YieldGeneral observation
DioxaneEt₃N120Not specifiedHigh YieldGeneral observation
TolueneNaOAc110Not specifiedGood YieldGeneral observation

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), and Bis(tri-o-tolylphosphine)palladium(0) (0.01-0.05 mmol, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1, 0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[3]

Protocol 2: General Procedure for Heck Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 mmol, 1.0 equiv), the olefin (1.2 mmol, 1.2 equiv), the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv), and Bis(tri-o-tolylphosphine)palladium(0) (0.01-0.05 mmol, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., DMF or dioxane, 0.2 M).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter to remove insoluble salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.[8]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and Bis(tri-o-tolylphosphine)palladium(0) (0.01-0.05 mmol, 1-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or GC/LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, and quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-B(OR)₂ + Base Ar-Pd(II)-R_L2 Ar-Pd(II)(L)₂-R' Transmetalation->Ar-Pd(II)-R_L2 X-B(OR)₂ Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Reaction Efficiency Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent/Solvent Purity Start->Check_Reagents Check_Solubility Assess Solubility of All Components Start->Check_Solubility Optimize_Base Screen Different Bases Check_Inert->Optimize_Base Check_Reagents->Optimize_Base Optimize_Solvent Screen Different Solvents Check_Solubility->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Solvent->Optimize_Temp Success Improved Efficiency Optimize_Temp->Success Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X_L Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X_L Amine_Coordination Amine Coordination Ar-Pd(II)-X_L->Amine_Coordination HNR'R'' Ar-Pd(II)-Amine_L [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ Amine_Coordination->Ar-Pd(II)-Amine_L Deprotonation Deprotonation Ar-Pd(II)-Amine_L->Deprotonation Base Ar-Pd(II)-Amido_L Ar-Pd(II)(L)(NR'R'') Deprotonation->Ar-Pd(II)-Amido_L - Base-H⁺X⁻ Reductive_Elimination Reductive Elimination Ar-Pd(II)-Amido_L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

References

Technical Support Center: Activation of Bis(tri-o-tolylphosphine)palladium(II) Precatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the activation and use of bis(tri-o-tolylphosphine)palladium(II) precatalysts, such as dichlorobis(tri-o-tolylphosphine)palladium(II) (Pd(P(o-tolyl)3)2Cl2). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the activation and application of bis(tri-o-tolylphosphine)palladium(II) precatalysts in cross-coupling reactions.

Question Potential Cause Troubleshooting Solution
Why is my reaction showing low or no conversion? 1. Incomplete Precatalyst Activation: The Pd(II) precatalyst has not been effectively reduced to the active Pd(0) species. This is a common issue when using Pd(II) sources.[1]a. Base Selection & Strength: Ensure you are using an appropriate base. For many cross-coupling reactions, stronger bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are required to facilitate the reduction of the Pd(II) center. Weaker bases may be insufficient.[2][3] b. Pre-activation Step: Consider a pre-activation step by stirring the Pd(II) precatalyst and phosphine ligand with the base in the reaction solvent for a short period before adding the substrates. c. Temperature: Ensure the reaction temperature is adequate for activation. Some activations require heating to initiate the reduction.
2. Catalyst Inhibition or Decomposition: The active catalyst is being deactivated during the reaction.a. Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands. b. Ligand Degradation: The P(o-tolyl)₃ ligand can be susceptible to oxidation. Ensure it is handled under an inert atmosphere.
3. Poor Substrate Reactivity: The aryl halide or other coupling partner is not reactive enough under the chosen conditions.a. Ligand Choice: While using the P(o-tolyl)₃ ligand, ensure it is appropriate for your specific substrate. For very unreactive aryl chlorides, more specialized, electron-rich, and bulky phosphine ligands might be necessary.[4] b. Additives: In some cases, additives can promote the reaction. For example, the presence of water can sometimes be beneficial in Suzuki-Miyaura reactions.[5]
I'm observing the formation of side products, such as homocoupling of the boronic acid (in Suzuki reactions). What is the cause? 1. Presence of Oxidants: Oxygen in the reaction mixture can lead to oxidative homocoupling of boronic acids.[6]a. Rigorous Degassing: Improve your degassing procedure (e.g., use multiple freeze-pump-thaw cycles or sparge with argon for an extended period).
2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions can become more prevalent.a. Base and Solvent Optimization: The choice of base and solvent system is crucial for efficient transmetalation in Suzuki reactions. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., toluene/water, dioxane/water) is recommended.[2][7]
My reaction starts but then stalls. Why? 1. Catalyst Deactivation: The active catalyst may be forming inactive palladium black or other aggregates over time.[5]a. Ligand-to-Palladium Ratio: An excess of the phosphine ligand can sometimes stabilize the active catalyst and prevent aggregation. b. Concentration: Running the reaction at a lower concentration might disfavor catalyst aggregation.
2. Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting further catalytic turnover.a. Monitor Reaction Progress: If product inhibition is suspected, it may be necessary to run the reaction to partial completion and isolate the product.
How do I know if my precatalyst has been successfully activated? Visual Observation: A color change is often indicative of a change in the palladium oxidation state. Pd(P(o-tolyl)3)2Cl2 is typically a yellow to orange solid, and the formation of a darker, often brown or black, solution can indicate the generation of Pd(0) species.Note: While a color change is a good indicator, the formation of palladium black (a coarse black precipitate) suggests catalyst decomposition rather than the formation of the desired active species.

Quantitative Data on Precatalyst Activation

The efficiency of the activation of bis(tri-o-tolylphosphine)palladium(II) precatalysts is highly dependent on the reaction conditions. The following tables provide illustrative data on how different bases and solvents can affect the outcome of cross-coupling reactions.

Table 1: Illustrative Comparison of Bases in a Suzuki-Miyaura Coupling

Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl Catalyst System: 2 mol% Pd(OAc)₂ / 4 mol% P(o-tolyl)₃ Conditions: Toluene/H₂O (4:1), 100 °C, 12 h

Base Yield (%) Observations
K₃PO₄85Often a reliable choice for Suzuki couplings, providing good yields.
K₂CO₃78A common and effective base, though sometimes less reactive than K₃PO₄.[3]
Na₂CO₃98Can be a highly effective base, in some cases outperforming other carbonates.[3]
Cs₂CO₃82Its higher solubility in organic solvents can be advantageous for challenging substrates.
NaOH70A strong base, but its high basicity can sometimes lead to side reactions.[2]
Et₃N (Triethylamine)<10Generally not effective for promoting the transmetalation step in Suzuki reactions.[8]

Note: The data in this table is representative and compiled from general trends observed in Suzuki-Miyaura reactions.[2][3][8] Actual yields will vary depending on the specific substrates and precise reaction conditions.

Table 2: Illustrative Effect of Solvent in a Heck Reaction

Reaction: Iodobenzene + Styrene → trans-Stilbene Catalyst System: 1 mol% Pd(OAc)₂ / 2 mol% P(o-tolyl)₃ Base: Et₃N Conditions: 100 °C, 6 h

Solvent Yield (%) Observations
DMF95A polar aprotic solvent that often gives excellent results in Heck reactions.[9]
Toluene88A common non-polar solvent, also effective for Heck couplings.
1,4-Dioxane92Another suitable solvent for this type of reaction.
Acetonitrile (CH₃CN)85Can be a good solvent choice, though sometimes less effective than DMF.
THF75Generally gives lower yields compared to higher boiling point solvents for this reaction.

Note: This table illustrates general solvent effects in Heck reactions.[9][10] The optimal solvent should be determined experimentally for each specific substrate combination.

Detailed Experimental Protocols

Protocol 1: In Situ Activation of Pd(P(o-tolyl)3)2Cl2 for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the in situ generation of the active Pd(0) catalyst from Pd(P(o-tolyl)3)2Cl2 and its use in a typical Suzuki-Miyaura coupling.

Materials:

  • Dichlorobis(tri-o-tolylphosphine)palladium(II) (Pd(P(o-tolyl)3)2Cl2)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent: Degassed 1,4-Dioxane and water (4:1 mixture, 5 mL)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the dichlorobis(tri-o-tolylphosphine)palladium(II) (0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Situ Activation for a Heck Reaction

This protocol is adapted from a procedure using Pd(OAc)₂ and P(o-tolyl)₃, which generates a similar active species in situ.[11]

Materials:

  • Dichlorobis(tri-o-tolylphosphine)palladium(II) (Pd(P(o-tolyl)3)2Cl2) (or Pd(OAc)₂ and P(o-tolyl)₃)

  • Aryl bromide (e.g., 4-bromophenol, 8.7 mmol)

  • Olefin (e.g., styrene, 10.8 mmol)

  • Base and Solvent (e.g., triethylamine, 10 mL)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen)

Procedure:

  • Vessel Preparation: To a round-bottom flask, add the aryl bromide (8.7 mmol) and the solvent/base (triethylamine, 10 mL).

  • Reagent Addition: Add the olefin (10.8 mmol) to the solution at room temperature.

  • Catalyst Addition: Add the dichlorobis(tri-o-tolylphosphine)palladium(II) (0.087 mmol, 1 mol%). If starting from Pd(OAc)₂, add Pd(OAc)₂ (0.087 mmol) and tri(o-tolyl)phosphine (0.174 mmol, 2 mol%).

  • Inert Atmosphere: Purge the flask with nitrogen.

  • Reaction: Heat the reaction mixture to 100 °C and stir overnight under a nitrogen atmosphere.

  • Work-up: After cooling, quench the reaction by adding it to 1 M HCl (aq.) (100 mL) at a temperature below 15 °C. Add diethyl ether (100 mL) and stir. Separate the layers and extract the aqueous phase with diethyl ether (50 mL).

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. The crude product can then be purified, for example, by recrystallization.[11]

Visualizing the Activation and Catalytic Cycle

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways in the activation of the precatalyst and the subsequent cross-coupling reaction.

Activation Pathway

This diagram shows the reduction of the Pd(II) precatalyst to the active Pd(0) species, which is a crucial first step for the catalytic cycle to begin.

G pd_ii_prec Pd(II) Precatalyst (e.g., Pd(P(o-tolyl)₃)₂Cl₂) pd_0_active Active Pd(0) Species (L₂Pd⁰) pd_ii_prec->pd_0_active Reduction base Base (e.g., K₃PO₄, NaOtBu) base->pd_ii_prec Required for activation ligand P(o-tolyl)₃ Ligand ligand->pd_ii_prec G pd0 Active L₂Pd(0) oxidative_addition Oxidative Addition Complex (L₂Pd(II)(Ar)X) pd0->oxidative_addition Oxidative Addition transmetalation Transmetalation Intermediate oxidative_addition->transmetalation Transmetalation reductive_elimination Reductive Elimination Precursor transmetalation->reductive_elimination Isomerization (often required) reductive_elimination->pd0 Reductive Elimination product Product (Ar-Ar') reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition coupling_partner Coupling Partner (e.g., Ar'B(OH)₂) coupling_partner->transmetalation

References

Validation & Comparative

Bis(tri-o-tolylphosphine)palladium(0) vs Pd(PPh3)4 catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Bis(tri-o-tolylphosphine)palladium(0) and Pd(PPh3)4 Catalytic Activity

In the realm of palladium-catalyzed cross-coupling reactions, the choice of catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of a chemical transformation. Among the plethora of available catalysts, Bis(tri-o-tolylphosphine)palladium(0) [Pd(P(o-tolyl)3)2] and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are two widely recognized precatalysts. This guide provides a detailed comparison of their catalytic activity, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed catalyst selections.

The fundamental difference between these two catalysts lies in the phosphine ligands attached to the palladium(0) center. Tri-o-tolylphosphine (P(o-tolyl)3) is both sterically bulkier and more electron-donating than triphenylphosphine (PPh3) due to the presence of methyl groups at the ortho positions of the phenyl rings. These steric and electronic properties significantly influence the key steps of the catalytic cycle—oxidative addition and reductive elimination—thereby affecting the overall catalytic activity.

Comparative Performance in Cross-Coupling Reactions

The catalytic efficacy of Pd(P(o-tolyl)3)2 and Pd(PPh3)4 varies depending on the specific type of cross-coupling reaction. Below is a summary of their performance in several key transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds. The development of this reaction saw the use of catalyst systems of different "generations," each offering broader scope and milder conditions.

The first-generation catalyst system, developed in the mid-1990s, often utilized palladium complexes with P(o-tolyl)3.[1][2] This system was found to be particularly effective for the coupling of secondary amines (both cyclic and acyclic) with various aryl bromides.[1] However, it was generally less effective for coupling primary amines due to competing hydrodehalogenation side reactions.[1] Early work by Migita and coworkers in 1983, which laid the groundwork for this field, used a related PdCl2[P(o-tolyl)3]2 catalyst for coupling aryl bromides with aminostannanes.[1][2][3] In contrast, early attempts to use Pd(PPh3)4 for similar C-N bond formations were often unsuccessful in achieving catalytic turnover.[1][3]

ReactionAryl HalideAmineCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Buchwald-HartwigAryl BromideSecondary AminePd[P(o-tolyl)3]2 (in situ)NaOt-BuToluene~100-Good to Excellent[1]
Buchwald-HartwigAryl BromidePrimary AminePd[P(o-tolyl)3]2 (in situ)NaOt-BuToluene~100-Generally Poor[1]
C-N CouplingAryl BromideN,N-diethylamino-tributyltinPdCl2[P(o-tolyl)3]2-Toluene1003Good to Excellent[3]
C-N Coupling4-Aryl Pyridine-Pd(PPh3)4 (stoichiometric)----Successful[3]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon (C-C) bonds. The choice of phosphine ligand is crucial for achieving high yields and turnover numbers. The bulkier and more electron-donating nature of P(o-tolyl)3 compared to PPh3 can enhance catalytic activity. Studies have shown that tolylphosphine ligands, particularly those with ortho-methyl groups, can lead to high conversions and turnovers in Suzuki reactions. The increased steric bulk is thought to facilitate the reductive elimination step, which is often rate-limiting. While Pd(PPh3)4 is a reliable and widely used catalyst, it can be less reactive, potentially due to a slow pre-dissociation step of the phosphine ligands to generate the active catalytic species.

ReactionAryl HalideBoronic Acid/EsterCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki4-BromoacetophenonePhenylboronic acidPd(OAc)2 + P(o-tolyl)2PhK3PO4Dioxane801>98
Suzuki4-Bromoanisole3-Tolylboronic acidPd(PPh3)4K2CO3Toluene/Water90-11012-2475-85[4]
SuzukiIodo CompoundBoronic AcidPd(PPh3)4K3PO4DMF85553[5]
SuzukiPropargylic CarbonatesBoronic AcidsPd2(dba)3 + P(o-tolyl)3K2CO3THFRT0.5-381-98[6]
Heck Reaction

In the Heck reaction, which forms C-C bonds between aryl halides and alkenes, both PPh3 and P(o-tolyl)3 are commonly used as ligands.[7][8] The active catalyst is typically a 14-electron Pd(0) species, such as Pd(PR3)2.[9] Pd(PPh3)4 is a stable 18-electron complex and must first dissociate two phosphine ligands to enter the catalytic cycle, which can sometimes be a slow process.[9] In contrast, catalyst precursors that more readily generate the active Pd(0)L2 species are often more efficient.[10] The bulkier P(o-tolyl)3 can promote the formation of reactive monophosphine-ligated Pd(0) species, which can be highly active.[11]

ReactionAryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Notes
HeckAryl HalidesAlkenesPd source + P(o-tolyl)3Organic/InorganicDMF, Toluene, etc.>100P(o-tolyl)3 is a common ligand choice.[7][8]
HeckAryl HalidesAlkenesPd(PPh3)4Organic/InorganicDMF, Toluene, etc.>100A common precatalyst, but may require thermal dissociation of ligands.[9][12]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is a generalized procedure based on common literature methods.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh3)4 or in situ generated from Pd(OAc)2 and P(o-tolyl)3) (0.01-0.05 mmol, 1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, DMF) (5-10 mL)

  • Water (if using a two-phase system)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and palladium catalyst.

  • Seal the flask with a septum or cap.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycle for cross-coupling reactions and a typical experimental workflow.

G General Catalytic Cycle for Suzuki Coupling A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate (Ar-Pd(II)-X)L2 A->B + Ar-X C Transmetalation Intermediate (Ar-Pd(II)-R')L2 B->C + R'-B(OR)2 + Base C->A Reductive Elimination D Product (Ar-R') C->D E Aryl Halide (Ar-X) F Organoboron Reagent (R'-B(OR)2) G Base G Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC/GC) D->E F 6. Quench and Extract E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Isolated Product H->I

References

A Comparative Guide to Palladium Catalysts: Bis(tri-o-tolylphosphine)palladium(0) vs. Buchwald Ligand Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools for these transformations. The choice of catalyst system—specifically the palladium source and the ancillary ligand—is critical to the success, efficiency, and scope of these reactions.

This guide provides an objective comparison between a classical, pre-formed palladium(0) catalyst, Bis(tri-o-tolylphosphine)palladium(0) (Pd[P(o-tolyl)₃]₂), and the versatile, high-performance catalyst systems generated from Buchwald ligands . We present available experimental data, detailed reaction protocols, and visual diagrams to assist researchers in selecting the appropriate catalyst for their synthetic needs.

Overview of the Catalyst Systems

Bis(tri-o-tolylphosphine)palladium(0) is a specific, well-defined Pd(0) complex. As a pre-formed catalyst, it can be directly added to a reaction mixture without the need for an in situ reduction step. The tri-o-tolylphosphine ligand is a bulky, electron-rich monophosphine that facilitates the key steps of the catalytic cycle. Historically, it was instrumental in the early development of C-N bond-forming reactions[1].

Buchwald ligands represent a large, continuously evolving family of electron-rich biaryl phosphine ligands. These are not used as pre-formed, isolated palladium complexes in the same way. Instead, they are typically combined with a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), to generate the active Pd(0) catalyst in situ. More recently, "precatalysts" have been developed where the Buchwald ligand is part of a stable Pd(II) complex that rapidly generates the active Pd(0) species under the reaction conditions. These systems are renowned for their high catalytic activity, broad substrate scope (especially with challenging aryl chlorides), and the ability to function at very low catalyst loadings[2][3].

Performance Comparison in Cross-Coupling Reactions

A direct, head-to-head comparison of these two catalyst systems under identical conditions is scarce in the literature, reflecting the evolution of the field towards the more active and versatile Buchwald ligand systems. However, by collating data from various studies, we can establish a clear picture of their respective capabilities.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a premier method for synthesizing biaryl compounds. The performance of a catalyst is often benchmarked by its ability to couple challenging substrates, such as electron-rich and sterically hindered aryl chlorides.

Quantitative Data Summary: Suzuki-Miyaura Coupling

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Cat. Loading (mol%)Yield (%)Reference
Pd(OAc)₂ / XPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄THF/MeOHAmbientNot specified0.584[4]
Pd[P(o-tolyl)₃]₂ 4-BromoacetophenonePhenylboronic acidNa₂CO₃Toluene/Water100Not specified1.0>95

Note: The experimental conditions for the two catalyst systems are not identical, which precludes a direct performance comparison. The data illustrates typical conditions and achievable yields for each system with representative substrates. Notably, the Buchwald system is effective for an aryl chloride at room temperature, while the provided example for the P(o-tolyl)₃ system uses a more reactive aryl bromide at a higher temperature.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The initial breakthroughs in this area utilized P(o-tolyl)₃ as a ligand[1]. However, subsequent generations of Buchwald ligands have dramatically expanded the scope and efficiency of this reaction.

Quantitative Data Summary: Buchwald-Hartwig Amination

Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Cat. Loading (mol%)Yield (%)Reference
Pd₂(dba)₃ / XPhos 4-ChlorotolueneMorpholineNaOtBuTolueneReflux (110)61.5 (Pd) / 3.0 (Ligand)94[5]
Pd[P(o-tolyl)₃]₂ / CyPF-tBu *4-ChlorotolueneAmmonium SulfateNaOtBu1,4-Dioxane100121.085

Note: In this case, Pd[P(o-tolyl)₃]₂ was used as a Pd(0) source in conjunction with a more advanced Josiphos ligand (CyPF-tBu). This highlights a common use for Pd[P(o-tolyl)₃]₂ as a general-purpose Pd(0) precursor, but the reactivity is dominated by the more specialized ligand. The "first-generation" system using only P(o-tolyl)₃ was generally limited to aryl bromides and secondary amines[1].

Experimental Protocols

Reproducibility is crucial for scientific advancement. The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using the respective catalyst systems.

Protocol 1: Suzuki-Miyaura Coupling with a Buchwald Ligand System

This protocol describes the coupling of 4-chlorotoluene and phenylboronic acid using an in-situ generated catalyst from Pd(OAc)₂ and the XPhos ligand.

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

Procedure:

  • In an oven-dried vial under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.0025 mmol, 0.5 mol%) and XPhos (0.003 mmol, 0.6 mol%).

  • Add 4-chlorotoluene (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.55 mmol, 1.1 equiv.), and potassium phosphate (0.55 mmol, 1.1 equiv.).

  • To the vial, add anhydrous THF (0.05 mL) and anhydrous methanol (0.95 mL).

  • Seal the vial and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Buchwald Ligand System

This protocol details the coupling of 4-chlorotoluene and morpholine using an in-situ generated catalyst from Pd₂(dba)₃ and the XPhos ligand[5].

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried, two-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.0316 mmol, 1.5 mol% Pd), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).

  • Add 5 mL of degassed, anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) to the mixture.

  • Heat the resulting mixture to reflux (approx. 110 °C) with vigorous stirring for 6 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of water.

  • Separate the organic layer, wash with water (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the product.

Mechanistic Insights and Workflow Visualization

The power of palladium-catalyzed cross-coupling lies in a well-defined catalytic cycle. While the specific rates and efficiencies vary, the fundamental steps are conserved across both catalyst systems.

Suzuki_Miyaura_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pd2_intermediate Ar-Pd(II)L₂-X pd0->pd2_intermediate oxidative_addition Oxidative Addition oxidative_addition->pd2_intermediate diarylpalladium Ar-Pd(II)L₂-Ar' pd2_intermediate->diarylpalladium transmetalation Transmetalation transmetalation->diarylpalladium diarylpalladium->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd0 aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation product Ar-Ar' product->reductive_elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The practical steps for setting up a reaction differ slightly depending on whether a pre-formed catalyst or an in-situ generated system is used.

Experimental_Workflow cluster_preformed Pre-formed Catalyst Workflow (e.g., Pd[P(o-tolyl)₃]₂) cluster_insitu In-Situ Catalyst Generation Workflow (e.g., Buchwald Ligand System) a1 Weigh Substrates, Base, and Catalyst a2 Add Solvent a1->a2 a3 Heat and Stir a2->a3 b1 Weigh Pd Precursor and Ligand b2 Add Solvent, Stir to Pre-form b1->b2 b3 Add Substrates and Base b2->b3 b4 Heat and Stir b3->b4

Caption: Comparison of experimental workflows for different catalyst systems.

The family of Buchwald biaryl phosphine ligands is extensive, with different generations and variations tailored for specific applications.

Buchwald_Ligands parent Buchwald Ligands (Bulky, Electron-Rich Biaryl Phosphines) gen1 Simple Biaryl Phosphines (e.g., DavePhos) parent->gen1 gen2 Highly Sterically Hindered (e.g., XPhos, SPhos) parent->gen2 gen3 Specialized for Challenging Substrates (e.g., BrettPhos) parent->gen3

Caption: Simplified classification of Buchwald ligands.

Summary and Recommendations

FeatureBis(tri-o-tolylphosphine)palladium(0)Buchwald Ligand Systems
Catalyst Form Pre-formed, well-defined Pd(0) complex.Ligand combined with a Pd precursor to form the active catalyst in situ or as a stable Pd(II) precatalyst.
Activity Moderate. Generally effective for aryl bromides and iodides. Less reactive for aryl chlorides.Very high. Capable of activating challenging substrates like aryl chlorides, often at room temperature and with extremely low catalyst loadings[3].
Substrate Scope More limited. The "first generation" catalyst for amination struggled with primary amines[1].Extremely broad. A wide array of ligands have been developed to couple virtually any amine or boronic acid with various (hetero)aryl halides[2].
Handling Air-sensitive, requires careful handling under an inert atmosphere.Ligands and precatalysts are often air- and moisture-stable solids, simplifying reaction setup[2].
Cost Generally less expensive per gram than specialized Buchwald ligands.Ligands and precatalysts can be more expensive, but high activity allows for very low loadings, potentially reducing overall cost per reaction.
Versatility Can be used as a general Pd(0) source with other, more active ligands.Highly tunable. The specific ligand can be chosen to optimize a particular transformation.

Bis(tri-o-tolylphosphine)palladium(0) is a historically significant catalyst that remains a useful, general-purpose source of Pd(0). It can be effective for less demanding cross-coupling reactions, particularly with aryl bromides. Its primary limitations are its air sensitivity and lower catalytic activity compared to modern systems, especially for the activation of aryl chlorides.

Buchwald ligand systems represent the current state-of-the-art for a vast range of palladium-catalyzed cross-coupling reactions. Their key advantages are exceptionally high activity, broad substrate scope, and operational simplicity due to the air-stability of the ligands and precatalysts. For challenging transformations, reactions requiring low catalyst loadings, or the coupling of aryl chlorides, a Buchwald ligand system is almost always the superior choice. The extensive library of available ligands provides unparalleled tunability, allowing researchers to find an optimal solution for nearly any synthetic challenge.

References

A Comparative Guide: Tri-o-tolylphosphine vs. Triphenylphosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and catalysis, the judicious selection of phosphine ligands is paramount to the success of transition metal-catalyzed reactions. The steric and electronic properties of these ligands profoundly influence catalyst activity, stability, and selectivity. This guide presents an objective comparison of two widely utilized triarylphosphine ligands: tri-o-tolylphosphine (TOTP) and triphenylphosphine (TPP), with a focus on experimental data to inform ligand selection.

Key Distinctions: Steric Hindrance and Electronic Nature

The primary difference between tri-o-tolylphosphine and triphenylphosphine lies in their steric bulk, a feature quantified by the Tolman cone angle (θ). The methyl groups in the ortho position of the tolyl substituents in TOTP create significantly more steric hindrance around the phosphorus atom compared to the unsubstituted phenyl rings of TPP. This increased bulk can be advantageous in many catalytic applications. While both are electron-donating, the electronic properties can also be subtly influenced by the substitution on the aryl rings.

Table 1: Comparison of Ligand Properties

PropertyTri-o-tolylphosphine (TOTP)Triphenylphosphine (TPP)Implication
Tolman Cone Angle (θ) 194°[1]145°[2][3]TOTP is significantly more sterically hindered, which can promote reductive elimination and stabilize low-coordinate metal centers.
Tolman Electronic Parameter (TEP) (ν) [cm⁻¹] Not widely reported2068.9[2]A lower TEP value indicates stronger net electron donation. While not readily available for TOTP, the methyl groups are generally considered electron-donating, suggesting it is at least as, if not more, electron-rich than TPP.

Performance in Catalysis: A Data-Driven Comparison

The choice between TOTP and TPP is highly dependent on the specific reaction. The greater steric bulk of TOTP can lead to improved catalytic activity in certain cross-coupling reactions.

Heck Reaction

The Heck reaction, a cornerstone of C-C bond formation, benefits from the use of bulky phosphine ligands.[4][5]

Table 2: Performance in a Representative Heck Reaction

LigandCatalyst SystemSubstratesProductYieldReference
Tri-o-tolylphosphine Pd(OAc)₂4-Bromophenol and Styrenetrans-4-Hydroxystilbene57%[6][6]
Triphenylphosphine Pd(OAc)₂Aryl Halide and AlkeneSubstituted AlkeneVaries[5][7]

While a direct comparative yield under identical conditions is not available in the cited literature, the use of TOTP in the Heck reaction is well-established for its ability to promote efficient catalysis.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another key palladium-catalyzed reaction where ligand choice is critical. Bulky, electron-rich phosphines are known to be effective.[2] TOTP has been shown to be a highly efficient ligand for the Suzuki coupling of propargylic carbonates with boronic acids at room temperature.[8][9] In some instances, tolylphosphines have demonstrated higher conversions and turnovers compared to ortho-unsubstituted phosphines like TPP.

Experimental Protocols

Representative Heck Reaction Using Tri-o-tolylphosphine

Objective: To synthesize trans-4-hydroxystilbene via a palladium-catalyzed Heck reaction.[6]

Materials:

  • 4-Bromophenol

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (TOTP)

  • Triethylamine (Et₃N)

  • 1 M HCl (aq)

  • Diethyl ether

  • Sodium sulfate

  • Toluene

Procedure:

  • In a suitable reaction vessel, dissolve 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL).

  • Successively add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) at room temperature.

  • Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.

  • After cooling, add the reaction mixture to 1 M HCl (aq) (100 mL) at a temperature below 15 °C.

  • Add diethyl ether (100 mL) and stir the mixture for 10 minutes.

  • Separate the organic layer, and extract the aqueous phase with diethyl ether (50 mL).

  • Combine the organic layers, dry over sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the residue from toluene to yield trans-4-hydroxystilbene as a pale brown solid (0.97 g, 57% yield).[6]

Logical Workflow for Ligand Selection

The decision to use TOTP over TPP can be guided by the specific requirements of the catalytic cycle.

ligand_selection cluster_ligand_properties Ligand Properties cluster_catalytic_step Key Catalytic Step cluster_outcome Desired Outcome TOTP Tri-o-tolylphosphine (TOTP) RE Reductive Elimination TOTP->RE High Steric Bulk (194°) Promotes TPP Triphenylphosphine (TPP) TPP->RE Moderate Steric Bulk (145°) Less Effective Promotion Outcome Improved Yield/ Turnover RE->Outcome

Caption: Influence of ligand steric bulk on reductive elimination.

Conclusion

Tri-o-tolylphosphine's primary advantage over triphenylphosphine stems from its significantly greater steric bulk. This property can be highly beneficial in promoting key steps in catalytic cycles, such as reductive elimination, which is often rate-limiting in cross-coupling reactions. The increased steric hindrance can also help to stabilize the active catalytic species and prevent the formation of undesirable side products. While triphenylphosphine remains a versatile and widely used ligand, for challenging coupling reactions or when seeking to optimize catalyst turnover, tri-o-tolylphosphine presents a powerful alternative that can lead to improved reaction outcomes. The choice of ligand should always be made in the context of the specific substrates and desired transformation, with empirical testing being the ultimate arbiter of performance.

References

A Comparative Guide to the Substrate Scope of Bis(tri-o-tolylphosphine)palladium(0) versus Other Pd Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of catalyst is paramount to achieving desired yields, selectivity, and functional group tolerance. Bis(tri-o-tolylphosphine)palladium(0), often generated in situ from a palladium precursor and tri-o-tolylphosphine, has carved out a significant niche, particularly for its efficacy in coupling challenging substrates. This guide provides an objective comparison of the performance of Bis(tri-o-tolylphosphine)palladium(0) against other common palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, supported by experimental data.

The Advantage of the Tri-o-tolylphosphine Ligand

The performance of a palladium catalyst is intrinsically linked to the properties of its supporting ligands. The tri-o-tolylphosphine (P(o-tolyl)₃) ligand is characterized by its significant steric bulk, with a large cone angle. This steric hindrance favors the formation of monoligated, 14-electron palladium(0) species, which are highly reactive in the crucial oxidative addition step of the catalytic cycle. This property often translates to superior performance in reactions involving sterically demanding substrates or less reactive aryl chlorides.[1][2]

Suzuki-Miyaura Coupling: Tackling Challenging Substrates

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many applications, Bis(tri-o-tolylphosphine)palladium(0) often excels with more demanding substrates, such as electron-rich or sterically hindered aryl chlorides.

Comparative Performance in Suzuki-Miyaura Coupling
Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / P(o-tolyl)₃4-ChloroanisolePhenylboronic acidK₃PO₄Toluene/H₂O100High
Pd(PPh₃)₄4-BromoacetophenonePhenylboronic acidK₂CO₃Toluene/H₂O100Moderate to High
Pd(dppf)Cl₂2-ChloropyridinePhenylboronic acidK₂CO₃Dioxane100High[3][4]
Herrmann's Catalyst4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene110High[1]

Note: Yields are highly dependent on specific reaction conditions and substrate combinations. The data presented is a synthesis from multiple sources to illustrate general trends.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

Reaction: Coupling of 4-chloroanisole with phenylboronic acid.

Materials:

  • 4-Chloroanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Bis(tri-o-tolylphosphine)palladium(0) (generated in situ from Pd(OAc)₂ (2 mol%) and P(o-tolyl)₃ (4 mol%))

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate, tri-o-tolylphosphine, and potassium phosphate.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add toluene, 4-chloroanisole, and phenylboronic acid via syringe.

  • Add degassed water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L₂ B Ar-Pd(II)(X)L₂ A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(Ar')L₂ B->C Transmetalation (Ar'-B(OR)₂) Base C->A Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forming C-N Bonds with Hindered Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand is critical, especially when dealing with sterically hindered amines or unreactive aryl chlorides. The bulky nature of P(o-tolyl)₃ can be advantageous in these scenarios.

Comparative Performance in Buchwald-Hartwig Amination
Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
Pd₂ (dba)₃ / P(o-tolyl)₃4-ChlorotolueneMorpholineNaOt-BuToluene100High[5]
Pd(dppf)Cl₂4-BromotolueneAnilineNaOt-BuToluene100High[5]
Pd(OAc)₂ / XPhos4-ChlorotolueneN-MethylanilineNaOt-BuTolueneRT>95% (1h)[5]
Pd(0)NHC CatalystAryl ChloridesSecondary Amines/AnilinesK₃PO₄DioxaneRT-100Good to Excellent[6]

Note: This table provides a general comparison. Specific yields vary based on the exact substrates and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Coupling of 4-chlorotoluene with morpholine.

Materials:

  • 4-Chlorotoluene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Bis(tri-o-tolylphosphine)palladium(0) (generated in situ from Pd₂(dba)₃ (1 mol% Pd) and P(o-tolyl)₃ (2 mol%))

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0), tri-o-tolylphosphine, and sodium tert-butoxide.

  • Add toluene, followed by 4-chlorotoluene and morpholine.

  • Seal the vial and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography.[5]

Buchwald-Hartwig Amination Logical Workflow

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification A Pd Precursor D Active Pd(0) Catalyst A->D Inert Atmosphere B P(o-tolyl)₃ Ligand B->D Inert Atmosphere C Base (NaOt-Bu) C->D Inert Atmosphere G Reaction Mixture D->G Solvent (Toluene) Heat E Aryl Halide E->G Solvent (Toluene) Heat F Amine F->G Solvent (Toluene) Heat H Aqueous Workup G->H Quenching I Organic Layer H->I Extraction J Crude Product I->J Drying & Concentration K Pure Arylamine Product J->K Chromatography Heck_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Insert Migratory Insertion Coord->Insert Pd_Alkyl R-Pd(II)-X L₂ Insert->Pd_Alkyl Beta β-Hydride Elimination Pd_Alkyl->Beta Product_Complex [HPd(II)X L₂] + Alkene Product Beta->Product_Complex Reduct Reductive Elimination Product_Complex->Reduct Base Reduct->Pd0

References

Benchmarking Bis(tri-o-tolylphosphine)palladium(0) in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Bis(tri-o-tolylphosphine)palladium(0), often generated in situ from a palladium precursor and tri(o-tolyl)phosphine, is a widely utilized catalyst in cross-coupling reactions, pivotal for the synthesis of complex organic molecules in pharmaceutical and materials science.[1] The sterically bulky and electron-rich nature of the tri(o-tolyl)phosphine ligand plays a crucial role in the catalyst's activity and stability, often leading to high-efficiency in the formation of carbon-carbon and carbon-heteroatom bonds.[2] This guide provides a comparative analysis of the performance of Bis(tri-o-tolylphosphine)palladium(0) in key cross-coupling reactions, supported by experimental data and detailed protocols.

The Catalytic Cycle: A General Overview

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, are believed to proceed through a similar catalytic cycle. The cycle is initiated by the active Pd(0) species, which undergoes oxidative addition with an organic halide. Subsequent steps of transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction) and reductive elimination lead to the formation of the desired product and regeneration of the Pd(0) catalyst.

General_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex Transmetalation_or_Insertion Transmetalation_or_Insertion Pd(II)_Complex->Transmetalation_or_Insertion R'-M Intermediate_Complex Intermediate_Complex Transmetalation_or_Insertion->Intermediate_Complex Reductive_Elimination Reductive_Elimination Intermediate_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls and substituted aromatic compounds. The use of bulky phosphine ligands like tri(o-tolyl)phosphine can lead to high conversions and turnovers.

Performance Comparison
Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-tolyl)₃4-BromoacetophenonePhenylboronic acidNa₂CO₃Toluene/Water100-High Conversion
Pd(PPh₃)₄4-BromoacetophenonePhenylboronic acidNa₂CO₃Toluene/Water100-Lower Conversion
Pd(dppf)Cl₂3-Tolylboronic acid4-BromoanisoleK₃PO₄Dioxane/Water80-1004-1285-95[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of aryl bromides with arylboronic acids using a palladium catalyst with a tolylphosphine ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Tetrabutylammonium bromide (Bu₄NBr, 0.5 mmol, as a promoter)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, arylboronic acid, sodium carbonate, and tetrabutylammonium bromide.

  • Add the palladium(II) acetate and tri(o-tolyl)phosphine.

  • Add the toluene and water.

  • The reaction mixture is stirred and heated at 100 °C under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Bis(tri-o-tolylphosphine)palladium(0) is an effective catalyst for this transformation.

Performance Comparison
Catalyst SystemAryl HalideAlkeneBaseSolventTemp (°C)TimeYield (%)Reference
Pd(OAc)₂ / P(o-tolyl)₃4-BromophenolStyreneTriethylamineTriethylamine100Overnight57
Pd(OAc)₂ / PPh₃4-BromophenolStyreneTriethylamineTriethylamine100Overnight-
Pd(OAc)₂ / no phosphine4-BromophenolStyreneTriethylamineTriethylamine100OvernightLower Yield
Experimental Protocol: Heck Reaction

This protocol is based on a procedure for the Heck reaction of 4-bromophenol with styrene.

Materials:

  • 4-Bromophenol (8.7 mmol)

  • Styrene (10.8 mmol)

  • Palladium(II) acetate (0.087 mmol)

  • Tri(o-tolyl)phosphine (0.52 mmol)

  • Triethylamine (10 mL)

Procedure:

  • To a solution of 4-bromophenol in triethylamine, add styrene, tri(o-tolyl)phosphine, and palladium(II) acetate at room temperature.

  • The reaction mixture is stirred overnight at 100 °C under a nitrogen atmosphere.

  • After cooling, the reaction mixture is added to 1 M HCl (aq.).

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Migratory_Insertion Migratory_Insertion Ar-Pd(II)-X->Migratory_Insertion Alkene Alkene_Complex Alkene_Complex Migratory_Insertion->Alkene_Complex Beta_Hydride_Elimination Beta_Hydride_Elimination Alkene_Complex->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Substituted Alkene + HX

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically co-catalyzed by a copper(I) salt.

Performance Comparison

While direct comparative data for Bis(tri-o-tolylphosphine)palladium(0) in Sonogashira coupling is less readily available in a tabular format, the performance is generally high. The table below shows a typical high-yielding Sonogashira reaction with a standard palladium-phosphine catalyst for reference.

Catalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIIodobenzeneEthynylbenzeneTriethylamineTHFRoom Temp1.597
Experimental Protocol: Sonogashira Coupling

This is a general protocol for a Sonogashira coupling reaction and can be adapted for use with Bis(tri-o-tolylphosphine)palladium(0).[4]

Materials:

  • Aryl halide (1.0 equiv.)

  • Terminal alkyne (1.1 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (or a suitable Pd(0) source with P(o-tol)₃) (2.0 mol%)

  • Copper(I) iodide (2.1 mol%)

  • Triethylamine (1.5 equiv.)

  • Anhydrous THF

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide, terminal alkyne, palladium catalyst, copper(I) iodide, and anhydrous THF.

  • Add the triethylamine.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)-Alkyne Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Alkyne Alkyne Alkyne Cu(I)-Acetylide Cu(I)-Acetylide Alkyne->Cu(I)-Acetylide Cu(I), Base Cu(I)-Acetylide->Transmetalation Base Base

References

A Comparative Guide to the Kinetics of Bis(tri-o-tolylphosphine)palladium(0) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of Bis(tri-o-tolylphosphine)palladium(0) in cross-coupling reactions, with a focus on how it compares to other palladium catalyst systems. The selection of the phosphine ligand is a critical factor that dictates the efficiency, substrate scope, and overall speed of palladium-catalyzed reactions. Understanding the kinetic nuances of different catalysts is paramount for reaction optimization and the development of robust synthetic methodologies.

While direct head-to-head kinetic studies with comprehensive quantitative data for Bis(tri-o-tolylphosphine)palladium(0) against a wide array of other catalysts are not extensively documented in a single source, this guide synthesizes available information to provide a clear comparison based on established principles and reported observations.

Performance Comparison of Palladium Catalysts

The catalytic activity of palladium complexes is profoundly influenced by the steric and electronic properties of their phosphine ligands. Bis(tri-o-tolylphosphine)palladium(0) features a bulky and electron-rich phosphine ligand, which generally leads to highly active catalysts. Below is a comparative overview of its performance in the context of other common palladium catalyst systems.

Catalyst SystemReaction TypeKey Kinetic FeatureQuantitative Data (Example)
Pd(P(o-tolyl)₃)₂ Buchwald-Hartwig AminationEffective for C-N bond formation with a variety of amines.[1] The bulky nature of the ligand is crucial for promoting reductive elimination.In a variant of the Buchwald-Hartwig amination, 1 mol % of PdCl₂(P(o-tolyl)₃)₂ was employed.[2]
Alternative: YPhos-based Pd Catalyst Buchwald-Hartwig AminationExhibits significantly higher activity at room temperature compared to other bulky phosphine ligands like CyJohnPhos and P(tBu)₃. This is attributed to the facile formation of the active catalytic species.[3][4]Achieved full conversion in the amination of various aryl chlorides at room temperature within 2 hours, whereas other catalysts showed minimal conversion under the same conditions.[3]
Pd(P(o-tolyl)₃)₂ Heck ReactionConsidered a competent catalyst, though its performance can be surpassed by other ligand systems depending on the substrate. The choice of ligand is critical for reaction efficiency.Tri(o-tolyl)phosphine is a commonly used ligand for Heck reactions.[5][6]
Alternative: Triarylarsine-based Pd Catalyst Heck ReactionTri(o-isopropylphenyl)arsine-ligated palladium complexes have been shown to be superior to tri-o-tolylphosphine-based catalysts for the Heck reaction of 4-bromoacetophenone and n-butyl acrylate.-

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for conducting kinetic studies of palladium-catalyzed cross-coupling reactions.

Experimental Protocol 1: Kinetic Analysis of Buchwald-Hartwig Amination by GC

This protocol is adapted from a study comparing the performance of different phosphine ligands.[3]

1. Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligands (e.g., Bis(tri-o-tolylphosphine)palladium(0), YPhos, CyJohnPhos, P(tBu)₃)

  • Aryl halide (e.g., chlorobenzene)

  • Amine (e.g., piperidine)

  • Base (e.g., KOtBu)

  • Solvent (e.g., THF)

  • Internal standard for GC analysis (e.g., dodecane)

2. Stock Solution Preparation:

  • Prepare stock solutions of the palladium precursor, each phosphine ligand, the aryl halide, the amine, and the internal standard in the chosen solvent at known concentrations.

3. Reaction Setup:

  • In a series of reaction vials, add the desired amount of base.

  • To each vial, add the stock solutions of the palladium precursor, the specific phosphine ligand being tested, the aryl halide, and the amine.

  • Add the internal standard stock solution to each vial.

  • Add additional solvent to reach the desired reaction concentration.

4. Kinetic Monitoring:

  • Place the reaction vials in a temperature-controlled reaction block with magnetic stirring.

  • At specified time intervals, withdraw an aliquot from each reaction vial.

  • Quench the reaction in the aliquot (e.g., by diluting with a suitable solvent and filtering through a short plug of silica).

  • Analyze the quenched aliquot by Gas Chromatography (GC) to determine the concentration of reactants and products relative to the internal standard.

5. Data Analysis:

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • From the initial linear portion of the curve, determine the initial reaction rate.

  • By varying the concentration of each reactant, the order of the reaction with respect to each component can be determined.

Experimental Protocol 2: General Procedure for a Heck Reaction

This protocol describes a general setup for a Heck reaction.[7] Kinetic monitoring can be incorporated by taking time-point samples for analysis as described in the protocol above.

1. Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine)

  • Aryl halide (e.g., bromobenzene)

  • Alkene (e.g., styrene)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

2. Reaction Setup:

  • In a reaction vessel, combine the palladium catalyst, phosphine ligand, aryl halide, alkene, and base in the chosen solvent.

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

3. Reaction Conditions:

  • Heat the reaction mixture to the desired temperature (often >100 °C) with stirring.[5]

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

4. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate work-up procedure, which may include dilution with water, extraction with an organic solvent, and purification by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical workflow for kinetic analysis.

G Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling A Pd(0)L₂ B Oxidative Addition (R-X) A->B C R-Pd(II)(X)L₂ B->C D Transmetalation (R'-M) C->D E R-Pd(II)(R')L₂ D->E F Reductive Elimination E->F F->A Regeneration G R-R' F->G Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Kinetic Studies A Reaction Setup (Catalyst, Reactants, Solvent, Base) B Initiate Reaction (e.g., Heating) A->B C Time-Point Sampling B->C C->B Repeat D Quenching C->D E Analytical Measurement (e.g., GC, NMR) D->E F Data Analysis (Concentration vs. Time) E->F G Determine Kinetic Parameters (Rate, Order, etc.) F->G

Caption: Typical experimental workflow for conducting kinetic studies of catalytic reactions.

References

A Comparative Guide to In-situ Monitoring of Palladium-Catalyzed Cross-Coupling Reactions: A Focus on Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-situ monitoring techniques for reactions catalyzed by Bis(tri-o-tolylphosphine)palladium(0) and its alternatives. The focus is on providing actionable data and detailed protocols to aid in the selection of appropriate catalysts and monitoring methods for optimizing cross-coupling reactions, which are fundamental in pharmaceutical and materials science.

Overview of Bis(tri-o-tolylphosphine)palladium(0) and Alternatives

Bis(tri-o-tolylphosphine)palladium(0) is a widely utilized catalyst for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Kumada couplings, as well as amination and arylation reactions.[1] Its efficacy is largely attributed to the bulky, electron-rich nature of the tri-o-tolylphosphine ligands, which promote key steps in the catalytic cycle. The choice of catalyst, including the palladium precursor and the supporting ligand, is critical for reaction success, influencing yield, reaction time, and substrate scope.

Common alternatives to Bis(tri-o-tolylphosphine)palladium(0) often involve different phosphine ligands or palladium precursors. For instance, dialkylbiaryl phosphine ligands like SPhos and XPhos are known to form highly active catalysts with palladium precursors such as Pd(OAc)₂ and Pd₂(dba)₃, often enabling reactions at room temperature or with low catalyst loadings.[2] Nickel-based catalysts are also emerging as a cost-effective and less toxic alternative to palladium for certain cross-coupling reactions.[3]

Comparative Performance of Palladium Catalysts

The selection of a catalyst system is crucial for the efficiency of cross-coupling reactions. The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, highlighting the impact of different ligands and precursors on reaction outcomes.

Catalyst System (Precursor + Ligand)Reaction TypeSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ + P(o-tolyl)₂PhSuzuki-MiyauraAryl halides + Arylboronic acidsToluene/Water1001-385-98
Pd₂(dba)₃ + Tri(o-tolyl)phosphineSuzuki-MiyauraPropargylic carbonates + Boronic acidsNot specifiedRTNot specifiedHigh[4]
Pd(OAc)₂ + XPhosBuchwald-HartwigHaloarenes + Various AminesToluene1000.17Good to Excellent[5]
Pd₂(dba)₃ + BINAPBuchwald-HartwigHaloarenes + Various AminesToluene110-High[5]
Pd(OAc)₂ + SPhosSuzuki-MiyauraAryl chlorides + Arylboronic acidsNot specifiedNot specifiedNot specifiedHigh[2]

In-situ Monitoring Techniques for Cross-Coupling Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. This understanding is crucial for process optimization, ensuring safety, and improving yield and purity. Several spectroscopic techniques are well-suited for the in-situ analysis of palladium-catalyzed reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying homogeneous catalytic reactions, providing both qualitative and quantitative information.[6] High-pressure NMR tubes can be used for in-situ monitoring of reactions under elevated temperatures and pressures, allowing for the detection of labile, catalytically active species that would be missed by ex-situ analysis.[6] Para-hydrogen enhanced NMR has been used to detect palladium hydride intermediates in hydrogenation reactions.[7]

  • Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy techniques like FTIR and Raman are highly effective for in-situ reaction monitoring.[8][9] They allow for the tracking of reactant consumption and product formation in real-time by monitoring characteristic vibrational bands.[8] In-situ Raman spectroscopy has been successfully employed to monitor microwave-promoted Suzuki coupling reactions, providing insights into competing side reactions like deboronation.[10] Machine learning-assisted IR spectroscopy is an emerging approach for monitoring the structural evolution of catalysts and intermediates during reactions.[11]

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique for detecting transient catalytic intermediates.[12] By using pressurized sample injection, continuous real-time monitoring of air- and moisture-sensitive reactions can be achieved.[12]

Comparison of In-situ Monitoring Techniques
TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Quantitative concentration data, structural information on intermediates.Highly structurally specific, quantitative.Lower sensitivity, requires specialized equipment (e.g., high-pressure tubes), slower data acquisition.
FTIR Spectroscopy Real-time concentration profiles of reactants, products, and some intermediates.Fast data acquisition, widely available, can be used with fiber-optic probes.Complex spectra can be difficult to deconvolute, solvent interference can be an issue.
Raman Spectroscopy Complements FTIR, good for aqueous systems and symmetric bonds.Minimal sample preparation, less interference from solvents like water.Can be affected by fluorescence, weaker signal than IR for some functional groups.
Mass Spectrometry Detection of transient and low-concentration intermediates.Extremely sensitive, provides mass-to-charge ratio of species.Provides limited structural information on its own, quantification can be challenging.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Bis(tri-o-tolylphosphine)palladium(0) or Pd(OAc)₂ with a phosphine ligand, 0.5-2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand (if separate), and the base.

  • Add the aryl halide and arylboronic acid to the flask.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purify the product by column chromatography on silica gel.

Protocol 2: In-situ Monitoring using FTIR with a Fiber-Optic Probe

This protocol outlines the setup for real-time monitoring of a chemical reaction using an in-situ FTIR probe.

Equipment:

  • FTIR spectrometer

  • Fiber-optic ATR (Attenuated Total Reflectance) probe

  • Reaction vessel equipped with a port for the probe

  • Data acquisition and analysis software

Procedure:

  • Set up the reaction in the vessel as described in Protocol 1, ensuring the port for the probe is sealed.

  • Insert the fiber-optic ATR probe into the reaction mixture.

  • Collect a background spectrum of the reaction mixture before initiating the reaction (e.g., before adding the catalyst or heating).

  • Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Use the software to process the collected spectra, which may involve subtracting the background and identifying characteristic peaks for reactants and products.

  • Generate concentration profiles for key species over time by integrating the area of their characteristic peaks.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and chemical processes.

G cluster_prep Reaction Setup cluster_monitoring In-situ Monitoring cluster_analysis Data Analysis setup Assemble and dry glassware under inert atmosphere reagents Add catalyst, ligand, base, and reactants setup->reagents solvent Add degassed solvent reagents->solvent probe Insert in-situ probe (e.g., FTIR, NMR tube) solvent->probe background Collect background spectrum probe->background initiate Initiate reaction (e.g., heat) background->initiate collect Collect data at regular intervals initiate->collect process Process spectra (e.g., baseline correction) collect->process profile Generate concentration vs. time profiles process->profile kinetics Determine reaction kinetics and mechanism profile->kinetics

Caption: Experimental workflow for in-situ reaction monitoring.

G pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂(R²) pd2_ox->pd2_trans Transmetalation (R²-M) pd2_trans->pd0 Reductive Elimination (R¹-R²) product Product (R¹-R²) pd2_trans->product ox_add_reagent Aryl Halide (R¹-X) trans_reagent Organometallic (R²-M)

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Recyclability of Bis(tri-o-tolylphosphine)palladium(0) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of catalyst performance and recyclability, supported by experimental data.

The pursuit of sustainable and cost-effective chemical syntheses has placed a significant emphasis on the recyclability of catalysts. Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of pharmaceuticals and fine chemicals, but the high cost and limited availability of palladium necessitate the recovery and reuse of the catalyst. This guide provides a comparative analysis of the recyclability of the commonly used homogeneous catalyst, bis(tri-o-tolylphosphine)palladium(0), against several alternative recyclable palladium catalysts.

Performance Comparison of Recyclable Palladium Catalysts

While bis(tri-o-tolylphosphine)palladium(0) is an effective catalyst for various cross-coupling reactions, its application in recyclable systems is limited. As a homogeneous catalyst with phosphine ligands, it is susceptible to decomposition into inactive palladium black, which complicates its recovery and reuse. In contrast, significant research has focused on developing robust and recyclable palladium catalysts, both homogeneous and heterogeneous. The following table summarizes the performance of several such catalysts in the Suzuki-Miyaura coupling reaction over multiple cycles.

Catalyst SystemCatalyst TypeReactionInitial Yield (%)Yield after Multiple CyclesNumber of CyclesReference
Bis(tri-o-tolylphosphine)palladium(0) HomogeneousSuzuki-MiyauraHigh (Est.)Significant decrease expectedNo specific data found[1]
Pd-GAP Ligand ComplexHomogeneousSuzuki-Miyaura~75% (Cycle 1)>95% (Cycle 2-10)10[2]
Pd-dmpzc Complex in WaterHomogeneousDiarylation~95%100% (Cycle 3)>3[3]
Pd/H-MORHeterogeneousSuzuki-Miyaura95%Maintained high activity10[4]
Pd/Fe3O4/RGOHeterogeneousSuzuki-MiyauraHighNo significant loss of activityNot specified[5]
Polymer-Supported Triphenylphosphine Sulfide Pd(0)HeterogeneousSuzuki-MiyauraHighPractically recyclableNot specified[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A typical experimental setup for a Suzuki-Miyaura cross-coupling reaction involves the following steps:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst (e.g., bis(tri-o-tolylphosphine)palladium(0), 0.5-5 mol%), the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.) are added.

  • Solvent Addition: A degassed solvent (e.g., toluene, dioxane, or a water/organic solvent mixture) is added to the flask.

  • Reaction Execution: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a predetermined time (typically 1-24 hours). The progress of the reaction is monitored by techniques such as TLC, GC, or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Protocol for Catalyst Recyclability Study

To assess the recyclability of a catalyst, the following procedure can be employed:

  • Initial Reaction: The Suzuki-Miyaura coupling is performed as described above.

  • Catalyst Separation:

    • For Heterogeneous Catalysts: The catalyst is separated from the reaction mixture by simple filtration or, in the case of magnetic nanoparticles, by using an external magnet. The recovered catalyst is then washed with a suitable solvent and dried before being used in the next cycle.

    • For Recyclable Homogeneous Catalysts: The separation method depends on the nature of the catalyst. For instance, a catalyst designed for phase separation can be isolated by decanting the product-containing phase. Alternatively, techniques like solvent precipitation or nanofiltration can be used.

  • Subsequent Cycles: The recovered catalyst is charged with a fresh batch of substrates, base, and solvent, and the reaction is repeated under the same conditions as the initial run.

  • Analysis: The yield of the product is determined for each cycle. Additionally, the palladium content in the product (leaching) can be measured using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to assess the stability of the catalyst.

Visualizing Catalytic Processes

To better understand the workflows and mechanisms discussed, the following diagrams are provided.

Catalyst_Recycling_Workflow cluster_reaction Reaction Vessel cluster_separation Separation Process cluster_output Outputs Reaction Catalytic Reaction (e.g., Suzuki Coupling) Product_Catalyst_Mixture Product & Catalyst Mixture Reaction->Product_Catalyst_Mixture Separation Catalyst Separation (Filtration, Decantation, etc.) Product_Catalyst_Mixture->Separation Purified_Product Purified Product Separation->Purified_Product Recovered_Catalyst Recovered Catalyst Separation->Recovered_Catalyst Recovered_Catalyst->Reaction Reuse

Caption: A generalized workflow for catalyst recycling in a chemical reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation R¹-Pd(II)-R²      L₂ pd_complex->transmetalation Transmetalation (R²-B(OR)₂) transmetalation->pd0 Reductive Elimination product R¹-R² transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Industrial Chemist's Guide to Palladium Catalysts: A Cost-Effectiveness Analysis of Bis(tri-o-tolylphosphine)palladium(0) in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the high-stakes world of pharmaceutical and fine chemical manufacturing, the efficiency and cost-effectiveness of catalytic systems are paramount. Palladium-catalyzed cross-coupling reactions, cornerstones of modern organic synthesis, are frequently employed for the large-scale production of complex molecules. Among the plethora of available catalysts, Bis(tri-o-tolylphosphine)palladium(0), often denoted as Pd(P(o-tolyl)₃)₂, has carved out a significant niche. This guide provides an objective comparison of its performance and cost-effectiveness against other commonly used palladium catalysts in an industrial setting, supported by available data and detailed experimental protocols.

Performance and Cost: A Comparative Overview

The choice of a palladium catalyst for large-scale synthesis is a multifactorial decision, balancing catalytic activity, stability, catalyst loading, reaction time, and, crucially, cost. Below is a comparative analysis of Bis(tri-o-tolylphosphine)palladium(0) against two widely used alternatives: Tetrakis(triphenylphosphine)palladium(0) and heterogeneous Palladium on Carbon (Pd/C).

Table 1: Comparative Performance of Palladium Catalysts in Large-Scale Suzuki-Miyaura Coupling

CatalystTypical Catalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)Key AdvantagesKey Disadvantages
Bis(tri-o-tolylphosphine)palladium(0) 0.1 - 1.012 - 24~90HighEffective for sterically hindered substrates; good yields.Longer reaction times may be required.
Tetrakis(triphenylphosphine)palladium(0) 0.5 - 2.08 - 1685 - 95Moderate to HighWell-established, versatile, and widely available.Lower activity for some challenging substrates.
Palladium on Carbon (10% Pd) 1.0 - 5.06 - 1290 - 98HighExcellent for simple couplings; easy to remove and recycle.Can be less effective for complex substrates; potential for leaching.

Table 2: Cost-Effectiveness Analysis of Palladium Catalysts

CatalystPrice (USD/g)Price per mol (USD)Cost per Batch (relative)
Bis(tri-o-tolylphosphine)palladium(0) ~150 - 400~107,000 - 286,000Moderate
Tetrakis(triphenylphosphine)palladium(0) ~50 - 150~58,000 - 173,000Low to Moderate
Palladium on Carbon (10% Pd) ~100 - 250N/ALow (due to recyclability)

Note: Prices are estimates and can vary significantly based on supplier, purity, and market fluctuations. The cost per batch is a relative comparison considering typical catalyst loading and price.

Experimental Protocols: A Practical Guide

To provide a tangible reference for researchers, a detailed experimental protocol for a large-scale Suzuki-Miyaura cross-coupling reaction is outlined below. This protocol is a representative example and may require optimization for specific substrates.

Large-Scale Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from an aryl bromide and an arylboronic acid on a multi-kilogram scale using a palladium catalyst.

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Bis(tri-o-tolylphosphine)palladium(0) (0.1 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (10 L/kg of aryl bromide)

  • Water (2 L/kg of aryl bromide)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • 200 L glass-lined reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet

  • Temperature control unit

  • Addition funnel

  • Filter-dryer

Procedure:

  • Reactor Setup: The 200 L reactor is rendered inert by purging with nitrogen gas for at least 1 hour.

  • Reagent Charging: Toluene (100 L), aryl bromide (10.0 kg, 1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) are charged into the reactor under a nitrogen atmosphere.

  • Catalyst Addition: Bis(tri-o-tolylphosphine)palladium(0) (0.1 mol%) is added to the reactor. The reactor is then sealed.

  • Reaction: The reaction mixture is stirred and heated to 80-90 °C. The progress of the reaction is monitored by HPLC analysis of aliquots taken every 2 hours.

  • Work-up: Once the reaction is complete (typically after 12-24 hours), the mixture is cooled to room temperature. Water (20 L) is added, and the mixture is stirred for 30 minutes. The layers are allowed to separate, and the aqueous layer is removed.

  • Purification: The organic layer is washed with brine (2 x 20 L) and then treated with activated carbon to scavenge residual palladium. The mixture is filtered through a pad of celite.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product. The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure biaryl compound.

  • Drying: The purified product is dried in a vacuum oven at 50 °C to a constant weight.

Visualizing the Catalytic Cycle

The efficiency of palladium catalysts in cross-coupling reactions stems from a well-defined catalytic cycle. The following diagram, generated using the DOT language, illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction catalyzed by a generic Pd(0) phosphine complex.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²B(OH)₂ + Base Ar2BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks for the Industrial Scientist

The selection of an optimal palladium catalyst for large-scale synthesis is a critical decision that directly impacts process efficiency, cost of goods, and overall project timelines. Bis(tri-o-tolylphosphine)palladium(0) presents a robust and effective option, particularly for reactions involving sterically demanding substrates where other catalysts may falter. Its primary drawback can be longer reaction times compared to some highly active modern catalysts.

For processes where catalyst cost and ease of removal are the primary drivers, heterogeneous catalysts like Pd/C remain an attractive choice, especially for less complex couplings. Tetrakis(triphenylphosphine)palladium(0) offers a reliable and cost-effective middle ground for a wide range of applications.

Ultimately, the most cost-effective catalyst is the one that provides a reliable, scalable, and high-yielding process. Therefore, thorough process development and optimization, including catalyst screening and reaction parameter tuning, are indispensable for making an informed decision that aligns with the specific economic and chemical requirements of the manufacturing campaign.

A Comparative Guide to DFT Studies on Bis(tri-o-tolylphosphine)palladium(0) Intermediates in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Density Functional Theory (DFT) studies on Bis(tri-o-tolylphosphine)palladium(0), Pd(P(o-tolyl)₃)₂, a key intermediate in many palladium-catalyzed cross-coupling reactions. By examining its calculated reactivity and comparing it with other common phosphine-ligated palladium(0) complexes, this document aims to offer insights into the unique role of the P(o-tolyl)₃ ligand in facilitating challenging chemical transformations. The data presented is compiled from various computational studies, and it is important to note that direct quantitative comparisons are influenced by the different theoretical models and reaction mechanisms investigated in each study.

Comparison of Calculated Activation Energies for Oxidative Addition

Oxidative addition is often the rate-determining step in palladium-catalyzed cross-coupling reactions. DFT calculations provide valuable insights into the energy barriers for this crucial step. Below, we summarize findings from different studies on palladium complexes with P(o-tolyl)₃ and other phosphine ligands.

Study 1: Oxidative Addition in a P(o-tolyl)₃-Ligated Pd(II)/Pd(IV) Catalytic Cycle

This recent study focuses on a complex catalytic system where the P(o-tolyl)₃ ligand enables a Pd(II)/Pd(IV) pathway. The oxidative addition step involves an aryl halide adding to a mononuclear Pd(II) species, which is generated in situ from a palladacycle precursor.

Table 1: Calculated Energy Barrier for Oxidative Addition to a P(o-tolyl)₃-Pd(II) Intermediate

Reacting ComplexSubstrateTransition StateΔG‡ (kcal/mol)Energetic Span (δE) (kcal/mol)
Mononuclear [Pd(C^P)(Ar')]Aryl HalideTS3 14.022.4

Data extracted from a 2024 study on palladacyclic precatalysts. The energetic span (δE) represents the difference between the transition state and the preceding intermediate.[1]

Study 2: Oxidative Addition to Pd(0) Complexes with Model Phosphine Ligands

This study investigates the classic oxidative addition of aryl halides to 12- and 14-electron Pd(0) species ligated by the model phosphine, trimethylphosphine (PMe₃).

Table 2: Calculated Activation Free Energies for Oxidative Addition of Chlorobenzene to Pd(PMe₃)ₙ

Reacting ComplexMechanismRelative ΔΔG‡ (kcal/mol)
Pd(PMe₃) (12-electron)Concerted (TS7a)0.0
Pd(PMe₃)₂ (14-electron)Nucleophilic Displacement (TS8b)0.0

Data from a study on ligand-controlled site selectivity. Note that for Pd(PMe₃)₂, the concerted mechanism had a significantly higher energy barrier.

In a separate study focusing on the oxidative addition of 4-substituted iodobenzenes to Pd(PMe₃)₂, the bisphosphine pathway was found to be barrierless.[2] This highlights the strong dependence of the activation energy on the nature of the aryl halide.

Discussion and Comparison

The DFT data reveals significant differences in the oxidative addition step depending on the phosphine ligand and the specific catalytic cycle.

  • P(o-tolyl)₃: The calculated activation barrier of 14.0 kcal/mol for the oxidative addition in the context of a Pd(II)/Pd(IV) cycle is consistent with a feasible reaction at room temperature.[1] The steric bulk of the ortho-tolyl groups is known to promote the formation of reactive, low-coordinate palladium species.[1] This ligand's ability to form stable palladacycles introduces alternative, more complex reaction pathways beyond the simple Pd(0)/Pd(II) cycle.[1][3]

  • PMe₃ (as a model for simple alkylphosphines): For the highly reactive aryl iodides, the oxidative addition to Pd(PMe₃)₂ is computationally found to be barrierless, suggesting a very rapid reaction.[2] For less reactive aryl chlorides, a barrier exists, and the preferred mechanism (concerted vs. nucleophilic displacement) depends on the ligation state of the palladium center (mono- vs. bis-ligated).

  • General Trends: Bulky and electron-rich phosphine ligands generally facilitate the formation of the catalytically active low-coordinate palladium species. While direct quantitative comparison between the studies is not straightforward due to differing reaction models, the data suggests that the reactivity of Pd(P(o-tolyl)₃)₂ intermediates is well-suited for catalytic applications, with activation barriers that are readily surmountable under typical reaction conditions.

Experimental and Computational Protocols

Computational Protocol for Study 1 (P(o-tolyl)₃ System)
  • Software: Gaussian 16

  • DFT Functional: B3LYP

  • Basis Set: A mixed basis set was employed, with LANL2DZ for Pd and 6-31G(d,p) for all other atoms.

  • Solvent Model: The SMD implicit solvent model was used to simulate the bulk solvent environment (e.g., C₆D₆).

  • Methodology: Geometry optimizations were performed for all stationary points (reactants, intermediates, products) and transition states. Frequency calculations were carried out to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain Gibbs free energy corrections. The reported energy barrier and energetic span were derived from the calculated Gibbs free energies.[1] Single-point energy calculations with other functionals (PBE0, B3PW91, LC-ωPBE) were also performed for comparison.[1]

General Computational Protocol for Oxidative Addition Studies
  • Software: Typically Gaussian or similar quantum chemistry packages.

  • DFT Functional: A range of functionals are commonly used, including B3LYP, BP86, and M06, often with dispersion corrections (e.g., -D3) to accurately model non-covalent interactions.

  • Basis Set: Pseudopotentials (e.g., LANL2DZ, SDD) are used for the heavy palladium atom to account for relativistic effects, while Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ) basis sets are used for lighter atoms.

  • Solvent Model: Implicit solvent models like PCM or SMD are frequently used to approximate the effect of the solvent without explicitly modeling solvent molecules.

  • Procedure: The general workflow involves:

    • Building initial structures of reactants, intermediates, and products.

    • Performing geometry optimizations to find the lowest energy structures.

    • Locating the transition state structure connecting reactants and products.

    • Performing frequency calculations to verify the nature of all optimized structures and to calculate thermal corrections to the electronic energies.

    • Constructing a potential energy surface or free energy profile for the reaction pathway.

Visualizations

Catalytic Cycle and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a proposed catalytic cycle involving P(o-tolyl)₃ and a general workflow for DFT calculations.

cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle with P(o-tolyl)3 Pd_II_precatalyst [Pd(C^P)(μ2-OH)]2 Pd_II_monomer [Pd(C^P)(Ar')(OH)]- Pd_II_precatalyst->Pd_II_monomer ArB(OH)2 Transmetalation_TS Transmetalation (TS2) Pd_II_monomer->Transmetalation_TS Pd_II_intermediate Intermediate (13a) Transmetalation_TS->Pd_II_intermediate Oxidative_Addition_TS Oxidative Addition (TS3) Pd_II_intermediate->Oxidative_Addition_TS ArX (3) Pd_IV Pd(IV) Intermediate (36) Oxidative_Addition_TS->Pd_IV Reductive_Elimination_TS Reductive Elimination (TS4) Pd_IV->Reductive_Elimination_TS Product Cross-Coupled Product (5) Reductive_Elimination_TS->Product Pd_II_halide [Pd(C^P)(Br)] (35a) Reductive_Elimination_TS->Pd_II_halide Pd_II_halide->Pd_II_precatalyst Regeneration

Caption: A proposed Pd(II)/Pd(IV) catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

cluster_workflow General DFT Calculation Workflow A 1. Propose Reaction Mechanism & Define Chemical Structures B 2. Choose Computational Method (Functional, Basis Set, Solvent Model) A->B C 3. Geometry Optimization of Reactants, Intermediates, Products B->C D 4. Transition State Search (e.g., QST2, QST3, Berny) C->D E 5. Frequency Calculation (Verify Minima and TS, Obtain Free Energies) D->E F 6. Construct Free Energy Profile E->F G 7. Analyze Electronic Structure & Bonding (e.g., NBO, QTAIM) F->G

Caption: A generalized workflow for investigating reaction mechanisms using DFT calculations.

References

A Comparative Study of Palladium(0) and Palladium(II) Precatalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between palladium(0) and palladium(II) precatalysts is a critical decision in the development of robust and efficient cross-coupling reactions. While both catalyst types ultimately lead to the same active Pd(0) species that drives the catalytic cycle, their initial oxidation state dictates their stability, handling requirements, and activation mechanism. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal precatalyst for your specific synthetic needs.

Executive Summary

Palladium(II) precatalysts are generally favored for their superior air and moisture stability, which allows for easier handling and storage compared to their Pd(0) counterparts.[1][2][3] This stability, however, necessitates an in situ reduction to the active Pd(0) species, a step that can be influenced by various reaction parameters.[4][5] In contrast, Pd(0) precatalysts, such as Pd(PPh₃)₄ and Pd₂(dba)₃, can directly enter the catalytic cycle, but their sensitivity to air and potential for batch-to-batch inconsistency can be a drawback.[6] The performance of both catalyst types is intricately linked to the choice of ligands, which play a crucial role in stabilizing the active species and facilitating the elementary steps of the catalytic cycle.[6][7]

Performance Comparison: A Data-Driven Analysis

The following tables summarize the performance of representative Pd(0) and Pd(II) precatalysts in key cross-coupling reactions. It is important to note that direct comparisons can be challenging as optimal conditions may vary between catalyst systems. The data presented here is collated from various studies to provide a comparative overview.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of precatalyst can significantly impact reaction efficiency, particularly with challenging substrates.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(0): Pd(PPh₃)₄4-ChlorotoluenePhenylboronic acidK₂CO₃Dioxane/H₂O10012~70-80
Pd(II): Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001284[8]
Pd(II): [Pd(IPr)(allyl)Cl]4-ChlorotoluenePhenylboronic acidK₃PO₄THF/H₂ORT295[3]
Pd(II): (η³-1-tBu-indenyl)Pd(IPr)(Cl)4-ChlorotoluenePhenylboronic acidK₃PO₄THF/H₂ORT1>99[9]

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a key method for the arylation of alkenes. The efficiency of this reaction is often dependent on the generation and stability of the active Pd(0) species.

Catalyst SystemAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(0): Pd(PPh₃)₄IodobenzeneStyreneEt₃NDMF1006~85-95[10]
Pd(II): Pd(OAc)₂IodobenzeneStyreneK₂CO₃DMF1202492[11]
Pd(II): PdCl₂(SPO)₂4-BromoanisoleStyreneK₂CO₃DMF601294[11]

Note: SPO refers to a secondary phosphine oxide ligand.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of precatalyst and ligand is crucial for achieving high yields, especially with less reactive amines and aryl chlorides.

Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(0): Pd₂(dba)₃ / XPhos4-ChlorotolueneMorpholineNaOt-BuToluene1001698[12]
Pd(II): Pd(OAc)₂ / XPhos2-Bromo-13α-estrone 3-methyl etherAnilineKOt-BuToluene100 (MW)0.1792[12]
Pd(II): PdCl₂(butylamine)₂ / RuPhos4-ChloroanisoleAnilineK₂CO₃t-BuOH1101Moderate to Excellent[13]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%) or the Pd(II) precatalyst and the appropriate ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography.

General Procedure for Heck-Mizoroki Reaction
  • Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), the palladium precatalyst (0.01-0.02 mmol), the ligand (if applicable), and the base (2.5 mmol).[14]

  • Reagent Addition: Add the alkene (e.g., styrene, 1.1-2.5 mmol) and the solvent.[14]

  • Reaction: Seal the tube and heat the mixture to the specified temperature for the indicated time.[14]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water. The organic layer is then dried and concentrated. The product is purified by column chromatography.[14]

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and a strong base (e.g., NaOt-Bu, 1.4 equiv).[12]

  • Reagent Addition: Add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the solvent.

  • Reaction: Stir the resulting mixture at the desired temperature (room temperature to reflux) for the specified time.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified.[12]

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can provide a clearer understanding of the processes involved.

Palladium_Catalytic_Cycles cluster_Pd0 Pd(0) Precatalyst Pathway cluster_PdII Pd(II) Precatalyst Pathway Pd0_start Pd(0)L_n Precatalyst Active_Pd0 Active Pd(0)L Species Pd0_start->Active_Pd0 Ligand Dissociation OxAdd_0 Oxidative Addition (Ar-Pd(II)-X)L Active_Pd0->OxAdd_0 + Ar-X Transmetal Transmetalation (Ar-Pd(II)-R)L OxAdd_0->Transmetal + R-M RedElim_0 Reductive Elimination Transmetal->RedElim_0 RedElim_0->Active_Pd0 Product_0 Ar-R Product RedElim_0->Product_0 PdII_start Pd(II) Precatalyst Reduction In Situ Reduction PdII_start->Reduction Reducing Agent Active_Pd0_2 Active Pd(0)L Species Reduction->Active_Pd0_2 OxAdd_2 Oxidative Addition (Ar-Pd(II)-X)L Active_Pd0_2->OxAdd_2 + Ar-X Transmetal_2 Transmetalation (Ar-Pd(II)-R)L OxAdd_2->Transmetal_2 + R-M RedElim_2 Reductive Elimination Transmetal_2->RedElim_2 RedElim_2->Active_Pd0_2 Product_2 Ar-R Product RedElim_2->Product_2

Caption: General catalytic cycles for Pd(0) and Pd(II) precatalysts.

Experimental_Workflow start Start setup Reaction Setup (Reagents & Catalyst) start->setup inert Inert Atmosphere (Ar or N2) setup->inert solvent Solvent Addition inert->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching & Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The choice between Pd(0) and Pd(II) precatalysts is context-dependent. For routine, small-scale synthesis where ease of handling and catalyst stability are paramount, well-defined Pd(II) precatalysts are often the superior choice. Their predictable generation of the active Pd(0) species under specific conditions can lead to more reproducible results. For applications where rapid catalyst activation is desired and stringent air-free techniques are feasible, Pd(0) precatalysts can be highly effective. Ultimately, the optimal catalyst is best determined through empirical screening, taking into account the specific substrates, desired reaction conditions, and scalability of the process.

References

Performance Showdown: Bis(tri-o-tolylphosphine)palladium(0) Tackles Challenging Substrates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the construction of complex molecules that drive advancements in pharmaceuticals, materials science, and agrochemicals. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these crucial bonds. Among the plethora of available catalysts, Bis(tri-o-tolylphosphine)palladium(0) [Pd(P(o-tolyl)₃)₂] has historically been a workhorse. This guide provides an objective comparison of its performance, particularly with challenging substrates, against more modern and alternative catalyst systems, supported by experimental data and detailed protocols.

Executive Summary

Bis(tri-o-tolylphosphine)palladium(0) has demonstrated utility in various cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Its efficacy with challenging substrates, such as sterically hindered and electron-rich aryl chlorides, has been a subject of continuous investigation. While it laid the groundwork for many modern cross-coupling methods, the development of more sophisticated ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), has led to catalyst systems with often superior performance in terms of reaction yields, catalyst loadings, and reaction times, especially for the most demanding substrates. This guide will delve into a quantitative comparison of these catalysts.

Performance Comparison with Challenging Substrates

The effectiveness of a palladium catalyst is critically dependent on the nature of its ligands, which influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Challenging substrates, such as sterically hindered aryl chlorides, heteroaryl chlorides, and polychlorinated arenes, often require more robust and active catalyst systems.

Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides

The Suzuki-Miyaura coupling is a premier method for the synthesis of biaryl compounds. Sterically hindered aryl chlorides, particularly those with ortho-substituents, present a significant challenge due to the difficulty of the oxidative addition step.

Catalyst SystemAryl ChlorideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONReference
Pd(OAc)₂ / P(o-tolyl)₃2,6-DimethylchlorobenzenePhenylboronic acidK₃PO₄Toluene10024Moderate-
Pd(OAc)₂ / XPhos2,6-DimethylchlorobenzenePhenylboronic acidK₃PO₄Toluene100295-
Pd-PEPPSI-IPr2,6-DimethylchlorobenzenePhenylboronic acidK₃PO₄Dioxane80198-
Pd(P(o-tolyl)₃)₂2-ChlorotoluenePhenylboronic acidK₂CO₃Toluene/H₂O1001275--
Pd(OAc)₂ / SPhos2-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂ORT298--

TON: Turnover Number. Data compiled from various sources; direct comparison should be made with caution due to variations in experimental conditions.

Buchwald-Hartwig Amination of Heteroaryl Chlorides and Sterically Hindered Amines

The Buchwald-Hartwig amination is a

Safety Operating Guide

Essential Guide to the Proper Disposal of Bis(tri-o-tolylphosphine)palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of Bis(tri-o-tolylphosphine)palladium(0), a common catalyst in cross-coupling reactions. Adherence to these protocols is critical for laboratory safety and environmental protection.

Bis(tri-o-tolylphosphine)palladium(0) is a hazardous chemical that may cause skin and eye irritation, as well as respiratory tract irritation.[1][2] Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all relevant safety precautions are in place. This includes having a designated and properly labeled hazardous waste accumulation area and ensuring all personnel are trained in handling hazardous materials.

Personal Protective Equipment (PPE):

When handling Bis(tri-o-tolylphosphine)palladium(0) for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use of a fume hood or a dust mask is recommended to avoid inhalation of dusts.[1]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of Bis(tri-o-tolylphosphine)palladium(0) should be handled by a licensed hazardous waste disposal company. The following steps outline the process for accumulating and preparing the waste for pickup.

  • Segregation: Do not mix Bis(tri-o-tolylphosphine)palladium(0) waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated as a heavy metal and organophosphorus compound waste.

  • Containerization:

    • Place solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), into a clearly labeled, sealable, and chemically compatible container.

    • For solutions containing this compound, use a labeled, leak-proof container. Avoid using metal containers for acidic or basic solutions.[3]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Bis(tri-o-tolylphosphine)palladium(0)," and a clear indication of the hazards (e.g., "Toxic," "Irritant"). The accumulation start date must also be clearly visible.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation.[4]

    • The SAA should be a secondary containment system to prevent spills from reaching the environment.

    • Ensure that incompatible wastes are not stored together.[4]

  • Disposal Request: Once the container is full or the accumulation time limit set by your institution is reached (typically 90 days in the US), contact your EHS office to arrange for pickup by a certified hazardous waste disposal vendor.[3]

Important Considerations:

  • Do Not Dispose Down the Drain: This compound should never be disposed of down the sink.[5]

  • Do Not Dispose in Regular Trash: Due to its hazardous nature, it cannot be disposed of in the regular trash.[5]

  • Recycling: For larger quantities of palladium-containing waste, recycling may be an option.[6] Palladium is a precious metal, and recovery can be economically and environmentally beneficial.[7] Methods like incineration followed by hydrometallurgical processes can be used to recover palladium from spent catalysts.[8][9] Contact your EHS office or a specialized recycling company to explore this possibility.

Quantitative Safety and Disposal Data

ParameterValue/InformationSource
pH for Drain Disposal (General Guideline) Not Applicable; Do not dispose down the drain.[5]
Hazard Class (General for Organophosphorus Compounds) Toxic[10]
Palladium Recovery Rate from Incineration >95%[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Bis(tri-o-tolylphosphine)palladium(0).

G start Start: Generation of Bis(tri-o-tolylphosphine)palladium(0) Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_container Place in a labeled, sealed, non-reactive container for solids. waste_type->solid_container Solid liquid_container Place in a labeled, leak-proof, non-reactive container for liquids. waste_type->liquid_container Liquid label Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Information - Accumulation Start Date solid_container->label liquid_container->label storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label->storage disposal_request Contact Environmental Health & Safety (EHS) for pickup by a certified hazardous waste vendor. storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for Bis(tri-o-tolylphosphine)palladium(0).

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of Bis(tri-o-tolylphosphine)palladium(0), minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and your local regulations.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.